Neostigmine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWKGYPQUAPLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114-80-7 (bromide), 51-60-5 (methyl sulfate) | |
| Record name | Neostigmine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023360 | |
| Record name | Neostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.77e-02 g/L | |
| Record name | Neostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59-99-4 | |
| Record name | Neostigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neostigmine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3982TWQ96G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEOSTIGMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Neostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Neostigmine's Mechanism of Action at the Neuromuscular Junction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neostigmine, a quaternary ammonium compound, is a cornerstone in the clinical management of conditions characterized by diminished neuromuscular transmission, such as myasthenia gravis, and for the reversal of non-depolarizing neuromuscular blockade post-surgery.[1] Its therapeutic efficacy primarily stems from its reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) at the neuromuscular junction.[2] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby amplifying and prolonging its action on postsynaptic nicotinic acetylcholine receptors (nAChRs) and restoring neuromuscular transmission.[3][4] Beyond this canonical mechanism, this compound exhibits a more complex pharmacological profile, including direct interactions with nAChRs and presynaptic effects on ACh release. This guide provides a comprehensive technical overview of this compound's multifaceted mechanism of action at the neuromuscular junction, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of this compound is the reversible inhibition of acetylcholinesterase.[2] By competing with acetylcholine for the active site of AChE, this compound prevents the breakdown of ACh into acetate and choline.[5] This leads to an increased concentration and prolonged residence time of ACh in the synaptic cleft, enhancing the activation of nicotinic receptors on the motor endplate.[3][4]
Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative data regarding this compound's interaction with acetylcholinesterase and its impact on neuromuscular transmission parameters.
Table 1: Acetylcholinesterase Inhibition by this compound
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 0.062 ± 0.003 µM | Human Acetylcholinesterase | [6] |
Table 2: Electrophysiological Effects of this compound at the Neuromuscular Junction
| Parameter | Effect of this compound | Experimental Conditions | Reference |
| Miniature End-Plate Potential (MEPP) Amplitude | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |
| MEPP Frequency | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |
| End-Plate Potential (EPP) Amplitude | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |
| Quantal Content of EPP | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |
Direct Interactions with Nicotinic Acetylcholine Receptors
Emerging evidence suggests that this compound's actions are not solely mediated by AChE inhibition. It can also directly interact with nAChRs, exhibiting a concentration-dependent dualistic effect of both agonism and antagonism.
Presynaptic Effects of this compound
This compound also exerts effects on the presynaptic nerve terminal, influencing the release of acetylcholine. Some studies suggest that this compound can facilitate the mobilization of ACh vesicles, leading to an increased quantal content of the end-plate potential, particularly at higher stimulation frequencies. However, prolonged exposure can lead to a decrease in transmitter release.[7]
Experimental Protocols
Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Assay)
Objective: To quantify the inhibitory potency of this compound on acetylcholinesterase activity.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0).
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
Purified acetylcholinesterase enzyme solution.
-
Serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add varying concentrations of this compound to the test wells and a control vehicle to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The production of the yellow 5-thio-2-nitrobenzoate anion is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of enzyme inhibition relative to the control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][8][9][10][11]
-
Electrophysiological Recording of End-Plate Potentials
Objective: To measure the effects of this compound on synaptic transmission at the neuromuscular junction.
Methodology:
-
Preparation:
-
Isolate a nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm or extensor digitorum longus).[7]
-
Mount the preparation in a recording chamber and perfuse with a physiological saline solution.
-
Maintain the temperature and oxygenation of the solution.
-
-
Recording:
-
Use sharp glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) for intracellular recording from muscle fibers near the end-plate region.[12][13][14][15]
-
Use a suction electrode to stimulate the motor nerve.
-
Record spontaneous miniature end-plate potentials (MEPPs) and nerve-evoked end-plate potentials (EPPs).
-
-
This compound Application:
-
After obtaining baseline recordings, add this compound to the perfusing solution at the desired concentration.
-
Allow sufficient time for the drug to equilibrate before recording post-drug effects.
-
-
Data Analysis:
-
Measure the amplitude and frequency of MEPPs.
-
Measure the amplitude of EPPs.
-
Calculate the quantal content of EPPs (mean EPP amplitude / mean MEPP amplitude) to assess presynaptic transmitter release.
-
Conclusion
The mechanism of action of this compound at the neuromuscular junction is primarily driven by its potent, reversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine and a subsequent enhancement of neuromuscular transmission. However, a comprehensive understanding of this compound's pharmacology must also consider its direct, concentration-dependent effects on nicotinic acetylcholine receptors and its influence on presynaptic acetylcholine release. For researchers and drug development professionals, a thorough appreciation of these multifaceted actions is crucial for the rational design of novel therapeutics targeting the neuromuscular junction and for optimizing the clinical use of existing agents like this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. google.com [google.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological evaluation of the neuromuscular junction: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unipd.it [research.unipd.it]
- 15. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and chemical properties of neostigmine bromide
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Neostigmine Bromide
Introduction
This compound bromide is a parasympathomimetic agent that acts as a reversible cholinesterase inhibitor.[1] It is a quaternary ammonium compound widely used in clinical settings for the treatment of myasthenia gravis, to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery, and to manage postoperative urinary retention and paralytic ileus.[2][3] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[4][5] This inhibition leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses, thereby enhancing cholinergic transmission.[6][7] Due to its charged quaternary ammonium structure, this compound bromide is a water-soluble compound with limited ability to cross the blood-brain barrier, confining its primary effects to the peripheral nervous system.[8][9]
Molecular Structure and Physicochemical Properties
This compound bromide is the bromide salt of this compound.[10] The molecule consists of a dimethylcarbamate ester of a phenol which is part of a trimethylanilinium cation.
Chemical Structure of this compound Bromide
The above image is a placeholder and would be replaced with the actual chemical structure in a real document.
The key physicochemical properties of this compound bromide are summarized in the table below.
| Property | Value | References |
| IUPAC Name | [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide | [1][10] |
| CAS Number | 114-80-7 | [2][10][11] |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ | [2][3][10] |
| Molecular Weight | 303.20 g/mol | [2][10][12] |
| Appearance | White, crystalline, odorless powder | [2][3] |
| Melting Point | 175-177 °C | [2][3][13] |
| Solubility | Very soluble in water, freely soluble in ethanol, practically insoluble in ether. | [2][3][11][14] |
| pKa | 12.0 | [15] |
Mechanism of Action
The primary mechanism of action of this compound bromide is the reversible inhibition of acetylcholinesterase (AChE).[8] By binding to AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses.[4][6] This increased concentration of acetylcholine enhances the activation of both nicotinic and muscarinic receptors.[7][8] At the neuromuscular junction, this results in improved muscle contraction and strength, which is particularly beneficial in conditions like myasthenia gravis where there is a reduced number of functional acetylcholine receptors.[4][5]
Beyond its primary role as an AChE inhibitor, some evidence suggests that this compound may also have a direct, albeit complex, modulatory effect on nicotinic acetylcholine receptors (nAChRs), potentially acting as a partial agonist.[8]
Caption: this compound inhibits AChE, increasing ACh in the synapse and enhancing nAChR activation.
Pharmacokinetic Properties
This compound bromide exhibits poor absorption from the gastrointestinal tract.[16] Its metabolism occurs in the liver, and it is primarily excreted in the urine.[16][17]
| Parameter | Value | References |
| Absorption | Poorly absorbed from the GI tract. | [16] |
| Plasma Protein Binding | 15-25% (to serum albumin) | [16][17][18] |
| Volume of Distribution (IV) | 0.12 - 1.4 L/kg | [16][18] |
| Metabolism | Metabolized by microsomal enzymes in the liver and by cholinesterases. | [16][17][18] |
| Elimination Half-life (IV) | 24 - 113 minutes | [16][17] |
| Excretion | Primarily via urine (approx. 80%), with about 50% as unchanged drug. | [16][17] |
Experimental Protocols
Identification by Infrared (IR) Spectroscopy
This protocol is adapted from the USP monograph for this compound bromide tablets and is used for qualitative identification.[19]
Methodology:
-
Extract a quantity of powdered tablets equivalent to approximately 300 mg of this compound bromide with three 10-mL portions of alcohol, filtering after each extraction.
-
Evaporate the combined filtrates to dryness under a stream of nitrogen.
-
Dissolve the residue in 10 mL of water and transfer to a separatory funnel.
-
Extract the aqueous solution with 15 mL of ether to remove excipients.
-
Evaporate 3 mL of the aqueous layer to dryness on a steam bath under nitrogen.
-
Dissolve the residue in 1 mL of alcohol, warming if necessary.
-
Add 5 mL of chloroform, filter, and evaporate the filtrate to dryness under nitrogen.
-
Dry the resulting residue at 105°C for 30 minutes.
-
Prepare a potassium bromide (KBr) dispersion of the residue and record the IR absorption spectrum.
-
The spectrum should exhibit maxima at the same wavelengths as a similar preparation of USP this compound Bromide Reference Standard.[19]
Assay for Acetylcholinesterase (AChE) Inhibition
The following is a generalized protocol for a colorimetric assay, commonly known as the Ellman method, to determine the inhibitory potency (e.g., IC₅₀) of this compound bromide.[20]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATChI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
This compound bromide solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation: Prepare stock solutions of AChE, ATChI, DTNB, and this compound bromide in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of this compound bromide solution (test wells) or buffer (control wells).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Add the DTNB solution, followed by the ATChI substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at a wavelength of 412 nm over time using a microplate reader. The color change is due to the reaction of the thiocholine (a product of ATChI hydrolysis by AChE) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound bromide. The percentage of inhibition is determined relative to the control wells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for determining AChE inhibition by this compound bromide.
Synthesis of this compound Bromide
The synthesis of this compound bromide typically involves a two-step process.
Methodology:
-
Step 1: Formation of the Dimethylcarbamate Ester: 3-Dimethylaminophenol is reacted with N,N-dimethylcarbamoyl chloride.[21] This reaction forms the dimethylcarbamate ester intermediate.
-
Step 2: Quaternization: The tertiary amine of the intermediate is then quaternized by reaction with methyl bromide (CH₃Br). This step introduces the fourth methyl group to the nitrogen atom, creating the quaternary ammonium cation and introducing the bromide counter-ion.[22][23]
Caption: Logical relationship diagram for the synthesis of this compound bromide.
Conclusion
This compound bromide is a well-characterized quaternary ammonium compound whose therapeutic effects are derived from its potent, reversible inhibition of acetylcholinesterase. Its distinct molecular structure dictates its physicochemical properties, such as high water solubility and peripheral action, which are critical to its clinical utility. The established protocols for its identification, assay, and synthesis underscore the rigorous quality control required for this important pharmaceutical agent. This guide provides a comprehensive technical overview for researchers and professionals in drug development, summarizing the core chemical and biological characteristics of this compound bromide.
References
- 1. This compound | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide | 114-80-7 [chemicalbook.com]
- 3. Cas 114-80-7,this compound bromide | lookchem [lookchem.com]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. What is this compound Bromide used for? [synapse.patsnap.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound Bromide | C12H19BrN2O2 | CID 8246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound Bromide - LKT Labs [lktlabs.com]
- 12. scbt.com [scbt.com]
- 13. This compound bromide [stenutz.eu]
- 14. digicollections.net [digicollections.net]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. mims.com [mims.com]
- 17. drugs.com [drugs.com]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. uspbpep.com [uspbpep.com]
- 20. benchchem.com [benchchem.com]
- 21. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
Pharmacological Profile of Neostigmine as a Cholinesterase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostigmine is a parasympathomimetic agent, acting as a reversible cholinesterase inhibitor.[1] Its pharmacological action is centered on the potentiation of acetylcholine at cholinergic synapses, a mechanism that has been harnessed for various therapeutic applications.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Patented in 1931, this compound has a long-standing history in clinical practice, primarily for the reversal of non-depolarizing neuromuscular blocking agents after surgery, the symptomatic treatment of myasthenia gravis, and the management of urinary retention and postoperative ileus.[1][2] Chemically, it is a quaternary ammonium compound, a structural feature that dictates its pharmacokinetic profile, notably its inability to readily cross the blood-brain barrier.[1][3] This guide delves into the core pharmacological aspects of this compound, providing detailed information for researchers and professionals in drug development.
Mechanism of Action
This compound exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] By reversibly binding to and inactivating AChE, this compound leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses.[3][4] This increased availability of ACh enhances cholinergic neurotransmission, leading to prolonged and intensified effects on both nicotinic and muscarinic receptors.[4]
The interaction of this compound with acetylcholinesterase involves the carbamylation of a serine residue within the active site of the enzyme, forming a carbamylated enzyme intermediate that is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[5] This effectively reduces the number of functional AChE molecules available to break down acetylcholine.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its quaternary ammonium structure, which renders it polar and limits its lipid solubility.
-
Absorption: this compound is poorly absorbed from the gastrointestinal tract, with an oral bioavailability of less than 5%.[5] It is therefore typically administered parenterally (intravenously, intramuscularly, or subcutaneously) to ensure complete bioavailability.[6]
-
Distribution: The volume of distribution of this compound is relatively small, reported to be between 0.12 and 1.4 L/kg.[6] Protein binding to human serum albumin is in the range of 15-25%.[6] Due to its ionized nature, it does not readily cross the blood-brain barrier.[3]
-
Metabolism: this compound is metabolized by cholinesterases and hepatic microsomal enzymes.[6]
-
Elimination: The primary route of elimination is renal excretion, with about 70% of the drug excreted unchanged in the urine.[5] The elimination half-life is approximately 50 to 90 minutes.[4][6]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its inhibition of acetylcholinesterase, leading to enhanced cholinergic stimulation.
-
Muscarinic Effects: These include increased secretions (salivation, lacrimation, bronchial secretions), gastrointestinal hypermotility, bradycardia, and miosis.[2]
-
Nicotinic Effects: At the neuromuscular junction, this compound increases muscle strength in conditions like myasthenia gravis and reverses the effects of non-depolarizing neuromuscular blockers.[2] At higher doses, it can cause muscle fasciculations and potentially a depolarizing neuromuscular blockade.[5]
Quantitative Pharmacological Data
The inhibitory potency of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical aspect of its pharmacological profile. The following table summarizes key quantitative data from various studies.
| Parameter | Enzyme | Species | Value | Reference(s) |
| IC50 | Acetylcholinesterase (AChE) | Human | 0.062 ± 0.003 µM | |
| Butyrylcholinesterase (BChE) | Human | 0.373 ± 0.089 µM | ||
| Ki | Acetylcholinesterase (AChE) | Electric Eel | 0.02 µM |
Detailed Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining cholinesterase activity and the inhibitory potential of compounds like this compound.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) solution in deionized water.
-
This compound solutions of varying concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer.
-
Add the enzyme solution (e.g., purified acetylcholinesterase or plasma containing butyrylcholinesterase).
-
Add the this compound solution (or buffer for control wells).
-
Add the DTNB solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time period (endpoint assay).
-
-
Data Analysis:
-
The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals, providing a dynamic measure of the effects of drugs like this compound on neurotransmitter release.
References
- 1. Pharmacokinetics and pharmacological effects of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Cholinergic Agonist: A Technical History of Neostigmine
An In-depth Guide for Researchers and Drug Development Professionals on the Historical Development of Neostigmine in Clinical and Research Use
Introduction
This compound, a parasympathomimetic agent, stands as a cornerstone in the history of pharmacology and clinical medicine. Its development in the early 20th century marked a significant leap in the understanding and treatment of neuromuscular disorders, particularly myasthenia gravis. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, the elucidation of its mechanism of action, its early clinical applications, and the experimental methodologies that underpinned its journey from a laboratory curiosity to an essential medicine.
Discovery and Synthesis: From Physostigmine to a Synthetic Analogue
The story of this compound begins with its natural predecessor, physostigmine, an alkaloid derived from the Calabar bean. While physostigmine was known for its ability to inhibit cholinesterase, its clinical utility was hampered by significant side effects. This prompted the quest for a synthetic analogue with a more favorable therapeutic profile.
In 1931, chemists Aeschlimann and Reinert successfully synthesized this compound.[1] The synthesis was a pivotal achievement in medicinal chemistry, demonstrating the potential for rational drug design to improve upon natural compounds.
Experimental Protocol: Synthesis of this compound Methylsulfate
The synthesis of this compound involves a two-step process starting from 3-dimethylaminophenol. The following protocol is based on descriptions of the original synthesis and subsequent refinements.[1][2][3][4]
Step 1: Formation of the Dimethylcarbamate Ester
-
Reactants: 3-dimethylaminophenol is reacted with dimethylcarbamoyl chloride.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed as a byproduct. The reaction can be performed in a suitable solvent like toluene.
-
Procedure:
-
Dissolve 3-dimethylaminophenol in toluene.
-
Add a molar excess of sodium metal to the solution and heat to boiling to form sodium 3-dimethylaminophenolate.[3][4]
-
Cool the mixture and slowly add a 1.5 molar excess of dimethylcarbamoyl chloride.[3]
-
Stir the reaction mixture until the formation of the dimethylcarbamate ester, 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline, is complete.
-
The resulting toluene filtrate is washed with a sodium hydroxide solution and water, followed by evaporation of the solvent.[3]
-
Step 2: Quaternization to form this compound Methylsulfate
-
Reactant: The dimethylcarbamate ester from Step 1 is reacted with an alkylating agent, dimethyl sulfate.
-
Reaction Conditions: This alkylation reaction is typically carried out in a solvent such as acetone or diethyl ether.
-
Procedure:
-
Dissolve the 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline in absolute diethyl ether.[3]
-
Add a 1.5-fold molar excess of dimethyl sulfate.[3]
-
Allow the reaction to proceed for 24 hours.[3]
-
The resulting white crystalline precipitate of this compound methylsulfate is then filtered, washed with diethyl ether, and dried.[3]
-
Elucidation of the Mechanism of Action: A Cholinesterase Inhibitor
The therapeutic effects of this compound are a direct consequence of its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at cholinergic synapses.
Cholinergic Signaling Pathway at the Neuromuscular Junction
The neuromuscular junction is a classic example of a cholinergic synapse where this compound exerts its primary effects. The following diagram illustrates the key events in cholinergic transmission and the site of action of this compound.
Early Clinical Applications and Key Experiments
The clinical journey of this compound began in the 1930s, most notably with the pioneering work of Dr. Mary Walker in the treatment of myasthenia gravis.[5][6] Myasthenia gravis is an autoimmune disorder characterized by muscle weakness that worsens with activity and improves with rest. Walker's observations provided the first compelling evidence for the efficacy of a cholinesterase inhibitor in this debilitating disease.
Experimental Protocol: Mary Walker's 1934 Study on Physostigmine (Prostigmin/Neostigmine precursor)
Objective: To investigate the effect of the cholinesterase inhibitor physostigmine (and later its analogue, this compound) on the muscle weakness of a patient with myasthenia gravis.
Patient Profile: A 56-year-old woman with a history of myasthenia gravis.[1]
Methodology:
-
Baseline Assessment: The patient's muscle strength was assessed, likely through observation of ptosis (eyelid drooping) and ability to perform repetitive movements.
-
Intervention: The patient was administered a subcutaneous injection of physostigmine.
-
Observation: The patient's muscle strength was observed and documented following the injection. Walker noted a dramatic, albeit temporary, improvement in the patient's symptoms, including the ability to swallow and a reduction in ptosis.[1][7]
-
Control: To rule out a placebo effect, control injections of saline and other substances like ephedrine, strychnine, pilocarpine, and adrenaline were administered, none of which produced the same therapeutic effect.[7]
-
Dose-Response: Walker observed that the duration of the effect was dose-related, further suggesting a specific pharmacological action.[7]
This seminal work paved the way for the widespread clinical use of this compound in myasthenia gravis.
Quantitative Data from Early Clinical Use
While detailed quantitative data from the earliest clinical trials is sparse in modern databases, historical reports and later studies provide insights into the efficacy and side effects of this compound.
| Parameter | Finding | Reference |
| Efficacy in Myasthenia Gravis | Dramatic but temporary improvement in muscle function. | [1][5] |
| Oral prostigmine (this compound) showed excellent response. | [1] | |
| Pharmacokinetics | Onset of action: Intravenous administration leads to a rapid onset. | [9] |
| Duration of action: Effects typically last for 2-4 hours. | [1] | |
| Common Side Effects | Muscarinic effects: Increased salivation, lacrimation, gastrointestinal distress, bradycardia, and bronchoconstriction. | [7] |
| Nicotinic effects: Muscle cramps and fasciculations. | [7] |
In Vitro Research: Demonstrating the Effect on Muscle Contraction
In vitro experiments using isolated muscle preparations were crucial for understanding the direct action of this compound on neuromuscular transmission. The frog sartorius muscle preparation was a common model for such studies.
Experimental Protocol: In Vitro Frog Sartorius Muscle Contraction Assay
The following is a generalized protocol for demonstrating the effect of this compound on muscle contraction in an isolated frog sartorius muscle preparation.[10][11][12][13]
Objective: To measure the effect of this compound on the force of muscle contraction in response to nerve stimulation.
Materials:
-
Frog sartorius muscle-nerve preparation
-
Ringer's solution (physiological saline for amphibians)
-
Myograph (force transducer and recording system)
-
Stimulating electrodes
-
This compound solution
Methodology:
-
Preparation: The sartorius muscle with its attached nerve is dissected from a frog and mounted in a bath containing Ringer's solution. One end of the muscle is fixed, and the other is attached to a force transducer.
-
Stimulation: The nerve is stimulated with a series of electrical pulses of a set frequency and voltage to induce muscle contractions.
-
Baseline Recording: The force of the resulting muscle contractions (twitches or tetanus) is recorded to establish a baseline.
-
This compound Application: A known concentration of this compound is added to the Ringer's solution bathing the muscle.
-
Post-Neostigmine Recording: The nerve is stimulated again with the same parameters, and the force of muscle contraction is recorded.
-
Data Analysis: The amplitude and duration of the muscle contractions before and after the application of this compound are compared. An increase in the force of contraction is expected due to the potentiation of acetylcholine at the neuromuscular junction.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro muscle contraction experiment.
References
- 1. karger.com [karger.com]
- 2. "An Improved Process For Preparation Of this compound Methylsulfate" [quickcompany.in]
- 3. RU2458050C2 - Method for preparing methylulphate this compound and iodide this compound - Google Patents [patents.google.com]
- 4. RU2010130899A - METHOD FOR PRODUCING this compound METHYL SULPHATE AND this compound IODIDE - Google Patents [patents.google.com]
- 5. The contribution of Dr. Mary Walker towards myasthenia gravis and periodic paralysis whilst working in poor law hospitals in London - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mary Broadfoot Walker (1888-1974): a historic discovery in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The miracle at St Alfege's: seventy years on - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Intranasal versus intravenous this compound in myasthenia gravis: assessment by computer analysis of saccadic eye movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscle tension dynamics of isolated frog muscle with application of perpendicular distortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ableweb.org [ableweb.org]
- 12. asset.ejaypee.com [asset.ejaypee.com]
- 13. The Pattern of Activation in the Sartorius Muscle of the Frog - PMC [pmc.ncbi.nlm.nih.gov]
Neostigmine's Modulation of the Cholinergic Anti-inflammatory Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanisms by which neostigmine, a reversible acetylcholinesterase inhibitor, exerts its anti-inflammatory effects through the cholinergic anti-inflammatory pathway (CAP). It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's potential as an immunomodulatory agent. This document synthesizes current research, presenting quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades.
Introduction: The Cholinergic Anti-inflammatory Pathway
The cholinergic anti-inflammatory pathway (CAP) is an endogenous neuro-immune regulatory circuit that controls inflammation.[1][2] The efferent arm of this pathway is principally mediated by the vagus nerve. Acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, is released from vagal nerve endings and interacts with alpha-7 nicotinic acetylcholine receptors (α7nAChR) expressed on the surface of immune cells, particularly macrophages.[1][2] This interaction leads to a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3]
Mechanism of Action of this compound
This compound is a synthetic, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft and at neuromuscular junctions.[4] By inhibiting AChE, this compound increases the local concentration and prolongs the half-life of acetylcholine.[4] This elevated availability of ACh enhances its interaction with α7nAChRs on immune cells, thereby potentiating the anti-inflammatory effects of the CAP.[1][2][3]
Signaling Pathways Modulated by this compound
The binding of acetylcholine to α7nAChR initiates a series of intracellular signaling events that culminate in the suppression of pro-inflammatory gene expression. Key signaling pathways implicated in this compound's anti-inflammatory action include:
-
JAK2/STAT3 Pathway: The activation of α7nAChR can lead to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates the signal transducer and activator of transcription 3 (STAT3).[5] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it modulates the transcription of target genes, including those involved in the inflammatory response.[5]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines. This compound, through the potentiation of the CAP, has been shown to inhibit the activation of the NF-κB pathway.[6][7] This inhibition is thought to occur through mechanisms that prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the cholinergic anti-inflammatory pathway.
Quantitative Data on this compound's Anti-inflammatory Effects
The following table summarizes quantitative data from various studies investigating the anti-inflammatory effects of this compound.
| Model System | Inflammatory Stimulus | This compound Dosage | Measured Cytokines/Markers | Observed Effect | Reference |
| Female Sprague-Dawley Rats | Formalin-induced paw edema | Not specified | TNF-α, NF-κB, HS-CRP | Potentiation of anti-inflammatory effect | [6][7] |
| Mice | Acetaminophen (APAP)-induced acute liver failure | 80 μg/kg | IL-1β, TNF-α | Reduction in serum cytokine levels | |
| Ovine | Lipopolysaccharide (LPS) | 0.5 mg/animal | IL-1β, IL-6, TNF-α | Suppressed LPS-stimulated synthesis in the preoptic area | |
| Mice | Lipopolysaccharide (LPS) | Not specified | IL-1β, TNF-α | Reduction in gene expression in the spleen | |
| Crush Syndrome (CS) Model (Rats, Rabbits, Mice) | Crush Injury | 20 mg/kg (Anisodamine) + 40 µg/kg (this compound) | Not specified | Increased 24h survival rates, improved hemodynamics | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vivo Model of LPS-Induced Inflammation
Objective: To assess the in vivo efficacy of this compound in reducing systemic inflammation induced by lipopolysaccharide (LPS).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound methylsulfate (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α, IL-1β, and IL-6 (R&D Systems)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Prepare a stock solution of this compound in sterile saline.
-
Randomly assign mice to experimental groups (e.g., Saline control, LPS + Saline, LPS + this compound).
-
Administer this compound (e.g., 20-80 µg/kg, intraperitoneally) or saline 30 minutes prior to the inflammatory challenge.
-
Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
At a predetermined time point post-LPS injection (e.g., 90 minutes for peak TNF-α), collect blood via cardiac puncture under anesthesia.
-
Isolate serum by centrifugation and store at -80°C until analysis.
-
Quantify serum cytokine levels (TNF-α, IL-1β, IL-6) using commercial ELISA kits according to the manufacturer's instructions.
Western Blot for JAK2 and STAT3 Phosphorylation
Objective: To determine the effect of this compound on the activation of the JAK2/STAT3 signaling pathway in immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound methylsulfate
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (Cell Signaling Technology)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 1-10 µM) for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
NF-κB (p65) Nuclear Translocation Assay
Objective: To visualize and quantify the inhibitory effect of this compound on NF-κB nuclear translocation.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound methylsulfate
-
LPS
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Primary antibody: anti-NF-κB p65 (Cell Signaling Technology)
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 1-10 µM) for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-NF-κB p65 antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65 to determine the extent of translocation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties through its potentiation of the cholinergic anti-inflammatory pathway. By inhibiting acetylcholinesterase, this compound enhances cholinergic signaling via the α7nAChR, leading to the suppression of pro-inflammatory cytokine production through the modulation of the JAK2/STAT3 and NF-κB pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other cholinergic agents in inflammatory diseases.
Future research should focus on elucidating the precise molecular interactions within the α7nAChR signaling complex following this compound-potentiated acetylcholine binding. Furthermore, the development of more selective α7nAChR agonists may offer a more targeted therapeutic approach with fewer off-target effects. Clinical studies are warranted to translate the promising preclinical findings of this compound's anti-inflammatory effects into novel treatments for a range of inflammatory conditions.
References
- 1. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effective interplay of (non-) selective NSAIDs with this compound in animal models of analgesia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Vitro Characterization of Neostigmine's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of neostigmine, a reversible acetylcholinesterase (AChE) inhibitor. The document details the mechanism of action, experimental protocols for determining inhibitory potency and kinetics, and quantitative data to support in-vitro studies. This guide is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, particularly in the field of cholinergic pharmacology.
Introduction: this compound's Mechanism of Action
This compound is a parasympathomimetic drug that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[1]. By inhibiting AChE, this compound increases the concentration of acetylcholine at the neuromuscular junction and in the synapses of the autonomic nervous system. This leads to enhanced cholinergic transmission, resulting in various physiological effects, including increased muscle tone[1].
This compound's inhibitory action is achieved through its binding to the active site of AChE. As a carbamate inhibitor, it is hydrolyzed by the enzyme in a similar manner to acetylcholine, but at a much slower rate. This results in a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against acetylcholinesterase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships.
| Parameter | Value (µM) | Enzyme Source | Reference |
| Ki | 0.02 | Not Specified | [1] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the source of the enzyme, substrate concentration, and assay methodology.
Experimental Protocols
Determination of Acetylcholinesterase Activity using Ellman's Assay
The most widely used method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman and colleagues[2][3]. This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm[1][2].
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) solution (concentration to be optimized for the assay)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. The working concentrations of AChE and ATCI may need to be optimized based on the specific activity of the enzyme preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of this compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiation of Reaction: To start the enzymatic reaction, add 10 µL of the ATCI solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes[2].
Determination of IC50 Value
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Perform the Ellman's Assay: Conduct the assay with a range of this compound concentrations.
-
Calculate the Rate of Reaction: Determine the rate of reaction (ΔAbs/min) for each concentration by calculating the slope of the linear portion of the absorbance versus time curve[2].
-
Calculate Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved[4].
Kinetic Analysis using Lineweaver-Burk Plot
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed by measuring the enzyme activity at various substrate (ATCI) concentrations in the presence and absence of the inhibitor. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a common method for visualizing and analyzing this data[5][6].
Procedure:
-
Perform Ellman's Assay with Varying Substrate Concentrations: For a fixed concentration of this compound, perform the Ellman's assay with a range of ATCI concentrations. Repeat this for several different fixed concentrations of this compound, as well as a control with no inhibitor.
-
Calculate Initial Velocities: Determine the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Construct the Lineweaver-Burk Plot: Plot 1/V on the y-axis against 1/[ATCI] on the x-axis for each inhibitor concentration.
-
Analyze the Plot: The pattern of the lines on the plot indicates the type of inhibition[5]:
-
Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect at the x-axis (Km is unchanged, Vmax decreases).
-
Mixed Inhibition: Lines intersect at a point to the left of the y-axis.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound's action on Acetylcholinesterase.
Caption: Experimental workflow for in-vitro characterization.
Caption: Logical relationship of reversible enzymatic inhibition.
References
An In-depth Technical Guide to the Binding Sites of Neostigmine on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostigmine, a quaternary ammonium carbamate, is a cornerstone in the clinical management of neuromuscular disorders and the reversal of neuromuscular blockade. Its therapeutic efficacy stems from its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides a comprehensive exploration of the binding sites of this compound on AChE, detailing the molecular interactions, key amino acid residues, and the structural basis of its inhibitory mechanism. This document synthesizes data from structural biology, site-directed mutagenesis, and kinetic studies to offer an in-depth resource for researchers and professionals in pharmacology and drug development.
Introduction
Acetylcholinesterase is a serine hydrolase that terminates cholinergic neurotransmission by rapidly breaking down acetylcholine.[1] The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long.[2] this compound's inhibitory action is achieved through a dual-binding mechanism, engaging with two critical regions within this gorge: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the entrance.[3][4]
This compound's Dual Binding Mechanism
This compound's chemical structure, featuring a carbamate ester and a quaternary ammonium group, is key to its interaction with AChE.[3] The inhibition process is a multi-step event involving initial binding, carbamylation of the active site serine, and subsequent slow decarbamylation, leading to the reversible inhibition of the enzyme.[5][6]
Interaction with the Catalytic Anionic Site (CAS)
The primary inhibitory action of this compound occurs at the catalytic anionic site, which is comprised of the catalytic triad (Ser203, His447, and Glu334 in human AChE) and other key residues.[4]
-
Covalent Carbamylation: The carbamate group of this compound acts as a "pseudo-substrate" for AChE. The catalytic serine (Ser203) performs a nucleophilic attack on the carbonyl carbon of the carbamate moiety.[5][6] This results in the formation of a transient tetrahedral intermediate, followed by the release of the leaving group and the formation of a stable, carbamylated enzyme. This covalent modification renders the enzyme inactive as the serine residue is no longer available to hydrolyze acetylcholine.[2] The decarbamylation process, the hydrolysis of the carbamoyl-enzyme complex to regenerate the active enzyme, is significantly slower than the deacetylation that occurs with acetylcholine, leading to a prolonged inhibition.[2][6]
-
Key Amino Acid Residues:
-
Ser203: Forms the covalent bond with the carbamate group of this compound.[5]
-
His447 & Glu334: Members of the catalytic triad that facilitate the nucleophilic attack by Ser203.[1][4]
-
Trp84 & Phe330: Aromatic residues within the CAS that contribute to the binding of the quaternary ammonium group of acetylcholine through cation-π interactions. While this compound's primary interaction at the CAS is covalent, the initial docking is likely guided by these residues.
-
Interaction with the Peripheral Anionic Site (PAS)
Located at the entrance of the active site gorge, the PAS plays a crucial role in the initial recognition and trapping of ligands.[4]
-
Electrostatic Interaction: The positively charged quaternary ammonium group of this compound engages in electrostatic and cation-π interactions with aromatic residues in the PAS.[3] This initial binding event helps to orient the this compound molecule correctly for the subsequent covalent modification at the CAS.
-
Key Amino Acid Residues: The PAS is composed of several aromatic residues, including:
-
Trp279: A key residue involved in the binding of quaternary ligands.
-
Tyr70, Tyr121, Tyr334, and Asp72: These residues also contribute to the aromatic and anionic character of the PAS, facilitating ligand binding.[4]
-
Quantitative Data on this compound Binding
The inhibitory potency of this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values can vary depending on the enzyme source and experimental conditions.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 7.0 x 10⁻⁴ M | Frog Sympathetic Neurones | [7] |
| Ki | 0.02 µM | Electric Eel AChE | [8] |
| Ki | ~0.1 µM | Human AChE | [9] |
Experimental Protocols
Determination of Acetylcholinesterase Inhibition by this compound using the Ellman's Method
The Ellman's assay is a widely used colorimetric method to measure AChE activity and its inhibition.[10][11]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution
-
This compound solutions of varying concentrations
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a solution of ATCh in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Phosphate buffer, DTNB, and ATCh.
-
Control wells (100% activity): AChE solution, phosphate buffer, and DTNB.
-
Test wells: AChE solution, this compound solution (at various concentrations), and DTNB.
-
-
Pre-incubation: Add the AChE and this compound (or buffer for control) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ATCh solution to all wells simultaneously to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Binding to Acetylcholinesterase
Caption: Dual binding of this compound to AChE's peripheral and catalytic sites.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibition using a colorimetric assay.
Cholinergic Synapse Signaling Pathway: Normal vs. Inhibited
Caption: Comparison of normal and this compound-inhibited cholinergic synapse function.
Conclusion
The inhibitory effect of this compound on acetylcholinesterase is a well-characterized process involving a dual interaction with both the catalytic and peripheral anionic sites of the enzyme. The covalent carbamylation of the active site serine, facilitated by initial binding to the peripheral anionic site, results in a potent and reversible inhibition of acetylcholine hydrolysis. A thorough understanding of these binding interactions at the molecular level is paramount for the rational design of novel cholinesterase inhibitors with improved specificity and therapeutic profiles. This guide provides a foundational resource for researchers and clinicians working to advance the field of cholinergic pharmacology.
References
- 1. scilit.com [scilit.com]
- 2. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 4. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openanesthesiajournal.com [openanesthesiajournal.com]
- 7. Effects of this compound and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Neostigmine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of neostigmine in various animal models. This compound, a reversible cholinesterase inhibitor, is a critical drug in both veterinary and human medicine, primarily used to reverse the effects of non-depolarizing neuromuscular blocking agents.[1][2] Understanding its behavior in preclinical animal models is paramount for drug development and translational research. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound's pharmacological profile.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its distribution, metabolism, and elimination. As a quaternary ammonium compound, this compound is water-soluble and has minimal lipid solubility, which limits its ability to cross the blood-brain barrier.[2][3]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in various animal models. These values are crucial for determining appropriate dosing regimens and predicting the drug's duration of action.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Route of Administration | Reference |
| Slow Disposition Half-Life (t½β) | Intravenous | [4] | |
| Apparent Volume of Distribution (Vd) | Intravenous | [4] | |
| Whole Body Clearance | Intravenous | [4] |
Further specific values for dogs were not available in the provided search results.
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-Life (t½β) | 23.35 min | Intravenous | [5] |
| Elimination Half-Life (t½β) | 160.04 min | Intranasal | [5] |
| Bioavailability (Intranasal vs. IV) | ~100% | Intranasal | [5] |
Table 3: General Pharmacokinetic Properties of this compound
| Parameter | Description | Species | Reference |
| Protein Binding | 15-25% to human serum albumin | Human | [6] |
| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg | Human | [6] |
| Metabolism | Hydrolysis by cholinesterase and hepatic microsomal enzymes | General | [6] |
| Elimination | Primarily renal excretion | General | [6] |
| Elimination Half-Life | Varies by age (24-113 minutes) | Human | [6] |
Experimental Protocols for Pharmacokinetic Studies
Detailed experimental design is critical for obtaining reliable pharmacokinetic data. Below is a generalized protocol based on common practices described in the literature.
A typical experimental workflow for a pharmacokinetic study of this compound in an animal model:
Methodological Details:
-
Animal Models: Conscious dogs have been used to study the plasma clearance of this compound.[4] In rats, this compound has been shown to have deleterious effects on neuromuscular physiology with chronic treatment.[7] Guinea pigs have been utilized to investigate intranasal administration routes.[5]
-
Drug Administration: this compound is typically administered intravenously (IV) for rapid onset of action, particularly in the context of reversing neuromuscular blockade.[1] The typical IV dose in dogs is 0.04 mg/kg.[1] Intramuscular (IM) and subcutaneous (SC) routes are also used.[8]
-
Sample Collection and Analysis: Blood samples are collected at various time points post-administration to determine the plasma concentration of this compound over time. A quantitative gas-liquid chromatographic method has been described for the determination of this compound in human plasma, and similar liquid chromatography techniques are used for animal studies.[4][9]
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action: the inhibition of acetylcholinesterase (AChE).
Mechanism of Action
This compound reversibly inhibits AChE, the enzyme responsible for the breakdown of acetylcholine (ACh).[2][10] This inhibition leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses.[10][11] The increased concentration of ACh enhances neuromuscular transmission by competing with non-depolarizing neuromuscular blocking agents for binding to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, thereby restoring muscle function.[2][11]
Signaling pathway of this compound's mechanism of action:
Quantitative Pharmacodynamic Parameters
Pharmacodynamic parameters quantify the effect of a drug on the body. For this compound, these often relate to its ability to reverse neuromuscular blockade or its effects on other organ systems.
Table 4: Pharmacodynamic Parameters and Effects of this compound in Animal Models
| Parameter/Effect | Animal Model | Dose | Observation | Reference |
| Reversal of Neuromuscular Blockade | Dogs | 0.04 mg/kg IV | Effective for antagonizing vecuronium-induced blockade. | [12][13] |
| Effect on Gastrointestinal Motility | Horses | 0.008 mg/kg/h (CRI) | Increased fecal production and urination frequency. | [14][15] |
| Effect on Muscle Contraction | Rats | Chronic treatment | Decrease in indirectly and directly elicited muscle contraction. | [7] |
| Effect on Acetylcholine Concentration | Rats | 100-300 nM (local perfusion) | Linear increase in extracellular acetylcholine concentration in the striatum. | [16] |
| Antagonism of Pancuronium | Dogs | 6.5 µg/kg (ED50) | Dose producing 50% antagonism of pancuronium-induced neuromuscular blockade. | [9] |
Experimental Protocols for Pharmacodynamic Studies
Assessing the pharmacodynamic effects of this compound often involves measuring the recovery of neuromuscular function after the administration of a neuromuscular blocking agent.
Methodological Details:
-
Neuromuscular Monitoring: Neuromuscular function is typically monitored using a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulation. The ratio of the fourth to the first twitch height (TOF ratio) is a quantitative measure of neuromuscular blockade.[13]
-
Animal Preparation: Studies in dogs have involved anesthesia with agents like propofol and isoflurane.[13] Vecuronium is a commonly used neuromuscular blocking agent to induce blockade before reversal with this compound.[12][13]
-
In Vitro Studies: In vitro experiments using isolated muscle strips from animals like horses can be used to evaluate the direct contractile effects of this compound on smooth muscle.[14][15]
Relationship Between Pharmacokinetics and Pharmacodynamics
The therapeutic and adverse effects of this compound are directly linked to its concentration in the plasma and at the site of action. Understanding this relationship is crucial for optimizing dosing strategies.
Logical relationship between this compound's pharmacokinetics and pharmacodynamics:
The onset and duration of this compound's effect are governed by its pharmacokinetic properties. For instance, its rapid distribution to the neuromuscular junction leads to a quick onset of action, typically within minutes of IV administration.[17] The duration of action is determined by its elimination half-life. In dogs, the clearance of this compound is a key factor influencing how long its effects last.[4]
Conclusion
The study of this compound in animal models provides invaluable data for its clinical application. Pharmacokinetic studies in species such as dogs and guinea pigs have characterized its distribution and elimination, while pharmacodynamic studies in a range of animals have confirmed its efficacy in reversing neuromuscular blockade and elucidated its effects on other organ systems. The data and protocols summarized in this guide offer a foundation for researchers and drug development professionals working with this important therapeutic agent. Further research, particularly generating comparative quantitative data across more species, will continue to refine our understanding and optimize the use of this compound in both veterinary and human medicine.
References
- 1. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. droracle.ai [droracle.ai]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Plasma clearance of this compound and pyridostigmine in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of this compound after intranasal and intravenous administration in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetscraft.com [vetscraft.com]
- 9. Metabolites of this compound and pyridostigmine do not contribute to antagonism of neuromuscular blockade in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 11. openanesthesia.org [openanesthesia.org]
- 12. Evaluation of this compound antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound or edrophonium on force of contraction when administered at a train-of-four ratio of 0.9 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro effects of this compound on gastrointestinal tract motility of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Effect of this compound on concentration and extraction fraction of acetylcholine using quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacological effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Neostigmine's Role in Elucidating the Pathophysiology of Myasthenia Gravis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myasthenia Gravis (MG) is a debilitating autoimmune disorder characterized by fluctuating muscle weakness and fatigue. The pathophysiology of MG centers on the neuromuscular junction (NMJ), where autoantibodies disrupt cholinergic transmission. For decades, neostigmine, a reversible acetylcholinesterase inhibitor, has been a cornerstone in both the diagnosis and symptomatic treatment of MG. Beyond its clinical applications, this compound serves as an invaluable pharmacological tool in research settings, enabling a deeper understanding of the complex mechanisms underlying this disease. This technical guide provides an in-depth exploration of this compound's role in studying MG pathophysiology, detailing its mechanism of action and providing comprehensive experimental protocols for its use in clinical and preclinical research.
Introduction to Myasthenia Gravis and the Role of this compound
Myasthenia Gravis is an autoimmune condition where the body's immune system erroneously produces antibodies that target and damage proteins at the neuromuscular junction, primarily the nicotinic acetylcholine receptors (AChRs).[1][2] This leads to a reduction in the number of functional AChRs, impairing the transmission of nerve impulses to muscles and resulting in the characteristic symptoms of muscle weakness and fatigability.[3]
This compound, a synthetic compound, has been instrumental in the field of MG since the 1930s.[4] Its primary function is to reversibly inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5][6] By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction, thereby compensating for the reduced number of functional AChRs and temporarily improving muscle strength.[5][7] This predictable and observable effect makes this compound a powerful tool for both diagnostic confirmation and for studying the functional consequences of the autoimmune attack in MG.
Mechanism of Action of this compound at the Neuromuscular Junction
The neuromuscular junction is a specialized synapse where a motor neuron communicates with a muscle fiber. In a healthy individual, the arrival of a nerve impulse at the motor nerve terminal triggers the release of ACh into the synaptic cleft. ACh then binds to AChRs on the muscle end-plate, leading to depolarization and subsequent muscle contraction. AChE rapidly hydrolyzes ACh, terminating the signal.
In Myasthenia Gravis, autoantibodies disrupt this process by:
-
Blocking the ACh binding site on the receptor.
-
Accelerating the internalization and degradation of AChRs (antigenic modulation).
-
Causing complement-mediated damage to the postsynaptic membrane.[1]
This compound's intervention is crucial in this pathological context. As a carbamate derivative, it acts as a competitive, reversible inhibitor of AChE.[7] By transiently binding to the enzyme, it prevents the breakdown of ACh, leading to an accumulation of the neurotransmitter in the synaptic cleft. This increased concentration of ACh enhances the probability of binding to the remaining functional AChRs, thereby amplifying the neuromuscular signal and improving muscle contraction.[5][6]
Experimental Protocols Utilizing this compound
This compound is employed in a variety of experimental protocols to diagnose MG, quantify disease severity, and assess the efficacy of therapeutic interventions in both clinical and preclinical settings.
The this compound Diagnostic Test
The this compound test is a pharmacological challenge used to confirm a diagnosis of MG, particularly when serological or electrophysiological tests are equivocal.[8] A positive test is indicated by a clear, albeit temporary, improvement in muscle strength.
Methodology:
-
Patient Preparation:
-
Baseline Assessment:
-
Perform a thorough neurological examination, focusing on muscles that exhibit weakness and fatigue.
-
Quantify baseline muscle strength using a standardized scale such as the Quantitative Myasthenia Gravis (QMG) score or the Myasthenia Gravis-Activities of Daily Living (MG-ADL) profile .[11][12]
-
Objectively measure specific parameters, such as the degree of ptosis (in millimeters), the range of extraocular movements, and timed tasks (e.g., holding arms outstretched).[8]
-
-
This compound Administration:
-
Post-Administration Assessment:
-
Monitor the patient for clinical improvement and adverse effects at 15-minute intervals for up to 90 minutes.[13]
-
Peak improvement is typically observed between 30 and 45 minutes after IM injection.[8]
-
Re-evaluate the previously assessed muscle groups and re-score using the QMG or MG-ADL scales.
-
A significant improvement in muscle strength, such as a decrease of ≥3 points on the MG composite scale, is considered a positive test.[7]
-
-
Monitoring for Adverse Effects:
Electrophysiological Studies with this compound
Repetitive Nerve Stimulation (RNS) and Single-Fiber Electromyography (SFEMG) are key electrodiagnostic tests for MG. The administration of this compound can modulate the results of these tests, providing further insight into the pathophysiology of the neuromuscular junction.
3.2.1. Repetitive Nerve Stimulation (RNS)
RNS assesses the ability of the neuromuscular junction to sustain transmission with repeated nerve stimulation. In MG, a characteristic "decrement" in the amplitude of the compound muscle action potential (CMAP) is observed.[15]
Methodology:
-
Baseline RNS:
-
Place stimulating electrodes over a motor nerve (e.g., ulnar, accessory, or facial nerve) and recording electrodes over the corresponding muscle belly.[16]
-
Deliver a train of supramaximal stimuli at a low frequency (2-5 Hz).[15]
-
Record the CMAP and calculate the percentage decrement between the first and the fourth or fifth potential. A decrement of >10% is considered abnormal.[15]
-
-
This compound Administration:
-
Administer this compound as described in the diagnostic test protocol.
-
-
Post-Neostigmine RNS:
-
Repeat the RNS study at the time of peak this compound effect.
-
In some cases of severe MG where the initial CMAP is very low, this compound can paradoxically reveal or worsen the decrement by restoring transmission in some previously blocked muscle fibers, which then fatigue with repetitive stimulation.[17]
-
3.2.2. Single-Fiber Electromyography (SFEMG)
SFEMG is the most sensitive test for detecting impaired neuromuscular transmission. It measures "jitter," which is the variability in the time it takes for a nerve impulse to trigger an action potential in individual muscle fibers of the same motor unit.[18]
Methodology:
-
Baseline SFEMG:
-
Insert a specialized single-fiber needle electrode into a voluntarily activated muscle.
-
Record the interpotential intervals between pairs of muscle fiber action potentials from the same motor unit.
-
Calculate the mean consecutive difference (MCD) of these intervals to quantify jitter. Increased jitter and "blocking" (failure of a muscle fiber to fire) are hallmarks of MG.[7]
-
-
This compound Administration:
-
Administer this compound as per the diagnostic protocol.
-
-
Post-Neostigmine SFEMG:
Experimental Autoimmune Myasthenia Gravis (EAMG) Model
The EAMG model is a crucial preclinical tool for studying MG pathogenesis and testing novel therapies. This compound is often used in this model to confirm the development of a myasthenic phenotype.[20]
Methodology:
-
Induction of EAMG:
-
Antigen Preparation: Purify AChR from a source such as the electric organs of Torpedo californica.[20] Alternatively, use synthetic peptides corresponding to immunogenic regions of the AChR α-subunit (e.g., R97-116 for rats).[14]
-
Immunization: Emulsify the AChR or peptide in Complete Freund's Adjuvant (CFA) for the primary immunization and in Incomplete Freund's Adjuvant (IFA) for subsequent booster immunizations.[2][21]
-
Inject the emulsion subcutaneously or intradermally at multiple sites in susceptible animal strains (e.g., Lewis rats or C57BL/6 mice).[4][20]
-
-
Clinical Assessment:
-
Monitor the animals for signs of muscle weakness, such as a hunched posture, tremors, and reduced grip strength.
-
Score the clinical severity of EAMG using a standardized scale (e.g., a 0-4 scale where 0 is normal and 4 is moribund).
-
-
This compound Challenge:
-
Once clinical signs appear, administer a dose of this compound (typically with an anticholinergic like atropine) to the animal.
-
Observe for a temporary reversal of myasthenic symptoms, such as improved posture and increased mobility. This positive response helps to confirm that the observed muscle weakness is due to a defect in neuromuscular transmission, characteristic of MG.[20]
-
-
Further Analysis:
-
Collect serum to measure anti-AChR antibody titers using techniques like ELISA or radioimmunoassay.[5]
-
Perform electrophysiological studies (RNS) on the animals to demonstrate a decremental response.
-
Conduct histological analysis of the neuromuscular junctions to assess for pathological changes.
-
Quantitative Data on this compound's Effects
The effects of this compound can be quantified through various clinical and electrophysiological measures. The following tables summarize representative data from the literature.
Table 1: Efficacy of the this compound Diagnostic Test
| Patient Group | Sensitivity | Specificity | Reference |
|---|---|---|---|
| Ocular Myasthenia Gravis | 83% - 93.4% | 97% | [8][22] |
| Generalized Myasthenia Gravis | 97.92% | - |[8] |
Table 2: Effect of this compound on Clinical Scores in Myasthenia Gravis
| Clinical Score | Baseline (Mean ± SD) | Post-Neostigmine (Mean ± SD) | p-value | Patient Group | Reference |
|---|---|---|---|---|---|
| MG Composite (MGC) | 11.1 ± 7.6 | 9.1 ± 6.7 | 0.02 | Generalized MG | [19] |
| MG Composite (MGC) | - | - | Not Significant | Ocular MG |[19] |
Table 3: Effect of this compound on SFEMG Parameters in Myasthenia Gravis
| SFEMG Parameter | Baseline (Mean ± SD) | Post-Neostigmine (Mean ± SD) | p-value | Patient Group | Reference |
|---|---|---|---|---|---|
| MCD (μs) | 58.9 ± 18.8 | 45.9 ± 23.2 | 0.003 | Generalized MG | [19] |
| Single-pair jitter (%) | 49.8 ± 26.9 | 24.1 ± 26.7 | 0.0001 | Generalized MG | [19] |
| Blocks (%) | 6.2 ± 9.5 | 2.6 ± 7.4 | 0.03 | Generalized MG | [19] |
| MCD (μs) | 50.8 ± 22.7 | 40.1 ± 22.9 | 0.01 | Ocular MG | [19] |
| Single-pair jitter (%) | 35.9 ± 23.7 | 20.0 ± 25.1 | 0.001 | Ocular MG |[19] |
Conclusion
This compound remains a fundamentally important agent in the study of Myasthenia Gravis pathophysiology. Its well-defined mechanism of action at the neuromuscular junction allows for its use as a diagnostic tool to confirm the presence of a neuromuscular transmission defect and as a research tool to probe the functional consequences of the autoimmune attack in both patients and animal models. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a more profound understanding of Myasthenia Gravis and the development of novel therapeutic strategies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Optimization of Induction Protocols for Experimental Autoimmune Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Optimization of Induction Protocols for Experimental Autoimmune Myasthenia Gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Stability of this compound methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine receptor antibody as a diagnostic test for myasthenia gravis: results in 153 validated cases and 2967 diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 10. The diagnostic and prognostic utility of repetitive nerve stimulation in patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of Quantitative Myasthenia Gravis and Myasthenia Gravis Activities of Daily Living scales in the MGTX study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myobase.org [myobase.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. aanem.org [aanem.org]
- 16. researchgate.net [researchgate.net]
- 17. Repetitive stimulation in myasthenia gravis: decrementing response revealed by anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
- 19. Clinical and CN-SFEMG evaluation of this compound test in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bedside and laboratory diagnostic testing in myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Neostigmine Solutions for In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.[1][2][3] By preventing the breakdown of acetylcholine, this compound effectively increases the concentration of this neurotransmitter at the neuromuscular junction and other cholinergic synapses.[1][2][4] This action potentiates the effects of acetylcholine, leading to enhanced muscle contraction and stimulation of the parasympathetic nervous system.[1][2] Due to its quaternary ammonium structure, this compound is a water-soluble compound with minimal lipid solubility, which prevents it from crossing the blood-brain barrier.[2][5]
These characteristics make this compound a valuable tool in various in-vivo experimental settings, including studies on neuromuscular function, gastrointestinal motility, and as a reversal agent for non-depolarizing neuromuscular blocking agents.[6][7][8] This document provides a comprehensive protocol for the preparation of this compound solutions intended for in-vivo experiments, along with relevant data and diagrams to ensure safe and effective use.
Data Presentation
This compound Formulations and Solubility
| Formulation | Chemical Name | Molecular Weight | Solubility |
| This compound Methylsulfate | N-(3-Dimethylcarbamoyloxyphenyl)-N,N,N-trimethylammonium methyl sulfate | 334.39 g/mol | Very soluble in water, freely soluble in alcohol.[9][10] |
| This compound Bromide | (3-Dimethylcarbamoyloxyphenyl)trimethylammonium bromide | 303.20 g/mol | Soluble in water. |
Recommended In-Vivo Dosages for Various Species
| Species | Dosage Range (mg/kg) | Routes of Administration |
| Dog | 0.02 - 0.04 | IV, IM, SC, PO[6] |
| Cat | 0.02 - 0.04 | IV, IM, SC, PO[6] |
| Horse | 0.02 - 0.04 | IV, IM, SC[6][7] |
| Cattle | 0.02 | IV, IM, SC, PO[6] |
| Sheep | 0.02 - 0.03 | IV, IM, SC, PO[6] |
| Goat | 0.02 - 0.03 | IV, IM, SC, PO[6] |
| Swine | 0.04 - 0.06 | IV, IM, SC, PO[6] |
| Rat | 5 - 10 µg (intrathecal) | Intrathecal[11] |
Note: The oral bioavailability of this compound is low due to poor absorption and high first-pass metabolism.[5]
Experimental Protocols
Preparation of this compound Methylsulfate Solution for Injection
This protocol describes the preparation of a 1 mg/mL this compound methylsulfate solution in a sterile vehicle suitable for intravenous (IV), intramuscular (IM), or subcutaneous (SC) administration.
Materials:
-
This compound methylsulfate powder (ensure high purity, ≥98%)[12]
-
Sterile Water for Injection or Sterile 0.9% Sodium Chloride (Saline) Solution
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Laminar flow hood or other aseptic environment
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound methylsulfate. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of this compound methylsulfate is needed.
-
Weigh the this compound methylsulfate powder accurately using an analytical balance in an aseptic environment.
-
Dissolve the powder. Aseptically add the weighed this compound methylsulfate to a sterile vial. Using a sterile syringe, add the desired volume of sterile vehicle (Water for Injection or Saline). For the example above, add 10 mL.
-
Ensure complete dissolution. Gently agitate the vial until the powder is completely dissolved. This compound methylsulfate is freely soluble in water.[9]
-
Sterile filter the solution. To ensure sterility, draw the solution into a new sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Label the vial clearly. The label should include the name of the solution (this compound Methylsulfate), concentration (e.g., 1 mg/mL), vehicle used, date of preparation, and storage conditions.
-
Storage. Store the prepared solution at controlled room temperature or refrigerated at 4°C. Studies have shown that this compound methylsulfate injection (1.0 mg/mL) in polypropylene syringes is stable for up to 90 days at both ambient temperature and 4°C.[13] However, for aqueous solutions prepared from powder, it is recommended not to store for more than one day.[12]
Administration Protocol:
For in-vivo administration, the prepared this compound solution should be drawn into a sterile syringe of appropriate size for the intended dose and animal model. The injection should be administered slowly, especially for the intravenous route, over at least 1 minute.[14]
Visualizations
Signaling Pathway of this compound
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. vetscraft.com [vetscraft.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. drugs.com [drugs.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Studies on the safety of chronically administered intrathecal this compound methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Stability of this compound methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Application Notes and Protocols: Calculating Appropriate Neostigmine Dosage for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the calculation and administration of neostigmine for preclinical research involving rodent models. This compound, a reversible acetylcholinesterase inhibitor, is a critical tool in studying neuromuscular function, myasthenia gravis, and gastrointestinal motility. Proper dosage is paramount to ensure experimental validity and animal welfare.
Mechanism of Action
This compound functions by inhibiting the acetylcholinesterase (AChE) enzyme at the neuromuscular junction and other cholinergic synapses.[1][2] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation in the synaptic cleft.[3] The increased concentration of ACh enhances the activation of both nicotinic receptors on skeletal muscle and muscarinic receptors on various organs, resulting in increased muscle contraction and parasympathomimetic effects.[3][4] Due to its quaternary ammonium structure, this compound does not readily cross the blood-brain barrier.[2][3]
Quantitative Data Summary
Appropriate dosage is highly dependent on the research application, rodent species, and administration route. The following tables summarize dosages reported in the literature.
Table 1: Reported this compound Dosages in Rodent Studies
| Species | Dosage Range (mg/kg) | Route | Application/Context |
| Rat | 0.005 - 0.01 mg/kg (as 5-10 µg total) | Intrathecal | Analgesia studies.[5] |
| Rat | 0.0016 - 0.0081 mg/kg | Intravenous (IV) | Fertility and developmental toxicity studies.[6][7] |
| Rat | 0.001 mg (total dose) | Not specified | Postoperative ileus model.[8] |
| Mouse | 0.04 - 0.2 mg/kg | Not specified | Oxidative stress studies; 0.04 mg/kg corresponds to a human therapeutic dose.[9] |
| General | 0.02 - 0.04 mg/kg | IV, IM, SC, PO | General veterinary dose for dogs/cats, often used as a starting point.[2] |
Table 2: Acute Toxicity (LD50) of this compound
| Species | LD50 (mg/kg) | Route |
| Mouse | 0.16 | Intravenous (IV)[6][10] |
| Rat | 0.165 | Intravenous (IV)[6][10] |
Note: Researchers should always begin with the lowest effective dose and perform a dose-response study to determine the optimal concentration for their specific experimental model and endpoints.
Experimental Protocols
The following protocols provide a general framework for this compound administration. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
This compound methylsulfate (powder form)
-
Sterile, isotonic saline (0.9% NaCl) for injection
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Syringes (1 mL) with appropriate needle gauges (e.g., 27-30G for mice, 25-27G for rats)[11]
-
Vortex mixer
-
(Optional) Atropine sulfate or Glycopyrrolate for managing adverse cholinergic effects[4]
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound methylsulfate powder.
-
Dissolve the powder in 1 mL of sterile saline in a sterile microcentrifuge tube.
-
Vortex thoroughly until completely dissolved. This stock solution can be stored as per manufacturer recommendations, typically refrigerated for short-term use or frozen in aliquots for long-term storage.
-
-
Working Solution and Dosage Calculation:
-
Dilute the stock solution with sterile saline to achieve the desired final concentration for injection. The final volume should be appropriate for the administration route and animal size.[11]
-
Example Calculation:
-
Goal: Dose a 25 g mouse with 0.05 mg/kg of this compound.
-
Animal Weight: 0.025 kg
-
Total Dose: 0.05 mg/kg * 0.025 kg = 0.00125 mg
-
Injection Volume: Aim for a convenient volume, e.g., 100 µL (0.1 mL).
-
Required Concentration: 0.00125 mg / 0.1 mL = 0.0125 mg/mL
-
Dilution: Using the 1 mg/mL stock, perform a serial dilution to reach the final concentration of 0.0125 mg/mL.
-
-
The choice of administration route affects the rate of absorption and onset of action, generally following the order: IV > IP > IM > SC.[11]
-
Subcutaneous (SC) Injection:
-
Gently restrain the rodent and lift the skin to form a tent, typically between the shoulder blades.
-
Insert the needle into the base of the tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly. The maximum volume for mice is typically <2-3 mL, divided into multiple sites if necessary.[11]
-
-
Intraperitoneal (IP) Injection:
-
Position the animal on its back with the head tilted down to move organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the bladder and cecum.[12]
-
Penetrate the skin and abdominal wall.
-
Aspirate to check for urine or blood.
-
Inject the solution. The maximum volume for mice is <2-3 mL.[11]
-
-
Intravenous (IV) Injection (Tail Vein):
-
Properly restrain the rodent, often using a specialized device, to provide access to the lateral tail vein. Warming the tail with a heat lamp or warm water can aid vasodilation.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry is often confirmed by a small "flash" of blood in the needle hub.
-
Inject the solution slowly. The maximum volume for a mouse is typically <0.2 mL.[11] This route provides the most rapid onset of action.
-
Careful observation is critical following this compound administration.
-
Monitor for Cholinergic Effects: Observe for signs of excessive cholinergic stimulation, which can indicate an overdose. These include muscle fasciculations, weakness, excessive salivation, lacrimation, urination, and diarrhea.[6][10]
-
Cardiovascular Monitoring: Bradycardia is a known side effect.[5] If required by the protocol, monitor heart rate. An anticholinergic agent like atropine should be available to counteract severe bradycardia.
-
Respiratory Monitoring: At high doses, death can result from respiratory failure due to bronchoconstriction and excess secretions.[6][10] Monitor for any signs of respiratory distress.
-
Experimental Endpoints: Record data relevant to the study, such as grip strength, motor activity, gastrointestinal transit time, or nerve stimulation responses.
General Experimental Workflow
The following diagram outlines a typical workflow for a study involving this compound administration in rodents.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. vetscraft.com [vetscraft.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rk.md [rk.md]
- 5. Studies on the safety of chronically administered intrathecal this compound methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Postponed effect of this compound on oxidative homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cea.unizar.es [cea.unizar.es]
- 12. rjptsimlab.com [rjptsimlab.com]
Application of Neostigmine in Electrophysiological Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine, a reversible cholinesterase inhibitor, plays a crucial role in neuroscience research and drug development due to its well-characterized mechanism of action on cholinergic systems. By preventing the breakdown of acetylcholine (ACh), this compound effectively increases the concentration and prolongs the action of ACh at synaptic clefts.[1][2] This property makes it an invaluable tool for studying synaptic transmission, plasticity, and the function of cholinergic receptors in various experimental preparations. These application notes provide detailed protocols and quantitative data for the use of this compound in electrophysiological recordings, including patch-clamp and extracellular field potential recordings.
Mechanism of Action
This compound reversibly inhibits the enzyme acetylcholinesterase (AChE) by carbamylating the serine residue at the active site of the enzyme. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[2][3] In the context of electrophysiology, this enhanced cholinergic transmission manifests as alterations in synaptic potentials, neuronal excitability, and network activity. At higher concentrations (greater than 2.5 x 10⁻⁵ M), this compound can also exhibit direct effects on the acetylcholine receptor channel complex, independent of its anticholinesterase activity.[4]
Caption: Mechanism of this compound action at a cholinergic synapse.
Data Presentation: Quantitative Effects of this compound in Electrophysiology
The following tables summarize the quantitative effects of this compound observed in various electrophysiological studies.
Table 1: this compound Concentrations and Effects on Synaptic Transmission
| Preparation | This compound Concentration | Electrophysiological Parameter | Observed Effect | Reference |
| Rat Sciatic Nerve-Extensor Digitorum Longus Muscle (in vitro) | 0.048 µM | End-plate Potential (EPP) Amplitude | Increased peak amplitude and half-decay time | [1] |
| Garter Snake Costocutaneous Muscle | 1 µM - 10 µM | Miniature Endplate Current (MEPC) | Increased amplitude and time constant of decay | [4] |
| Garter Snake Costocutaneous Muscle | > 25 µM | MEPC | Decreased amplitude, biphasic decay | [4] |
| Mouse Diaphragm | 0.5 - 2 µM | Tetanic Contraction | Fade of tetanic contractions (Wedensky inhibition) | [5] |
| Rat Superior Cervical Ganglion Neurons (cultured) | 100 - 400 µM | DMPP-induced Currents | Depression of current amplitudes (21.5% - 86.9%) | [6] |
| Mouse Spinal Cord Slices (MN-RC Synapse) | 1 µM | Excitatory Postsynaptic Currents (EPSCs) | Addition of an ultra-slow decay component | [7] |
Table 2: Dose-Response Data for this compound in Reversing Neuromuscular Blockade
| Species | Neuromuscular Blocker | This compound Dose (mg/kg) | Endpoint | ED50 (mg/kg) | Reference |
| Human | Pancuronium | 0.005 - 0.05 | First twitch height recovery | 0.013 | [8] |
| Human | d-Tubocurarine | 0.005 - 0.05 | First twitch height recovery | 0.017 | [8] |
| Human | Rocuronium | 0.005 - 0.05 | First twitch recovery (10 min) | 0.017 | [9] |
| Children (2-10 yrs) | Rocuronium | 0.005 - 0.05 | TOF ratio of 80% (10 min) | 0.0071 | [10] |
| Adults (18-60 yrs) | Rocuronium | 0.005 - 0.05 | TOF ratio of 80% (10 min) | 0.05656 | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the application of this compound during whole-cell patch-clamp recordings from neurons in acute brain slices to study its effects on synaptic transmission and intrinsic properties.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated N-Methyl-D-glucamine (NMDG) protective recovery solution.[11][12]
-
Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated NMDG solution.
-
Transfer slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂ at room temperature for at least 1 hour before recording.
2. Solutions:
-
NMDG Protective Recovery Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O. pH 7.3-7.4.[13]
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, and 2 MgCl₂. Bubbled with 95% O₂/5% CO₂.
-
Intracellular Solution (for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 8 NaCl, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. pH 7.2-7.3.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound methylsulfate in deionized water and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
3. Recording Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Establish a whole-cell patch-clamp configuration on the neuron of interest.
-
For voltage-clamp recordings, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
After obtaining a stable baseline recording, bath-apply aCSF containing the desired concentration of this compound.
-
Record changes in synaptic currents and intrinsic membrane properties.
Caption: Workflow for whole-cell patch-clamp recording with this compound.
Protocol 2: Extracellular Field Potential Recording in Hippocampal Slices
This protocol details the use of this compound in extracellular field potential recordings to investigate its effects on synaptic plasticity, such as long-term potentiation (LTP).
1. Hippocampal Slice Preparation:
-
Prepare 400 µm thick transverse hippocampal slices from a rat or mouse as described in Protocol 1.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
2. Solutions:
-
aCSF: Same as in Protocol 1.
-
Recording Electrode Solution: aCSF.
-
This compound Stock Solution: Prepare as in Protocol 1 and dilute to the final concentration in aCSF.
3. Recording and Stimulation:
-
Place a slice in the recording chamber, submerged in continuously flowing, oxygenated aCSF.
-
Position a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline for at least 20 minutes, switch the perfusion to aCSF containing this compound and continue baseline stimulation.
-
Once a new stable baseline is achieved in the presence of this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
Caption: Workflow for extracellular LTP recording with this compound.
Logical Relationships and Considerations
The application of this compound in electrophysiological recordings requires careful consideration of its concentration-dependent effects. At lower concentrations, the primary effect is the potentiation of cholinergic transmission through AChE inhibition.[4] However, at higher concentrations, direct receptor blockade and other non-specific effects may occur, which could confound data interpretation.[4] Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific research question.
Furthermore, the choice of preparation is critical. In preparations with intact cholinergic innervation, this compound will enhance endogenous cholinergic signaling. In contrast, in preparations lacking cholinergic inputs or where acetylcholine is exogenously applied, this compound's effects will be primarily on the degradation of the applied agonist.
Caption: Logical relationship of this compound concentration and its effects.
Conclusion
This compound is a powerful pharmacological tool for modulating cholinergic neurotransmission in electrophysiological studies. By understanding its mechanism of action and carefully selecting the experimental parameters, researchers can effectively utilize this compound to investigate the role of acetylcholine in synaptic function, plasticity, and neuronal network dynamics. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in electrophysiological recordings.
References
- 1. Relative contribution of pre- and post-synaptic effects to the this compound-induced recovery of neuromuscular transmission blocked by vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 4. Concentration-dependent effects of this compound on the endplate acetylcholine receptor channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the inhibition by this compound of tetanic contraction in the mouse diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response curves for edrophonium, this compound, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response relationships for edrophonium and this compound antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response relationships for this compound antagonism of rocuronium-induced neuromuscular block in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
Application Notes and Protocols for Neostigmine Administration in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1] By preventing the breakdown of acetylcholine (ACh), this compound increases the concentration of ACh at the neuromuscular junction and cholinergic synapses, leading to enhanced cholinergic neurotransmission.[2] This mechanism of action makes it a valuable tool in clinical practice for conditions like myasthenia gravis and as a reversal agent for neuromuscular blockade.[3] In the realm of in vitro research, this compound serves as a critical compound for studying cholinergic signaling pathways, neurotoxicity, and the effects of acetylcholinesterase inhibition on various cellular processes.
These application notes provide a comprehensive guide for the administration of this compound in cell culture assays, including detailed protocols for assessing its effects on acetylcholinesterase activity, cell viability, and neuronal differentiation.
Mechanism of Action: Cholinergic Signaling
This compound's primary effect is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating the action of ACh on its receptors, which are broadly classified into nicotinic and muscarinic receptors.[2]
-
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane.[4]
-
Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors that can activate various intracellular signaling cascades, influencing a wide range of cellular responses.[4]
The sustained activation of these receptors due to increased acetylcholine levels can trigger downstream signaling pathways involved in cell proliferation, differentiation, and survival.
Data Presentation: In Vitro Efficacy and Potency of this compound
The following table summarizes the quantitative data available for this compound in various in vitro assays. It is important to note that IC50 and EC50 values can vary significantly depending on the cell line, assay conditions, and incubation times.
| Parameter | Value | Cell Line / System | Assay | Incubation Time | Reference |
| IC50 | 0.062 µM | Human Acetylcholinesterase | Enzyme Inhibition Assay | Not Applicable | [5] |
| IC50 | 700 µM | Frog Sympathetic Ganglion Cells | Nicotinic ACh-induced Current Inhibition | Not Specified | [6] |
| Effective Concentration | 100 µM | A549 (Human Lung Carcinoma) | Acetylcholinesterase Inhibition | 4 hours | [7] |
| Effective Concentration | 100 - 400 µM | Rat Superior Cervical Ganglia Neurons | nAChR Current Depression | Not Specified |
Experimental Protocols
Preparation of this compound for Cell Culture
This compound methylsulfate is soluble in water. For cell culture experiments, it is recommended to prepare a sterile stock solution in a buffered saline solution (e.g., PBS) or cell culture medium.
-
Stock Solution Preparation: Dissolve this compound methylsulfate in sterile PBS or serum-free culture medium to a concentration of 10-100 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium.
Acetylcholinesterase Activity Assay
This protocol is a representative colorimetric method to determine the inhibitory effect of this compound on acetylcholinesterase activity in cell lysates.
Materials:
-
Cells of interest cultured in appropriate plates
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer to release intracellular AChE.
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
-
Measurement: Immediately measure the absorbance at 412 nm at multiple time points using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 1 mM). Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neurite Outgrowth Assay
This protocol is designed for neuronal or neuron-like cells (e.g., PC12, SH-SY5Y) to assess the effect of this compound on neuronal differentiation.
Materials:
-
Neuronal cell line (e.g., PC12)
-
Culture plates coated with an appropriate substrate (e.g., collagen)
-
Low-serum differentiation medium
-
Nerve Growth Factor (NGF)
-
This compound
-
Paraformaldehyde (for fixation)
-
Neuronal-specific antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding: Plate PC12 cells on collagen-coated plates in a low-serum medium to induce a basal level of differentiation.
-
Treatment: Treat the cells with a neurotrophic factor like NGF to stimulate neurite outgrowth. Concurrently, treat with a range of this compound concentrations. Include appropriate controls (untreated, NGF alone, this compound alone).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (DAPI).
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite length, number of neurites per cell, and the percentage of cells with neurites using image analysis software.
-
-
Data Analysis: Compare the neurite outgrowth parameters between the different treatment groups to determine the effect of this compound.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solution.
-
Concentration Range: A wide range of concentrations should be tested to determine the optimal working concentration and to generate a complete dose-response curve.
-
Incubation Time: The optimal incubation time will vary depending on the cell type and the specific assay. Time-course experiments are recommended.
-
Cell Density: The initial cell seeding density can significantly impact the results of viability and proliferation assays.
-
Controls: Always include appropriate positive and negative controls in your experiments. For AChE inhibition assays, a known inhibitor can be used as a positive control. For cell-based assays, a vehicle control is essential.
-
Cytotoxicity: At high concentrations, this compound may exhibit cytotoxic effects. It is crucial to assess cell viability in parallel with functional assays to distinguish between specific effects on a pathway and general toxicity. Long-term exposure (24-96 hours) to this compound has been shown to reduce protein synthesis and cause morphological degeneration in a mouse-derived myogenic cell line.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing Muscle Contractility Using Neostigmine in Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing organ bath studies to assess the effects of neostigmine on muscle contractility. This powerful in vitro technique allows for the precise measurement of muscle function in a controlled environment, providing valuable insights for physiological research and drug development.
Introduction
Organ bath studies are a cornerstone of classical pharmacology, offering a robust and reproducible method to investigate the physiological and pharmacological responses of isolated tissues.[1][2][3] By suspending a muscle preparation in a temperature-controlled, oxygenated physiological salt solution, researchers can directly measure contractile responses to various stimuli, including pharmacological agents like this compound.[4][5]
This compound, a reversible acetylcholinesterase (AChE) inhibitor, plays a crucial role in modulating muscle contraction.[6][7][8] Its primary mechanism of action involves preventing the breakdown of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction.[6][7][9][10] This leads to an increased concentration and prolonged presence of ACh in the synaptic cleft, enhancing the activation of nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane and ultimately increasing muscle strength and contractility.[6][7][9][11] This makes this compound a valuable tool for studying cholinergic signaling and a therapeutic agent for conditions characterized by muscle weakness, such as myasthenia gravis.[6][7]
Key Concepts and Principles
-
Excitation-Contraction Coupling: Muscle contraction is initiated by a nerve impulse that triggers the release of acetylcholine from the motor neuron.[11] ACh binds to nAChRs on the muscle cell membrane (sarcolemma), causing depolarization and the generation of an action potential.[11][12] This electrical signal propagates into the muscle fiber, leading to the release of calcium ions (Ca2+) from the sarcoplasmic reticulum and initiating the interaction of actin and myosin filaments, resulting in muscle contraction.[11][12]
-
Acetylcholinesterase Inhibition: this compound's effect is centered on its ability to inhibit acetylcholinesterase, the enzyme responsible for the rapid hydrolysis of acetylcholine.[6][7][8] By blocking this enzyme, this compound effectively increases the concentration of ACh at the neuromuscular junction, leading to enhanced muscle contraction.[6][7][9]
-
Dose-Response Relationship: The magnitude of the contractile response to this compound is typically dose-dependent.[13] Plotting the contractile response against increasing concentrations of this compound generates a dose-response curve, which is essential for determining key pharmacological parameters such as the effective concentration 50 (EC50).[14][15] It is important to note that this compound can exhibit a "ceiling effect," where at high concentrations, further increases in dose do not produce a greater response and may even lead to muscle weakness due to receptor desensitization.[9][16][17]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative data related to the use of this compound in assessing muscle contractility.
Table 1: Dose-Response Parameters of this compound for Antagonism of Neuromuscular Blockade
| Parameter | This compound Dose (mg/kg) | Species | Muscle Preparation | Notes | Reference |
| ED50 (50% recovery of first twitch) | 0.017 | Human | Adductor pollicis | Antagonism of rocuronium-induced blockade. | [18] |
| ED80 (80% recovery of first twitch) | 0.033 | Human | Adductor pollicis | Antagonism of rocuronium-induced blockade. | [18] |
| ED50 (TOF ratio of 0.5) | 0.017 | Human | Adductor pollicis | TOF ratio is a measure of fade in response to train-of-four stimulation. | [18] |
| ED80 (TOF ratio of 0.8) in Children (2-10 yrs) | 0.0071 | Human | Not Specified | Antagonism of rocuronium-induced blockade. | [19] |
| ED80 (TOF ratio of 0.8) in Adults (18-60 yrs) | 0.05656 | Human | Not Specified | Antagonism of rocuronium-induced blockade. | [19] |
ED50: Effective dose required to produce 50% of the maximal response. ED80: Effective dose required to produce 80% of the maximal response. TOF: Train-of-Four.
Table 2: Recommended Dosing of this compound for Reversal of Neuromuscular Blockade
| Level of Blockade | Recommended this compound Dose (mcg/kg) | Administration Notes | Reference |
| Moderate | 40-50 | Administer intravenously over at least 1 minute. | [20] |
| Shallow (TOF ratio 0.5-0.6) | 20 | Use with caution as full recovery may take over 10 minutes. | [20] |
| Maximum Total Dose | 70 (or 5mg, whichever is less) | To avoid paradoxical muscle weakness. | [20] |
Experimental Protocols
This section provides a detailed methodology for conducting an organ bath experiment to assess the effect of this compound on muscle contractility.
Materials and Reagents
-
Isolated muscle tissue (e.g., rat phrenic nerve-hemidiaphragm, guinea pig ileum, rabbit tracheal smooth muscle)
-
Physiological salt solution (e.g., Krebs-Henseleit solution, Tyrode's solution), specific to the tissue being studied
-
This compound methylsulfate stock solution
-
Acetylcholine chloride stock solution (for inducing contraction)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with tissue holders, force-displacement transducer, and data acquisition system
-
Water bath for temperature control (37°C)
-
Standard laboratory glassware and pipettes
Protocol for Isolated Muscle Preparation
-
Animal Euthanasia and Tissue Dissection: Humanely euthanize the animal according to approved institutional guidelines. Carefully dissect the desired muscle tissue, ensuring minimal damage. For preparations like the phrenic nerve-hemidiaphragm, it is crucial to keep the nerve intact.
-
Tissue Mounting: Securely mount the isolated muscle tissue in the organ bath tissue holders. One end of the muscle should be attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: Place the mounted tissue in the organ bath chamber containing the appropriate physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas. Allow the tissue to equilibrate for a period of 30-60 minutes, during which the bathing solution should be changed every 15 minutes.
-
Optimal Tension Adjustment: Gradually apply tension to the muscle until a stable baseline is achieved. This optimal resting tension is critical for obtaining reproducible contractile responses.
Protocol for Assessing this compound's Effect
-
Baseline Contraction: Elicit a baseline contractile response by adding a known concentration of a contractile agonist, such as acetylcholine or by electrical field stimulation. This confirms the viability of the tissue preparation.
-
Washout: After recording the baseline response, wash the tissue multiple times with fresh physiological salt solution to return the muscle to its resting tension.
-
This compound Incubation: Add the desired concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 15-20 minutes).
-
Post-Neostigmine Contraction: Re-introduce the same contractile stimulus used to establish the baseline and record the contractile response in the presence of this compound.
-
Cumulative Dose-Response Curve: To generate a dose-response curve, add increasing concentrations of this compound to the organ bath in a cumulative manner, recording the steady-state contractile response at each concentration.
-
Data Analysis: Measure the amplitude of muscle contraction (in grams or millinewtons). Normalize the data, for example, by expressing the response as a percentage of the maximal contraction. Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.[14][21]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow described in these application notes.
References
- 1. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
- 6. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 9. openanesthesia.org [openanesthesia.org]
- 10. This compound - Mechanism of action, indications and side effects | PDF [slideshare.net]
- 11. 29.4 Muscle Contraction and Locomotion | Texas Gateway [texasgateway.org]
- 12. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Korean Journal of Anesthesiology [ekja.org]
- 14. mycalpharm.com [mycalpharm.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. droracle.ai [droracle.ai]
- 17. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-response relationships for edrophonium and this compound antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-response relationships for this compound antagonism of rocuronium-induced neuromuscular block in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neostigmine as an Analgesic Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Neostigmine in Analgesia
This compound, a reversible acetylcholinesterase inhibitor, is traditionally known for its use in reversing non-depolarizing neuromuscular blockade.[1][2][3] However, extensive research has established its utility as an adjuvant analgesic, particularly through neuraxial (intrathecal or epidural) administration.[4][5] By inhibiting the breakdown of acetylcholine (ACh) in the spinal cord, this compound enhances cholinergic neurotransmission, which plays a crucial role in modulating nociceptive signals.[1][5]
This document provides a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing this compound in analgesia research. It is intended to guide researchers in designing and executing preclinical and clinical studies to explore its therapeutic potential. This compound offers the advantage of a non-opioid analgesic mechanism, potentially reducing the need for opioids and their associated side effects like respiratory depression.[5][6] However, its use is often limited by dose-dependent side effects, most notably nausea and vomiting, which must be carefully managed in experimental designs.[4][5][7]
Mechanism of Action: Cholinergic Pain Modulation
This compound exerts its analgesic effect by increasing the synaptic concentration of acetylcholine in the dorsal horn of the spinal cord.[1][5] This elevated ACh level subsequently activates both muscarinic and nicotinic receptors on interneurons involved in the pain pathway.
-
Acetylcholinesterase (AChE) Inhibition: this compound reversibly binds to and inhibits AChE, the enzyme responsible for hydrolyzing ACh in the synaptic cleft.[1][2]
-
Receptor Activation: The resulting increase in ACh activates spinal cholinergic receptors, which suppresses the transmission of pain signals.[1] Muscarinic receptors (specifically M1 and M3 subtypes) and presynaptic nicotinic receptors in laminae III and V of the dorsal horn are implicated in this process.[6]
-
Downstream Effects: Activation of these receptors leads to a cascade of events, including the synthesis of nitric oxide (NO), which may contribute to the overall analgesic effect.[1] This local modulation of noxious transmission explains this compound's ability to spare opioids and local anesthetics.[1]
References
- 1. This compound (Chapter 120) - The Essence of Analgesia and Analgesics [cambridge.org]
- 2. openanesthesia.org [openanesthesia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Scholars@Duke publication: Use of this compound in the management of acute postoperative pain and labour pain: a review. [scholars.duke.edu]
- 5. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 6. Analgesic efficacy of low-dose intrathecal this compound in combination with fentanyl and bupivacaine for total knee replacement surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of intrathecal this compound, intrathecal morphine, and their combination for post-cesarean section analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Autoimmune Myasthenia Gravis (EAMG) Models and Neostigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Myasthenia Gravis (EAMG) is the primary animal model for human Myasthenia Gravis (MG), an autoimmune disorder characterized by antibody-mediated destruction of acetylcholine receptors (AChRs) at the neuromuscular junction, leading to muscle weakness and fatigue.[1][2] EAMG models are indispensable for elucidating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[2][3][4] Neostigmine, a reversible acetylcholinesterase inhibitor, is a standard symptomatic treatment for MG and is used in EAMG models to confirm that observed muscle weakness is due to neuromuscular junction dysfunction.[5][6]
These application notes provide detailed protocols for the induction and assessment of EAMG in rodents, as well as the use of this compound for diagnostic confirmation of myasthenic weakness.
Pathophysiology of Myasthenia Gravis
Myasthenia Gravis is primarily a B-cell-mediated, T-cell-dependent autoimmune disease.[3] Autoantibodies, predominantly against the nicotinic acetylcholine receptor (AChR) on the postsynaptic muscle membrane, lead to impaired neuromuscular transmission through three main mechanisms:
-
Complement-mediated damage: Activation of the complement cascade leads to the formation of the membrane attack complex (MAC), which damages the postsynaptic membrane.[7]
-
Antigenic modulation: Cross-linking of AChRs by antibodies accelerates their internalization and degradation.[7]
-
Direct blockade: Antibodies can directly block the acetylcholine binding site on the AChR.
This autoimmune attack results in a reduced number of functional AChRs, leading to decreased efficiency of neuromuscular transmission and characteristic muscle weakness.[8]
Figure 1: Pathophysiology of Myasthenia Gravis at the Neuromuscular Junction.
Experimental Protocols
Protocol 1: Active EAMG Induction in Lewis Rats (AChR Peptide Method)
This protocol describes the induction of EAMG in a susceptible rat strain using a synthetic peptide of the rat AChR α-subunit.[9][10]
Materials:
-
Female Lewis rats, 6-8 weeks old
-
Rat AChR α-subunit peptide (R97-116; sequence: DGDFAIVKFTKVLLDYTGHI)[9]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare the immunogen emulsion by mixing a solution of R97-116 peptide (50-75 µg per rat) in PBS with an equal volume of CFA (containing 1-2 mg M. tuberculosis).[9][11] Emulsify thoroughly until a stable water-in-oil emulsion is formed.
-
Anesthetize the rats.
-
Inject a total of 200 µL of the emulsion subcutaneously at multiple sites, including the base of the tail and back.[10][11]
-
-
Booster Immunization (Day 30):
-
Monitoring:
Protocol 2: Active EAMG Induction in C57BL/6 Mice (Torpedo AChR Method)
This protocol uses purified AChR from the Torpedo californica electric organ, which is highly immunogenic and reliably induces EAMG in susceptible mouse strains.[1][13]
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Purified Torpedo californica AChR (tAChR)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 30):
-
Prepare a booster emulsion by mixing tAChR (20 µg per mouse) in PBS with an equal volume of IFA.[11]
-
Anesthetize the mice and administer the booster immunization subcutaneously.
-
-
Second Booster (Optional, Day 60):
-
If disease incidence or severity is low, a second booster immunization with tAChR in IFA can be administered 30 days after the first booster to enhance the response.[1]
-
-
Monitoring:
Figure 2: General Experimental Workflow for Active EAMG Induction and Assessment.
Protocol 3: Assessment of Clinical Severity
Clinical scoring is a critical endpoint for evaluating disease progression and therapeutic efficacy. The scoring is based on observational assessment of muscle strength and fatigability.
Table 1: Clinical Scoring System for EAMG in Rats [12]
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs of muscle weakness. |
| 1 | Mild muscle weakness, characterized by tremor, particularly after exercise. Normal posture. |
| 2 | Moderate muscle weakness with a hunched posture at rest. Fatigues easily. |
| 3 | Severe, generalized muscle weakness. Animal is moribund, dehydrated, and paralyzed. |
| 4 | Dead from EAMG. |
Note: Animals reaching a score of 3 should be euthanized for ethical reasons.[14]
Table 2: Clinical Scoring System for EAMG in Mice [1]
| Score | Clinical Signs |
|---|---|
| 0 | Normal muscle strength, no muscle weakness even after exercise (20-30 consecutive paw grips). |
| 1 | Mild muscle weakness. Normal posture at rest but develops a hunched posture and weakness after exercise. |
| 2 | Moderate muscle weakness. Hunched posture at rest, weakness, and inability to raise head fully. |
| 3 | Severe muscle weakness. Moribund, dehydrated, and paralyzed (quadriplegic). |
Protocol 4: this compound Challenge for Diagnostic Confirmation
This compound temporarily improves muscle strength in myasthenic animals by increasing the availability of acetylcholine at the neuromuscular junction.[1][11] This response helps confirm that the observed weakness is myasthenia-related.
Mechanism of Action: this compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (ACh) in the synaptic cleft.[9][15] By inhibiting AChE, this compound increases the concentration and prolongs the residence time of ACh at the neuromuscular junction.[10][15] This enhanced availability of ACh allows for more effective stimulation of the reduced number of functional AChRs, thereby improving neuromuscular transmission and muscle strength.[9]
Figure 3: Mechanism of Action of this compound.
Materials:
-
This compound methylsulfate solution (e.g., 0.5 mg/mL)
-
Atropine sulfate (to counteract muscarinic side effects)
-
Sterile saline
-
Syringes and needles (for intraperitoneal or subcutaneous injection)
Procedure:
-
Assess the baseline clinical score or muscle strength (e.g., grip strength test) of a mouse or rat exhibiting signs of EAMG.
-
Administer atropine (0.02 mg/kg) to mitigate potential bradycardia and other muscarinic side effects.[14]
-
Administer this compound methylsulfate. A typical dose range is 0.03-0.07 mg/kg, administered intravenously, intramuscularly, or subcutaneously.[3][8] For routine diagnostic tests in mice, a 50 µL intraperitoneal injection is often used.[6]
-
Observe the animal continuously for the next 10-30 minutes.[6][8]
-
Re-assess the clinical score and/or muscle strength at peak effect (typically 10-20 minutes post-injection).[8]
-
A positive response is indicated by a clear, temporary improvement in muscle strength and a reduction in the clinical score.[1]
Data Presentation and Endpoints
A comprehensive evaluation of EAMG involves multiple quantitative endpoints. These should be summarized in tables for clear comparison between control, EAMG, and treatment groups.
Table 3: Key Quantitative Endpoints in EAMG Studies
| Parameter | Method | Typical Observation in EAMG | Purpose |
|---|---|---|---|
| Clinical Score | Observational assessment based on a graded scale. | Increase in score correlates with disease severity. | Primary outcome measure for disease progression and therapeutic efficacy. |
| Body Weight | Weekly measurement on a calibrated scale. | Weight loss is common due to muscle weakness affecting chewing and swallowing.[12] | General health indicator and indirect measure of disease severity. |
| Anti-AChR Antibody Titer | Enzyme-Linked Immunosorbent Assay (ELISA) using purified AChR or specific peptides as the antigen. | Significantly elevated titers of anti-AChR IgG in serum.[2] | Confirms successful immunization and quantifies the humoral immune response. |
| Muscle AChR Content | Radioimmunoassay using ¹²⁵I-α-bungarotoxin to quantify available AChRs in muscle tissue homogenates. | Significant reduction in AChR content at the neuromuscular junction.[16] | Directly measures the pathogenic effect of autoantibodies on the target antigen. |
| Repetitive Nerve Stimulation (RNS) | Electromyography (EMG) measuring the compound muscle action potential (CMAP) in response to a series of nerve stimuli (e.g., 3 Hz). | A decrement of >10% in CMAP amplitude is characteristic of neuromuscular transmission failure.[14] | Electrophysiological confirmation of myasthenic muscle fatigue. |
| Muscle Strength | Grip strength meter or inverted screen test. | Reduced grip strength or shorter latency to fall. | Functional assessment of muscle weakness. |
| Cytokine Levels | ELISA or multiplex assay on serum or cultured splenocytes. | Altered levels of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-4) cytokines.[2] | Assesses the nature of the T-cell mediated immune response (Th1/Th2/Th17). |
Table 4: Example Quantitative Data from a Rat EAMG Study
| Group | Peak Mean Clinical Score | Anti-rat AChR Titer (nmol/L) | Muscle AChR Content (% of Control) | RNS Decrement (%) |
|---|---|---|---|---|
| Control (CFA only) | 0 | < 0.1 | 100% | < 5% |
| EAMG (Untreated) | 2.5 ± 0.5 | 40 ± 15 | 45% ± 10% | 25% ± 8% |
| EAMG + Treatment X | 1.0 ± 0.3* | 15 ± 7* | 75% ± 12%* | 12% ± 6%* |
Note: Data are hypothetical examples for illustrative purposes. * indicates a statistically significant difference compared to the EAMG (Untreated) group.
References
- 1. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Experimental autoimmune myasthenia gravis: a sequential and quantitative study of the neuromuscular junction ultrastructure and electrophysiologic correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Frontiers | A Targeted Complement Inhibitor CRIg/FH Protects Against Experimental Autoimmune Myasthenia Gravis in Rats via Immune Modulation [frontiersin.org]
- 10. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Induction Protocols for Experimental Autoimmune Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. mdpi.com [mdpi.com]
- 16. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols: Intrathecal vs. Intravenous Neostigmine Administration in Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the scientific and practical considerations for using neostigmine via intrathecal (IT) and intravenous (IV) routes in a research setting. The information covers comparative pharmacology, experimental protocols, and key molecular pathways.
Introduction and Comparative Overview
This compound is a reversible acetylcholinesterase inhibitor that increases the concentration of acetylcholine at cholinergic synapses.[1][2] Its effects and applications differ dramatically based on the route of administration.
-
Intravenous (IV) Administration: Primarily acts at the peripheral neuromuscular junction to reverse the effects of non-depolarizing neuromuscular blocking agents (NMBAs).[3][4] It is also used in the management of myasthenia gravis.[5][6] Its systemic administration leads to widespread muscarinic and nicotinic effects.[3]
-
Intrathecal (IT) Administration: Delivers the drug directly to the cerebrospinal fluid (CSF), targeting spinal cholinergic receptors to produce analgesia.[7][8] This route is investigated as a non-opioid alternative or adjunct for postoperative pain management, as it avoids the respiratory depression associated with spinal opioids.[8][9]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for intrathecal and intravenous this compound administration.
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | Intrathecal (IT) this compound | Intravenous (IV) this compound |
| Primary Clinical Application | Postoperative Analgesia[8][10] | Reversal of Neuromuscular Blockade, Myasthenia Gravis[5][11] |
| Primary Site of Action | Spinal Cord (Dorsal Horn)[8][12] | Neuromuscular Junction, Autonomic Ganglia[3][4] |
| Onset of Action | Analgesia onset variable; enhances local anesthetics[13][14] | 1-2 minutes for neuromuscular effect[15][16] |
| Peak Effect | Dose-dependent | 7-15 minutes[15] |
| Duration of Action | Analgesia: 5.6 to >10 hours (dose-dependent)[8][17] | Neuromuscular: 1-2 hours[16] |
| Elimination Half-Life | CSF: Described by a triexponential function[7] | Plasma: 24-113 minutes[18] (Slow disposition phase: 15-32 min[15]) |
| Typical Research Dose | Analgesia: 1 - 150 µg[8][9] | NMB Reversal: 0.03 - 0.07 mg/kg (30-70 µg/kg)[18][19] |
| Common Side Effects | Nausea, Vomiting, Bradycardia[8] | Bradycardia, Hypotension, Salivation, Bronchoconstriction[1][3][4] |
Table 2: Summary of Key Findings from Research Studies
| Study Focus | Route | Dose(s) | Key Quantitative Outcomes | Citation(s) |
| Postoperative Analgesia | IT | 50 µg & 150 µg (with Bupivacaine) | Duration of analgesia: 367.6 min (50 µg) and 625.6 min (150 µg) vs. 224.4 min (control). | [8] |
| Postoperative Analgesia | IT | 50 µg (with Bupivacaine) | Duration of analgesia: 336.3 min vs. 188.8 min (control). | [17] |
| Post-Cesarean Analgesia | IT | 10, 30, 100 µg | Reduced 24h morphine use from 82 mg (control) to 50 mg (all this compound groups). | [10] |
| NMB Reversal | IV | Not specified | Maximal effect at 7-15 min; elimination half-life of 15.4-31.7 min. | [15] |
| NMB Reversal | IV | 0.03 - 0.07 mg/kg | Achieves a Train-of-Four (TOF) ratio of 90% within 10-20 minutes. | [18] |
Signaling Pathways and Mechanisms
This compound's mechanism is consistent across administration routes, but the target receptors and resulting physiological effects are site-specific.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are representative protocols for preclinical and clinical research involving this compound.
Protocol 1: Intrathecal this compound for Postoperative Analgesia (Animal Model)
This protocol is a generalized example for studying the analgesic effects of IT this compound in rodents following a surgical procedure.
Objective: To assess the efficacy and duration of analgesia produced by intrathecal this compound.
Materials:
-
This compound methylsulfate (preservative-free)
-
Sterile Saline (0.9%)
-
Anesthetic agent (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
Surgical instruments for inducing a pain model (e.g., plantar incision)
-
Analgesia assessment tool (e.g., von Frey filaments, Hargreaves thermal plantar test)
Methodology:
-
Animal Preparation: Acclimatize subjects (e.g., Sprague-Dawley rats) to the testing environment and handling for 3-5 days.
-
Baseline Nociceptive Testing: Measure baseline paw withdrawal thresholds to mechanical (von Frey) or thermal stimuli before any procedures.
-
Anesthesia and Surgery: Anesthetize the animal using isoflurane. Perform a standardized surgical procedure to induce postoperative pain (e.g., a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw). Suture the wound.
-
Intrathecal Injection:
-
While the animal is still under anesthesia, perform a lumbar puncture between the L5 and L6 vertebrae.
-
A characteristic tail-flick response confirms correct needle placement in the intrathecal space.
-
Inject a small volume (e.g., 10 µL) of the study drug (e.g., this compound at 1-10 µg in sterile saline) or vehicle (saline) slowly over 30 seconds.
-
-
Recovery: Allow the animal to recover from anesthesia in a clean, warm cage.
-
Postoperative Assessment:
-
At predefined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours post-injection), assess the paw withdrawal threshold using the same method as baseline.
-
An increase in the withdrawal threshold in the this compound group compared to the control group indicates analgesia.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare withdrawal thresholds over time between groups.
Caption: Workflow for an intrathecal analgesia study.
Protocol 2: Intravenous this compound for NMB Reversal (Human Clinical Research)
This protocol outlines the methodology for evaluating the efficacy of IV this compound in reversing neuromuscular blockade in surgical patients.[11][18][19]
Objective: To determine the time to recovery of normal neuromuscular function after administration of IV this compound.
Materials:
-
This compound methylsulfate injection
-
Anticholinergic agent (e.g., glycopyrrolate or atropine)
-
Non-depolarizing neuromuscular blocking agent (e.g., rocuronium, vecuronium)
-
Quantitative neuromuscular transmission monitor (e.g., acceleromyography) capable of delivering Train-of-Four (TOF) stimulation
-
Standard anesthesia and monitoring equipment
Methodology:
-
Patient Selection and Consent: Enroll consenting adult patients (ASA physical status I-II) scheduled for surgery requiring general anesthesia and neuromuscular blockade.
-
Anesthesia Induction and Maintenance: Induce general anesthesia using a standard protocol. After loss of consciousness, administer a non-depolarizing NMBA. Maintain anesthesia with an inhalational or intravenous agent.
-
Neuromuscular Monitoring:
-
Place stimulating electrodes over the ulnar nerve at the wrist and an acceleromyography sensor on the thumb.
-
After induction, establish a baseline TOF response before NMBA administration.
-
Monitor the depth of neuromuscular blockade throughout the procedure by assessing the TOF count and TOF ratio.
-
-
Administration of this compound:
-
Recovery Assessment:
-
Continuously monitor the TOF ratio every 15-30 seconds after this compound administration.
-
The primary endpoint is the time from this compound administration to the recovery of the TOF ratio to ≥0.9, which indicates adequate reversal.[18]
-
Record any adverse events, particularly cardiovascular effects like bradycardia or hypotension.
-
-
Data Analysis: Calculate the mean time to recovery for the study population. Analyze the incidence of adverse effects.
Comparative Logic and Application
The choice between intrathecal and intravenous administration is fundamentally determined by the desired therapeutic target.
Caption: Comparison of intrathecal and intravenous routes.
Conclusion for Researchers
The route of this compound administration is a critical determinant of its pharmacological effect and clinical utility in a research context. Intravenous this compound is a well-established agent for studying peripheral neuromuscular function and its reversal. Intrathecal this compound, while less common, represents a promising area of research for non-opioid spinal analgesia. Researchers must employ rigorous, route-specific protocols and monitoring to ensure data validity and subject safety. Careful consideration of dose, pharmacokinetics, and potential side effects is paramount for designing successful and meaningful experiments.
References
- 1. youtube.com [youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Articles [globalrx.com]
- 5. Bloxiverz (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. Cerebrospinal fluid pharmacokinetics and pharmacodynamics of intrathecal this compound methylsulfate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of different doses of intrathecal this compound as an adjuvant to bupivacaine for postoperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic efficacy of low-dose intrathecal this compound in combination with fentanyl and bupivacaine for total knee replacement surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrathecal this compound for post-cesarean section analgesia: dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. ijss-sn.com [ijss-sn.com]
- 13. A comparative study between intrathecal clonidine and this compound with intrathecal bupivacaine for lower abdominal surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and pharmacological effects of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound methylsulfate | CHEO ED Outreach [outreach.cheo.on.ca]
- 17. Intrathecal Bupivacaine with this compound and Bupivacaine with Normal Saline for Postoperative Analgesia: A Cost-effective Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Methylsulfate Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 19. medsafe.govt.nz [medsafe.govt.nz]
Application Notes and Protocols for Monitoring Neuromuscular Function Following Neostigmine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to monitoring neuromuscular function after the administration of neostigmine for the reversal of non-depolarizing neuromuscular blocking agents (NMBAs). Adherence to these protocols is crucial for ensuring patient safety and generating reliable data in a research setting.
Introduction
Quantitative neuromuscular monitoring is the gold standard for assessing the depth of blockade and confirming adequate recovery.[4][5] The train-of-four (TOF) ratio is the primary parameter used, with a ratio of ≥ 0.9 being the accepted standard for safe tracheal extubation.[1][5][6]
Mechanism of Action of this compound
This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2][3][7] By inhibiting AChE, this compound leads to an accumulation of ACh at the neuromuscular junction.[8][9] This increased concentration of ACh helps to displace non-depolarizing NMBAs from the nicotinic receptors on the motor endplate, facilitating the return of muscle function.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound administration and neuromuscular function monitoring.
Table 1: Recommended this compound Dosages for Reversal of Non-depolarizing NMBAs
| Level of Blockade (assessed by TOF) | Recommended this compound Dose (mg/kg) | Co-administered Anticholinergic |
| Minimal (TOF ratio 0.4 to < 0.9) | 0.015 - 0.025[10] | Atropine (0.02 mg/kg) or Glycopyrrolate (0.006-0.014 mg/kg)[11][12] |
| Moderate (TOF count 2 or 3) | 0.02 - 0.05[10] | Atropine or Glycopyrrolate |
| Deep (TOF count 0 or 1) | Not recommended; allow for spontaneous recovery until TOF count > 1[13] | - |
| Maximum Recommended Dose | 0.07 mg/kg or a total of 5 mg, whichever is less[7][12] | Atropine or Glycopyrrolate |
Table 2: Time to Recovery of Neuromuscular Function After this compound Administration
| NMBA Reversed | Level of Blockade at Reversal | This compound Dose (mg/kg) | Mean Time to TOF Ratio ≥ 0.9 (minutes) |
| Rocuronium | TOF count of 2 | 0.05 | 13.3[14][15] |
| Rocuronium | Deep block (post-tetanic count 1-2) | 0.07 | 49[16] |
| Vecuronium | Deep block (post-tetanic count 1-2) | 0.07 | 50[16] |
| General | Minimal (TOF ratio 0.4 to < 0.9) | 0.03 - 0.07 | 10 - 20[6] |
Table 3: Train-of-Four (TOF) Ratio Interpretation for Neuromuscular Function
| TOF Ratio | Degree of Neuromuscular Blockade | Clinical Implications |
| ≥ 0.9 | Adequate recovery | Safe for tracheal extubation[1][5] |
| 0.7 to < 0.9 | Residual blockade | Increased risk of postoperative complications[17] |
| 0.4 to < 0.7 | Moderate residual blockade | Clinically significant muscle weakness[17] |
| < 0.4 | Deep blockade | Fade may be visually or tactilely apparent[17] |
Experimental Protocols
General Preparation for Neuromuscular Monitoring
-
Patient/Subject Positioning: Ensure the limb to be monitored is immobile and the target muscle can contract freely.[10] For adductor pollicis monitoring, the arm should be secured.
-
Electrode Placement:
-
Clean the skin over the course of the selected peripheral nerve (e.g., ulnar nerve at the wrist) with an alcohol swab and allow it to dry.
-
Place two stimulating electrodes along the path of the nerve. The distal electrode should be placed at the level of the proximal wrist crease, and the proximal electrode 2-3 cm proximal to the distal one.[18]
-
-
Transducer/Sensor Placement:
Protocol for Acceleromyography (AMG) Monitoring
Acceleromyography measures the acceleration of a muscle in response to nerve stimulation.[19]
-
Establish Supramaximal Stimulation:
-
Set the nerve stimulator to deliver single twitch stimuli at 1 Hz.
-
Gradually increase the stimulus current until the twitch response plateaus. The supramaximal stimulus is typically 15-20% above this level.
-
-
Baseline (Control) Measurement: Before administration of the NMBA, record the baseline twitch height or TOF ratio.
-
Initiate TOF Stimulation:
-
Set the monitor to deliver TOF stimulation (four supramaximal stimuli at 2 Hz every 15 seconds).
-
Administer the NMBA and monitor the fade in the TOF ratio and the disappearance of twitches (TOF count).
-
-
Monitoring During this compound Reversal:
-
Administer this compound only when there is evidence of spontaneous recovery (ideally a TOF count of at least 2, preferably 4).[13][21]
-
Continuously monitor the TOF ratio. The peak effect of this compound is typically observed within 10 minutes.[1]
-
Confirm a stable TOF ratio of ≥ 0.9 before considering the reversal complete.[5]
-
Protocol for Electromyography (EMG) Monitoring
Electromyography measures the compound muscle action potential (CMAP) generated by muscle fibers in response to nerve stimulation.[20][22]
-
Establish Supramaximal Stimulation: Follow the same procedure as for acceleromyography.
-
Baseline (Control) Measurement: Record the baseline CMAP amplitude or TOF ratio before NMBA administration.
-
Initiate TOF Stimulation:
-
Set the monitor to TOF stimulation mode.
-
Administer the NMBA and observe the decrease in the CMAP amplitude and the TOF ratio.
-
-
Monitoring During this compound Reversal:
-
Administer this compound based on the TOF count, as with AMG.
-
Continuously monitor the EMG-derived TOF ratio.
-
Confirm a stable TOF ratio of ≥ 0.9 for adequate reversal.[23]
-
Logical Relationships in Decision-Making
The decision to administer this compound and the subsequent management are guided by the quantitative assessment of neuromuscular function.
Important Considerations
-
Ceiling Effect: this compound has a ceiling effect, meaning that beyond a certain dose, further administration will not produce a greater or faster reversal and may lead to muscle weakness.[1]
-
Anticholinergic Co-administration: this compound also stimulates muscarinic receptors, leading to side effects such as bradycardia, salivation, and bronchoconstriction.[8] It should always be administered with an anticholinergic agent like glycopyrrolate or atropine to counteract these effects.[11]
-
Patient Factors: Factors such as age, renal function, and hepatic function can influence the pharmacokinetics and pharmacodynamics of both NMBAs and this compound, potentially prolonging recovery.[13]
-
Qualitative vs. Quantitative Monitoring: While quantitative monitoring is the recommended standard, if only a qualitative peripheral nerve stimulator is available, this compound should only be administered when four twitches are observed (TOF count of 4).[21] A minimum of 10 minutes should elapse between this compound administration and extubation in the absence of quantitative monitoring.[5][24]
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. asahq.org [asahq.org]
- 5. Guidelines Issued by ASA for Monitoring Neuromuscular Blockade [ormanagement.net]
- 6. reference.medscape.com [reference.medscape.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 10. commons.und.edu [commons.und.edu]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The duration of residual neuromuscular block after administration of this compound or sugammadex at two visible twitches during train-of-four monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The Assessment of Neuromuscular Function [anesthesiologynews.com]
- 19. apsf.org [apsf.org]
- 20. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Qualitative Neuromuscular Monitoring: How to Optimize the Use of a Peripheral Nerve Stimulator to Reduce the Risk of Residual Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Learn from an expert: The vital role of EMG monitoring | Clinical View [clinicalview.gehealthcare.com]
- 24. apsf.org [apsf.org]
Troubleshooting & Optimization
Technical Support Center: Neostigmine Dose-Response Curve Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in neostigmine dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a reversible acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism of action is to block the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction and cholinergic synapses.[1][2] This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors, resulting in effects such as improved muscle contraction.[1][2] Due to its chemical structure, it does not readily cross the blood-brain barrier, confining its effects primarily to the peripheral nervous system.[1]
Q2: What are the common applications of this compound in a research setting?
In a research context, this compound is frequently used in:
-
Acetylcholinesterase (AChE) inhibition assays: To determine its potency (e.g., IC50) and to screen for novel AChE inhibitors.[3]
-
Muscle contraction studies: To investigate neuromuscular function and the effects of neuromuscular blocking agents.[4][5]
-
Models of diseases: Such as myasthenia gravis, to study disease mechanisms and evaluate potential therapeutics.[5]
Q3: What is a dose-response curve and what is its significance for this compound?
A dose-response curve illustrates the relationship between the concentration (dose) of a drug like this compound and the magnitude of its biological effect. For this compound, this could be the percentage of AChE inhibition or the force of muscle contraction. Key parameters derived from this curve, such as the IC50 (the concentration of an inhibitor that causes 50% inhibition) or ED50 (the effective dose for 50% of the maximal response), are crucial for characterizing its potency and efficacy.[6] Variability in these curves can lead to inconsistent results and misinterpretation of the drug's properties.
Q4: What is the "ceiling effect" observed with this compound?
The "ceiling effect" refers to the phenomenon where increasing the dose of this compound beyond a certain point does not produce a greater effect.[7] This occurs because at maximal doses, AChE is fully inhibited, and further increases in this compound concentration cannot lead to higher levels of acetylcholine.[7] This is an important consideration in experimental design and data interpretation, as it defines the upper limit of the dose-response curve.
Troubleshooting Guide: Variability in this compound Dose-Response Curves
Issue 1: High Variability or Poor Reproducibility in Acetylcholinesterase (AChE) Inhibition Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Reagent Preparation and Stability | - Fresh Substrate: Prepare acetylthiocholine solution fresh for each experiment, as it can undergo spontaneous hydrolysis, especially at higher pH.[6] - Proper Storage: Store this compound bromide powder at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[1] - Consistent Buffers: Ensure the assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0) is consistent across all experiments.[6] |
| Experimental Conditions | - Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics are temperature-dependent. - Incubation Times: Use precise and consistent incubation times for the inhibitor with the enzyme and for the subsequent reaction.[6] - Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to minimize volume errors. High coefficient of variation (CV) can obscure real differences.[6] |
| Assay-Specific Issues | - Edge Effects: In microplates, evaporation from outer wells can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer to maintain humidity.[6] - Compound Interference: Some test compounds can react directly with DTNB (Ellman's reagent), leading to false positives. Run a control with the compound and DTNB in the absence of the enzyme to check for this.[6] - Contaminated Reagents: Use high-purity water and reagents to prepare all solutions.[6] |
| Data Analysis | - Appropriate Curve Fitting: Use a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to analyze the dose-response data. - Sufficient Data Points: Ensure enough data points are collected across the linear range of the dose-response curve to accurately determine the IC50. |
Issue 2: Inconsistent Results in Muscle Contraction Experiments
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Tissue Viability and Preparation | - Consistent Dissection: Standardize the muscle dissection technique to ensure consistent tissue size and viability. - Oxygenation and Temperature: Maintain constant and adequate oxygenation (e.g., with 95% O2, 5% CO2) and temperature of the organ bath solution. |
| Experimental Setup | - Stable Baseline: Allow the muscle preparation to equilibrate and achieve a stable baseline tension before adding any compounds. - Consistent Stimulation: Ensure the parameters for nerve stimulation (frequency, duration, voltage) are kept constant across all experiments. |
| This compound and Other Reagents | - Solvent Effects: If using a solvent like DMSO to dissolve compounds, run a vehicle control to ensure the solvent itself does not affect muscle contraction.[4] - Drug Washout: Ensure complete washout of previously applied drugs between different experimental conditions. |
| Biological Variability | - Animal Factors: Be aware of potential variability due to animal age, sex, and health status. Dose-response relationships can differ, for example, between children and adults.[8] - Randomization: Randomize the allocation of different this compound doses to different tissue preparations to avoid systematic bias.[9] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure and may require optimization.[6]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions to obtain the desired concentrations for the dose-response curve.
-
Prepare a working solution of AChE in Assay Buffer.
-
Prepare a solution of DTNB in Assay Buffer.
-
Prepare a fresh solution of ATC in ultrapure water right before use.[6]
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of your this compound dilutions (or vehicle for control) to the appropriate wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the reaction by adding a 20 µL mixture of DTNB and ATC to all wells.
-
Immediately start measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[6]
-
Protocol 2: Isolated Muscle Contraction Assay
This protocol is a general guide for an ex vivo muscle preparation.
Materials:
-
Isolated muscle preparation (e.g., mouse diaphragm, rat extensor digitorum longus).[4][5]
-
Organ bath with physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Force transducer and data acquisition system.
-
Nerve stimulating electrodes.
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation:
-
Dissect the muscle with its nerve supply intact and mount it in the organ bath.
-
Connect the muscle tendon to a force transducer.
-
Position the nerve in the stimulating electrodes.
-
-
Equilibration:
-
Allow the preparation to equilibrate in the physiological saline for at least 30-60 minutes, with periodic washing, until a stable baseline tension is achieved.
-
-
Baseline Contraction:
-
Stimulate the nerve with a train of pulses (e.g., 10 stimuli at 3 Hz) and record the twitch contractions to establish a baseline response.[4]
-
-
This compound Application:
-
Add a specific concentration of this compound to the organ bath.
-
Allow it to incubate for a set period (e.g., 15-20 minutes).
-
Repeat the nerve stimulation and record the muscle contractions.
-
-
Dose-Response Curve Generation:
-
Wash out the previous this compound concentration thoroughly.
-
Repeat steps 4 and 5 with increasing concentrations of this compound to build a dose-response curve.
-
-
Data Analysis:
-
Measure the amplitude of the muscle contractions for each this compound concentration.
-
Express the contraction force as a percentage of the maximal response.
-
Plot the percentage of maximal response against the logarithm of the this compound concentration to determine parameters like the ED50.
-
Visualizations
Caption: Signaling pathway at a cholinergic synapse showing the action of this compound.
Caption: General experimental workflow for generating a this compound dose-response curve.
Caption: A logical troubleshooting guide for addressing inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Dose-response relationships for this compound antagonism of rocuronium-induced neuromuscular block in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response curves for edrophonium, this compound, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Mitigation of Neostigmine-Induced Muscarinic Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing neostigmine in in vivo experiments. The following information is intended to help mitigate the common muscarinic side effects associated with this compound administration.
Frequently Asked Questions (FAQs)
Q1: What are the primary muscarinic side effects of this compound in vivo?
This compound, an acetylcholinesterase inhibitor, increases acetylcholine levels at both nicotinic and muscarinic receptors.[1] While the intended effect in many experimental settings (e.g., reversal of neuromuscular blockade) is at the nicotinic receptors of the neuromuscular junction, the stimulation of muscarinic receptors in various organs leads to a range of side effects.[2] Common muscarinic side effects observed in vivo include:
-
Cardiovascular: Bradycardia (slowing of heart rate) and atrioventricular (AV) block are significant concerns.[3][4]
-
Respiratory: Bronchoconstriction and increased bronchial secretions can compromise respiratory function.[4]
-
Gastrointestinal: Increased salivation (sialorrhea), gastrointestinal motility, and secretions can lead to diarrhea and cramping.[4]
-
Ocular: Miosis (pupil constriction) and lacrimation (tearing).
-
Other: Increased urination and sweating.[5]
Q2: How can this compound-induced muscarinic side effects be mitigated?
The standard and most effective method for mitigating these side effects is the concurrent administration of a muscarinic receptor antagonist, also known as an anticholinergic agent.[2] These drugs selectively block the action of acetylcholine at muscarinic receptors, thereby preventing or reducing the undesired effects of this compound without interfering with its action at the nicotinic receptors of the neuromuscular junction.[6]
Q3: Which anticholinergic agents are most commonly used with this compound in research?
The two most frequently used anticholinergic agents for this purpose are glycopyrrolate and atropine .[7][8]
-
Glycopyrrolate: A quaternary ammonium compound that does not readily cross the blood-brain barrier, thus having minimal central nervous system (CNS) effects.[9] It is often preferred for its more favorable cardiovascular profile, causing less initial tachycardia compared to atropine.[7] Its onset of action is similar to that of this compound, making it suitable for simultaneous administration.[2]
-
Atropine: A tertiary amine that can cross the blood-brain barrier, potentially causing CNS effects.[9] It has a faster onset of action than this compound, which can lead to an initial tachycardia if not administered correctly.[7]
Q4: What are the recommended dose ratios for this compound and anticholinergic agents?
The optimal dose ratio can vary depending on the animal species, the dose of this compound used, and the specific side effect being targeted. However, general guidelines are available.
Data Presentation: Recommended Dosages for Co-administration
Table 1: General Dosage Guidelines for this compound and Anticholinergic Co-administration in Various Species
| Animal Species | This compound Dose (mg/kg) | Glycopyrrolate Dose (mg/kg) | Atropine Dose (mg/kg) | Route of Administration | Reference(s) |
| Dog | 0.02 - 0.05 | 0.01 | 0.04 | IV, IM, SC | [10][11][12] |
| Cat | 0.02 - 0.04 | 0.01 | 0.04 | IV, IM, SC | [12] |
| Rabbit | 0.01 - 0.045 | 0.01 - 0.02 | - | IM | [13] |
| Horse | 0.02 - 0.04 | - | - | IV, IM, SC | [12] |
| Cattle | 0.02 | - | - | IV, IM, SC | [12] |
| Rat | 0.05 | - | - | IV | [9] |
Table 2: Human Clinical Dose Ratios for Reference
| This compound | Glycopyrrolate | Atropine | Notes | Reference(s) |
| 1 mg | 0.2 mg | - | Recommended ratio to minimize bradycardia. | [14][15] |
| 5 mg (total dose) | 0.9 mg (total dose) | 1.2 - 1.8 mg (total dose) | Comparative study showing glycopyrrolate provides more stable heart rate. | [16] |
Troubleshooting Guides
Issue 1: Persistent Bradycardia After Co-administration
-
Possible Cause: The dose of the anticholinergic agent may be insufficient relative to the this compound dose, or the anticholinergic was administered too late.
-
Troubleshooting Steps:
-
Verify Dosages: Double-check the calculated doses of both this compound and the anticholinergic agent.
-
Timing of Administration: For future experiments, consider administering the anticholinergic agent slightly before or simultaneously with this compound, especially if bradycardia is already present.[14]
-
Administer a Rescue Dose: If severe bradycardia occurs, a small supplemental dose of the anticholinergic (e.g., atropine) can be administered.
-
Consider Glycopyrrolate: If using atropine, switching to glycopyrrolate may provide more stable heart rate control in subsequent experiments.[7]
-
Issue 2: Excessive Tachycardia Upon Administration
-
Possible Cause: This is more common with atropine and occurs if its dose is too high or if it is administered significantly before this compound, allowing its vagolytic effects to manifest unopposed.
-
Troubleshooting Steps:
-
Adjust Timing: Administer atropine and this compound closer together in time, or mix them in the same syringe for simultaneous IV injection.[14]
-
Reduce Atropine Dose: Titrate the atropine dose downwards in subsequent experiments to find the minimum effective dose that prevents bradycardia without causing excessive tachycardia.
-
Switch to Glycopyrrolate: Glycopyrrolate generally produces less pronounced tachycardia than atropine and may be a better choice if this is a recurring issue.[7]
-
Issue 3: Inadequate Reversal of Neuromuscular Blockade with Prominent Muscarinic Side Effects
-
Possible Cause: The dose of this compound may be too high for the level of neuromuscular blockade, leading to a "ceiling effect" where further increases in acetylcholine do not improve neuromuscular transmission but worsen muscarinic side effects.[2]
-
Troubleshooting Steps:
-
Monitor Neuromuscular Function: Use a peripheral nerve stimulator to assess the depth of the neuromuscular blockade before administering this compound. Reversal should ideally be attempted only after some degree of spontaneous recovery is observed.[14]
-
Titrate this compound Dose: Adjust the this compound dose based on the level of blockade. A shallower block requires a lower dose.
-
Ensure Adequate Anticholinergic Coverage: Verify that the anticholinergic dose is appropriately matched to the this compound dose being used.
-
Experimental Protocols
Protocol 1: Co-administration of this compound and Glycopyrrolate for Reversal of Neuromuscular Blockade in a Canine Model
-
Animal Preparation: Anesthetize the dog according to your institution's approved protocol. Maintain anesthesia and monitor vital signs, including heart rate and blood pressure.
-
Induction of Neuromuscular Blockade: Administer a non-depolarizing neuromuscular blocking agent (e.g., vecuronium at 0.1 mg/kg IV).
-
Monitoring of Blockade: Use a peripheral nerve stimulator with acceleromyography to monitor the train-of-four (TOF) ratio.
-
Preparation of Reversal Agents:
-
Prepare a solution of this compound methylsulfate.
-
Prepare a solution of glycopyrrolate.
-
The recommended doses are this compound 0.05 mg/kg and glycopyrrolate 0.01 mg/kg.[10]
-
-
Administration of Reversal Agents:
-
Once signs of spontaneous recovery from the neuromuscular blockade are present (e.g., the return of the second twitch in the TOF), administer the prepared doses.
-
This compound and glycopyrrolate can be mixed in the same syringe and injected intravenously over 2 minutes.[10]
-
-
Post-administration Monitoring: Continue to monitor the TOF ratio until it returns to ≥0.9, indicating adequate reversal of the blockade. Also, monitor heart rate for stability.
Protocol 2: Assessment of this compound-Induced Bronchoconstriction and its Mitigation in a Rat Model
-
Animal Preparation: Anesthetize a male Wistar rat and mechanically ventilate. Monitor maximum airway pressure (Pmax) as an indicator of bronchoconstriction.
-
Vagal Nerve Stimulation: Isolate and place electrodes on the vagal nerve to induce cholinergic nerve activation.
-
Experimental Groups:
-
Control Group: Administer saline vehicle.
-
This compound Group: Administer this compound (0.05 mg/kg IV).[9]
-
Mitigation Group: Administer an anticholinergic (e.g., atropine or glycopyrrolate) prior to or with this compound.
-
-
Procedure:
-
Begin continuous electrical stimulation (c-ES) of the vagal nerve (e.g., 5 Hz).
-
Administer the respective drug treatment intravenously.
-
Record Pmax continuously.
-
-
Data Analysis: Compare the increase in Pmax in the this compound group to the control and mitigation groups to quantify the degree of bronchoconstriction and the effectiveness of the anticholinergic agent.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound and mitigation of its muscarinic side effects.
Caption: G-protein coupled signaling pathways of muscarinic receptor subtypes.
Experimental Workflow
Caption: Workflow for mitigating this compound side effects during NMBA reversal.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. In vivo and in vitro effects of this compound on gastrointestinal tract motility of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]
- 8. login.medscape.com [login.medscape.com]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. vet-ebooks.com [vet-ebooks.com]
- 11. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. vetscraft.com [vetscraft.com]
- 13. Use of atracurium and its reversal with this compound in 14 pet rabbits undergoing ophthalmic surgery: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
Optimizing neostigmine concentration for maximal acetylcholinesterase inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing neostigmine to achieve maximal acetylcholinesterase (AChE) inhibition. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to achieve significant AChE inhibition?
A1: The optimal concentration of this compound for AChE inhibition is dependent on the specific experimental conditions, including the source of the enzyme and the desired level of inhibition. However, studies have shown that this compound typically exhibits a half-maximal inhibitory concentration (IC50) in the micromolar range. For example, one study determined the pIC50 of this compound to be 2.23 ± 0.01, which corresponds to an IC50 of 5.9 μM[1]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q2: What is the mechanism of action of this compound on acetylcholinesterase?
A2: this compound is a reversible inhibitor of acetylcholinesterase[2][3]. It acts as a "false substrate" for the enzyme. The this compound molecule binds to the active site of AChE, and its carbamyl group is transferred to a serine residue within the active site. This carbamylation of the enzyme prevents it from hydrolyzing its natural substrate, acetylcholine, thus leading to an accumulation of acetylcholine in the synaptic cleft.
Q3: How long should I pre-incubate this compound with acetylcholinesterase before starting the reaction?
A3: A pre-incubation step is recommended to allow for the interaction between this compound and the enzyme. A typical pre-incubation time is 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C)[2]. However, the optimal pre-incubation time can be determined empirically for your specific experimental setup.
Q4: Are there species-specific differences in the sensitivity of acetylcholinesterase to this compound?
A4: Yes, significant species-specific differences in the sensitivity of AChE to this compound have been reported. For instance, human AChE has been shown to have a different sensitivity compared to rat AChE[4]. Therefore, it is crucial to consider the source of the enzyme when comparing data across different studies and to use an appropriate enzyme source for your research question.
Q5: What is the "ceiling effect" observed with this compound?
A5: The "ceiling effect" refers to the phenomenon where, at high concentrations, further increases in the dose of this compound do not lead to a proportional increase in the inhibition of acetylcholinesterase[5]. This occurs because, at maximal doses, nearly 100% of the acetylcholinesterase is inhibited, and the concentration of acetylcholine at the neuromuscular junction reaches a maximum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting volumes. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of reagents to add to all wells. |
| Temperature fluctuations during the assay. | Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader. | |
| Low or no AChE inhibition observed | Incorrect this compound concentration. | Verify the concentration of your this compound stock solution. Perform a serial dilution to test a wide range of concentrations. |
| Inactive this compound. | Use a fresh stock of this compound. Store the stock solution properly according to the manufacturer's instructions. | |
| Inactive enzyme. | Use a fresh aliquot of acetylcholinesterase. Ensure proper storage and handling of the enzyme. | |
| High background signal (high absorbance in blank wells) | Spontaneous hydrolysis of the substrate (ATCI). | Prepare the substrate solution fresh before each experiment. Subtract the absorbance of the blank wells from all other readings. |
| Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent results across different experiments | Variation in experimental conditions. | Standardize all experimental parameters, including buffer pH, temperature, incubation times, and reagent concentrations. |
| Different batches of reagents. | Qualify new batches of reagents before use in critical experiments. |
Data Presentation
Table 1: Dose-Response of this compound on Acetylcholinesterase Activity
The following table presents a representative dose-response relationship for this compound and its inhibitory effect on acetylcholinesterase. The IC50 value, the concentration at which 50% of the enzyme's activity is inhibited, is a key parameter for comparing the potency of inhibitors. For this compound, the reported IC50 is approximately 5.9 μM[1].
| This compound Concentration (µM) | Percent Inhibition of AChE (%) |
| 0.1 | ~ 5% |
| 1 | ~ 20% |
| 5.9 (IC50) | 50% |
| 10 | ~ 70% |
| 50 | ~ 95% |
| 100 | > 98% |
Note: The percent inhibition values are illustrative and based on a typical sigmoidal dose-response curve. Actual values should be determined experimentally.
Experimental Protocols
Protocol: Measuring Acetylcholinesterase Inhibition using the Ellman's Assay
This protocol is based on the widely used Ellman's method for determining acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound stock solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the assay.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer and DTNB solution.
-
Control wells (100% activity): Add phosphate buffer, DTNB solution, and AChE enzyme solution.
-
Test wells: Add phosphate buffer, DTNB solution, AChE enzyme solution, and the corresponding this compound dilution.
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C) to allow this compound to interact with the enzyme[2].
-
-
Initiation of Reaction:
-
To all wells, add the ATCI substrate solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from the rates of the control and test wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for AChE Inhibition Assay.
Caption: Troubleshooting Decision Tree for AChE Inhibition Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of neostigmine in neuronal tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of neostigmine in neuronal tissue.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is the primary mechanism of action of this compound? A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, the enzyme that breaks down acetylcholine (ACh), this compound increases the concentration of ACh at cholinergic synapses, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.
Q2: How should I prepare and store a this compound stock solution for in vitro experiments? A2: this compound methylsulfate is very soluble in water. For cell culture experiments, a stock solution of 1000 μg/mL can be prepared by dissolving the drug in a suitable diluent, such as sterile water or phosphate-buffered saline (PBS)[1]. The pH of this compound methylsulfate solutions is typically between 5.0 and 6.5[2]. For stability, this compound solutions are most stable at a pH of around 5.0[3][4]. Aqueous solutions of this compound methylsulfate (1.0 mg/mL) in polypropylene syringes are stable for up to 90 days at both ambient temperature and 4°C[5][6]. It is recommended to filter-sterilize the stock solution and store it protected from light.
Q3: Does this compound cross the blood-brain barrier (BBB)? A3: this compound is a quaternary ammonium compound, which makes it highly polar and generally unable to cross the blood-brain barrier to a significant extent under normal physiological conditions[7]. This is a critical consideration for in vivo versus in vitro experimental design.
Off-Target Effects in Neuronal Tissue
Q4: What are the known off-target effects of this compound in neuronal tissue? A4: While the primary effect of this compound is AChE inhibition, several off-target effects have been reported in neuronal tissue, particularly in in vitro settings where the BBB is not a factor. These include:
-
Direct inhibition of nicotinic acetylcholine receptors (nAChRs): this compound can act as a competitive antagonist at neuronal nAChRs[8].
-
Modulation of potassium (K+) channels: this compound has been shown to block delayed rectifier K+ channels in motor nerve endings[9].
-
Effects on Na+,K+-ATPase: Studies have indicated that this compound can suppress Na+,K+-ATPase activity in the cerebral cortex and cerebellum[10].
-
Induction of apoptosis: At high concentrations, this compound has been shown to have cytotoxic and apoptotic effects on cells[11].
Q5: At what concentrations are the off-target effects of this compound observed? A5: The concentrations at which off-target effects are observed can vary depending on the specific effect and the experimental system. For example, direct effects on the endplate receptor channel complex, unrelated to AChE inhibition, have been observed at concentrations greater than 2.5 x 10⁻⁵ M[12]. Competitive inhibition of neuronal nAChRs has been demonstrated at concentrations of 100 µM, 200 µM, and 400 µM[8].
Troubleshooting Guides
Primary Neuronal Culture Issues
Q1: I'm experiencing low viability and poor attachment of my primary neurons after plating. What could be the cause? A1: Several factors can contribute to low neuronal viability and attachment. Consider the following troubleshooting steps:
-
Coating of Culture Surface: Ensure proper coating of the culture plates or coverslips with an appropriate substrate like poly-D-lysine or poly-L-lysine. Inadequate or uneven coating can lead to poor cell attachment.
-
Cell Seeding Density: Plating neurons at too low or too high a density can negatively impact their survival. An optimal seeding density should be determined for your specific neuronal type and experimental needs.
-
Dissociation Procedure: Over-digestion with enzymes like trypsin or excessive mechanical trituration during dissociation can damage neurons. Optimize the duration and intensity of these steps.
-
Culture Medium: Use a high-quality, serum-free neuronal culture medium supplemented with appropriate growth factors (e.g., B-27 supplement). Ensure the medium is fresh and has been stored correctly.
Q2: My neuronal cultures are being overgrown by glial cells. How can I prevent this? A2: Glial proliferation is a common issue in primary neuronal cultures. To minimize glial overgrowth:
-
Use of Mitotic Inhibitors: After neurons have attached and started to extend neurites (typically 3-4 days in vitro), you can add a mitotic inhibitor such as cytosine arabinoside (AraC) to the culture medium at a low concentration (e.g., 1-5 µM). However, be aware that AraC can have some neurotoxic effects, so its use should be optimized.
-
Shaking the Cultures: Gently shaking the culture flasks can dislodge the more loosely attached glial cells, which can then be removed during media changes.
-
Purity of Initial Cell Suspension: Optimizing the dissection and dissociation to enrich for neurons can help reduce the initial number of glial progenitor cells.
Investigating this compound's Off-Target Effects
Q3: I am not observing the expected inhibition of acetylcholinesterase activity in my neuronal lysate after this compound treatment. What could be the problem? A3: If you are not seeing the expected AChE inhibition, consider these points:
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and an adequate incubation time to allow for enzyme inhibition.
-
This compound Stability: Although generally stable, improper storage or handling of the this compound stock solution could lead to degradation. Prepare fresh solutions if in doubt.
-
Assay Conditions: Verify the pH, temperature, and substrate concentration of your AChE activity assay. Sub-optimal assay conditions can affect the apparent inhibition.
-
Lysate Preparation: Ensure your cell lysis protocol is effective in releasing AChE without denaturing it.
Q4: My MTT assay results for neuronal viability after this compound treatment are inconsistent. What are some common pitfalls? A4: The MTT assay can be sensitive to several factors, especially in neuronal cultures. Here are some troubleshooting tips:
-
Cell Number and Metabolic Activity: The MTT assay measures mitochondrial reductase activity, which can vary with cell number and metabolic state. Ensure you have a linear relationship between cell number and absorbance in your control cultures. Neurons are post-mitotic, so changes in absorbance will primarily reflect changes in metabolic activity per cell.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate readings. Ensure complete solubilization by using an appropriate solvent (e.g., DMSO or acidified isopropanol) and adequate mixing.
-
Interference from this compound: At high concentrations, the drug itself might interfere with the MTT reduction or the spectrophotometric reading. Include appropriate controls with this compound in cell-free wells to check for this.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to variability. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data[13].
Q5: I am having trouble getting clear results with my TUNEL assay for apoptosis in this compound-treated neurons. A5: The TUNEL assay for detecting DNA fragmentation in apoptotic cells requires careful optimization. Common issues include:
-
High Background Staining: This can be caused by over-fixation, excessive permeabilization, or using too high a concentration of the TdT enzyme. Optimize fixation and permeabilization times and titrate the enzyme concentration. Including a negative control where the TdT enzyme is omitted is crucial to assess background levels[14][15].
-
No or Weak Signal in Positive Controls: If your positive control (e.g., neurons treated with DNase I or a known apoptotic inducer) does not show a strong signal, it could indicate a problem with the reagents (e.g., expired TdT enzyme or labeled nucleotides) or the protocol itself[15].
-
Distinguishing Apoptosis from Necrosis: The TUNEL assay can also label necrotic cells. It is important to correlate TUNEL staining with morphological changes characteristic of apoptosis (e.g., cell shrinkage, chromatin condensation) using a nuclear counterstain like DAPI or Hoechst[16].
Data Presentation
Table 1: Summary of Reported Off-Target Effects of this compound in Neuronal and Related Tissues
| Off-Target Effect | Model System | This compound Concentration | Observed Effect | Reference |
| Competitive Inhibition of nAChRs | Cultured rat superior cervical ganglia neurons | 100 µM, 200 µM, 400 µM | Depression of DMPP-induced currents by 21.5%, 52.9%, and 86.9% respectively. | [8] |
| Blockade of Delayed Rectifier K+ Channels | Mouse motor nerve endings | 1-100 µM | Concentration-dependent depression of K+ currents. | [9] |
| Suppression of Na+,K+-ATPase Activity | Rat cerebral cortex and cerebellum | In vivo administration | Decreased enzyme activity. | [10] |
| Induction of Apoptosis and Necrosis | Human embryonic renal cells (HEK-293) | 500 µg/mL | Statistically significant increase in apoptosis and necrosis compared to control. | [11] |
| Direct Action on Endplate Receptor Channel Complex | Garter snake costocutaneous muscles | > 2.5 x 10⁻⁵ M | Altered gating kinetics and channel blockade, independent of AChE inhibition. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Methylsulfate Stock Solution
Materials:
-
This compound methylsulfate powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound methylsulfate powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 1 mg/mL (1000 µg/mL)[1].
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For short-term use, the solution can be stored at 4°C for up to 90 days[5][6].
Protocol 2: Assessment of Neuronal Viability using MTT Assay
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density.
-
Prepare serial dilutions of this compound in the neuronal culture medium.
-
Carefully remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Signaling pathways of this compound's on-target and off-target effects.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Troubleshooting logic for inconsistent MTT assay results.
References
- 1. A RP-HPLC Method for the Analysis of this compound Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Degradation kinetics of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-Gated K+ Channel Modulation by Marine Toxins: Pharmacological Innovations and Therapeutic Opportunities [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Cyclosporine induces neuronal apoptosis and selective oligodendrocyte death in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration-dependent effects of this compound on the endplate acetylcholine receptor channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. arcegen.com [arcegen.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. assaygenie.com [assaygenie.com]
Why neostigmine may cause paradoxical paralysis at high doses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of neostigmine, particularly the phenomenon of paradoxical paralysis at high doses.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a neuromuscular blockade reversal agent, cause muscle weakness or paralysis at high doses?
A1: This paradoxical effect is a result of a "cholinergic crisis" at the neuromuscular junction.[1][2][3] this compound is an acetylcholinesterase inhibitor, meaning it prevents the breakdown of acetylcholine (ACh), the primary neurotransmitter at the neuromuscular junction.[4][5][6] While therapeutic doses increase ACh levels to restore muscle function, excessive doses lead to an accumulation of ACh in the synaptic cleft.[1][7] This overstimulation of nicotinic and muscarinic receptors leads to several critical events that culminate in muscle weakness and paralysis.[1][8]
The primary mechanisms include:
-
Depolarizing Blockade: The excessive accumulation of ACh causes sustained depolarization of the motor endplate.[9] This persistent depolarization leads to the inactivation of voltage-gated sodium channels, rendering the muscle fiber unable to generate further action potentials, resulting in flaccid paralysis.[9] This is similar to the effect of a depolarizing muscle relaxant like succinylcholine.[5][9]
-
Receptor Desensitization: Prolonged exposure to high concentrations of ACh can cause nicotinic acetylcholine receptors (nAChRs) to become desensitized.[9] In this state, the receptors are no longer responsive to ACh, further contributing to the failure of neuromuscular transmission.
-
Direct Receptor Blockade: Some studies suggest that at very high concentrations, this compound may directly block the nAChR channel in a competitive manner, independent of its acetylcholinesterase inhibition.[10]
Troubleshooting Guide: Investigating Paradoxical Paralysis in Experiments
If you are observing a decrease in muscle contractile force or other signs of paradoxical paralysis at high concentrations of this compound in your experimental setup, consider the following troubleshooting steps:
| Issue Observed | Potential Cause | Recommended Action | Expected Outcome |
| Diminished muscle twitch response at high this compound doses. | Depolarizing blockade or receptor desensitization. | 1. Washout: Thoroughly perfuse the preparation with this compound-free physiological solution. 2. Dose-Response Curve: Systematically test a range of this compound concentrations to identify the threshold for paradoxical effects. | 1. A successful washout should lead to the recovery of the muscle twitch response. 2. This will help in identifying the optimal therapeutic window and the concentrations to avoid. |
| No recovery of muscle function after washout. | Irreversible receptor changes or tissue damage. | 1. Viability Test: Assess the health of the muscle preparation (e.g., response to direct electrical stimulation or potassium chloride). 2. Re-evaluate Protocol: Review the experimental protocol for potential issues such as prolonged exposure to high concentrations or inadequate oxygenation. | 1. If the muscle is still viable, the issue may lie with the receptors. 2. Protocol refinement may be necessary to prevent irreversible damage in future experiments. |
| Inconsistent results across different experiments. | Variability in tissue preparation, drug concentration, or experimental conditions. | 1. Standardize Protocols: Ensure consistent dissection techniques, solution preparation, and recording parameters. 2. Control for Temperature and pH: Maintain stable physiological conditions throughout the experiment. | 1. Standardization will improve the reproducibility of your results. 2. Stable conditions are crucial for reliable pharmacological studies. |
Experimental Protocols
Key Experiment: Ex Vivo Nerve-Muscle Preparation to Demonstrate Paradoxical Paralysis
This protocol describes a common method to study the effects of this compound on neuromuscular transmission using an isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm).
Methodology:
-
Preparation Dissection: Carefully dissect the phrenic nerve and diaphragm muscle from a rodent model.
-
Mounting: Mount the preparation in an organ bath containing an appropriate physiological solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at a constant temperature (e.g., 37°C).
-
Stimulation and Recording:
-
Place a stimulating electrode on the phrenic nerve.
-
Attach the diaphragm muscle to a force transducer to record isometric contractions.
-
Deliver supramaximal stimuli to the nerve at a set frequency (e.g., 0.1 Hz).
-
-
Baseline Recording: Record stable baseline muscle contractions for a sufficient period.
-
This compound Application:
-
Introduce a therapeutic concentration of this compound into the organ bath and record the potentiation of muscle contraction.
-
After a stable response is achieved, incrementally add higher concentrations of this compound.
-
-
Observation of Paradoxical Effect: At high concentrations, a decrease in the force of muscle contraction should be observed, demonstrating paradoxical paralysis.
-
Washout: Replace the solution in the organ bath with fresh physiological solution to attempt to reverse the effect.
Data Presentation
The following table provides a representative summary of expected quantitative data from the ex vivo nerve-muscle preparation experiment.
| This compound Concentration | Effect on Muscle Twitch Height | Mechanism |
| Therapeutic Dose (e.g., 35 µg/kg) | Increased twitch height (e.g., by 20%)[9] | Inhibition of acetylcholinesterase, leading to increased acetylcholine at the neuromuscular junction.[9] |
| High Dose (e.g., > 40-50 µg/kg) | Decreased twitch height (e.g., by 14-25%)[9] | Excessive acetylcholine accumulation causing depolarizing blockade and receptor desensitization.[9] |
| Second High Dose (e.g., 34 µg/kg after initial dose) | Further decrease in twitch height (e.g., by 41%)[9] | Worsening of depolarizing blockade and receptor desensitization. |
Visualizations
Signaling Pathway of this compound's Dose-Dependent Effects
Caption: Dose-dependent effects of this compound on the neuromuscular junction.
Experimental Workflow for Investigating Paradoxical Paralysis
Caption: Experimental workflow for demonstrating this compound-induced paradoxical paralysis.
References
- 1. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdsearchlight.com [mdsearchlight.com]
- 3. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. openanesthesia.org [openanesthesia.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wikem.org [wikem.org]
- 9. droracle.ai [droracle.ai]
- 10. This compound competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Neostigmine in CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering neostigmine to the central nervous system (CNS) for experimental studies. Given that this compound is a hydrophilic, quaternary ammonium compound, it exhibits minimal penetration across the blood-brain barrier (BBB), limiting its direct application in CNS research following systemic administration.[1] This guide explores various strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult for this compound to enter the brain?
A1: this compound's chemical structure contains a quaternary ammonium group, which is permanently positively charged and highly water-soluble (hydrophilic).[1] The blood-brain barrier (BBB) is a highly selective barrier formed by tightly packed endothelial cells that line the brain's blood vessels. This barrier effectively prevents the passage of polar, water-soluble molecules like this compound from the bloodstream into the brain tissue.
Q2: What are the primary strategies to enhance this compound delivery to the CNS?
A2: The main approaches to bypass or overcome the BBB for this compound delivery can be categorized as:
-
Alternative Routes of Administration: Intranasal delivery aims for direct nose-to-brain transport.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.
-
Physical BBB Disruption: Non-invasive methods like focused ultrasound (FUS) with microbubbles can transiently open the BBB.
-
Chemical Modification (Prodrugs): Modifying this compound into a more lipid-soluble (lipophilic) prodrug that can cross the BBB and then convert back to the active form in the CNS.
Q3: Which of these methods is the most established for this compound?
A3: Intranasal administration has been explored in both animal models and human studies for this compound, showing systemic absorption and suggesting a potential pathway to the CNS.[2][3] While nanoparticle, FUS, and prodrug strategies are well-established for other CNS drugs, their application specifically to this compound is still in the preclinical and theoretical stages.
Q4: Are there safety concerns with these delivery methods?
A4: Yes, each method has potential safety considerations. Intranasal delivery can sometimes lead to local irritation. Nanoparticles need to be thoroughly characterized for biocompatibility and potential toxicity. Focused ultrasound must be carefully calibrated to avoid tissue damage.[4] Prodrug approaches require careful design to ensure efficient conversion to the active drug in the CNS without producing toxic byproducts.
Troubleshooting Guides
Intranasal Delivery
| Issue Encountered | Possible Cause | Suggested Solution |
| Low or variable CNS drug levels | Improper administration technique leading to swallowing of the dose. | Ensure the animal's head is properly positioned during administration to facilitate delivery to the olfactory region. Use a precise volume and administer it in small droplets. |
| Formulation is not optimized for nasal absorption. | Consider the use of absorption enhancers or mucoadhesive formulations to increase residence time in the nasal cavity. | |
| Nasal irritation in animal models | High concentration or irritating excipients in the formulation. | Reduce the concentration of this compound if possible and use biocompatible, non-irritating excipients. |
Nanoparticle-Based Delivery
| Issue Encountered | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of this compound | This compound's high water solubility makes it difficult to encapsulate in hydrophobic polymer matrices like PLGA. | Optimize the nanoparticle preparation method. For PLGA nanoparticles, a double emulsion (w/o/w) solvent evaporation technique is more suitable for hydrophilic drugs. |
| Poor brain uptake of nanoparticles | Nanoparticle size, charge, or surface chemistry is not optimal for crossing the BBB. | Aim for a particle size below 200 nm. Surface modification with surfactants like polysorbate 80 or targeting ligands (e.g., transferrin) can enhance BBB penetration. |
| Rapid clearance of nanoparticles from circulation | Uptake by the reticuloendothelial system (RES) in the liver and spleen. | Coat nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect, increasing circulation time and the opportunity for BBB crossing. |
Focused Ultrasound (FUS)
| Issue Encountered | Possible Cause | Suggested Solution |
| Ineffective BBB opening | Acoustic pressure is too low. | Gradually increase the peak-negative pressure of the ultrasound waves. The threshold for BBB opening is dependent on the specific FUS system and microbubble type. |
| Insufficient microbubble concentration. | Ensure proper intravenous administration of microbubbles immediately before sonication. | |
| Evidence of tissue damage (e.g., hemorrhage) | Acoustic pressure is too high. | Reduce the acoustic pressure. It is crucial to operate within a pressure range that induces transient BBB opening without causing irreversible damage.[4] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on various BBB-penetrating strategies. Note that data for this compound is limited, so results from other drugs are included for illustrative purposes.
Table 1: Brain Uptake Enhancement with Nanoparticles
| Drug | Nanoparticle System | Animal Model | Brain Concentration Increase (vs. free drug) | Reference |
| Doxorubicin | Polysorbate 80-coated PBCA nanoparticles | Rat | >60-fold | [5] |
| Rivastigmine | PEG-PLGA nanoparticles | Rat | 4-fold | [1] |
| Lamotrigine | PLGA nanoparticles (intranasal) | Rat | Drug Targeting Efficiency: 129.81% | [6] |
Table 2: Focused Ultrasound Parameters for BBB Opening in Mice
| Frequency | Peak-Negative Pressure | Pulse Repetition Frequency | Duration | Reference |
| 1.525 MHz | 0.5 - 1.1 MPa | - | 30 s (repeated) | [7] |
| 1.5 MHz | 0.8 - 2.7 MPa | - | - | [7] |
| 1.447 MHz | 0.8 MPa | 10 ms burst duration | 100 bursts total | [8] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from methods used for other hydrophilic drugs and would require optimization for this compound.
Materials:
-
This compound methylsulfate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or Polysorbate 80
-
Dichloromethane (DCM)
-
Deionized water
Method: Double Emulsion (w/o/w) Solvent Evaporation
-
Primary Emulsion (w/o): Dissolve 10 mg of this compound methylsulfate in 200 µL of deionized water. Dissolve 100 mg of PLGA in 2 mL of DCM. Add the aqueous this compound solution to the organic PLGA solution. Emulsify using a probe sonicator on ice for 1 minute to create a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to 10 mL of a 2% PVA or 1% Polysorbate 80 aqueous solution. Immediately sonicate for 2 minutes on ice to form the double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to nanoparticle formation.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA/Polysorbate 80 and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Protocol 2: Focused Ultrasound-Mediated BBB Opening in Mice
This is a general protocol and should be adapted based on the specific FUS system available.
Materials:
-
Anesthetized mouse
-
MRI-guided focused ultrasound system
-
Microbubble contrast agent (e.g., Optison™)
-
This compound solution for intravenous injection
Method:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotaxic frame compatible with the FUS system. Cannulate the tail vein for injections.
-
Targeting: Use T2-weighted MR images to identify the target brain region (e.g., hippocampus, striatum).
-
Injections: Administer the this compound solution intravenously. Immediately follow with a bolus injection of the microbubble suspension (e.g., 25-50 µL of Optison™).
-
Sonication: Immediately after microbubble injection, apply the focused ultrasound to the target region. Typical parameters are 1.5 MHz frequency, 0.6-0.8 MPa peak-negative pressure, 20 ms burst length, 20% duty cycle, for a duration of 30-60 seconds.[7]
-
Confirmation of BBB Opening: Administer a gadolinium-based MRI contrast agent and acquire T1-weighted images. Enhanced signal in the targeted region confirms successful BBB opening.
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects. The BBB typically remains open for a few hours and closes within 24 hours.
Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general framework for sample preparation and analysis.
Materials:
-
Homogenized brain tissue
-
Acetonitrile
-
Formic acid
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d9)
-
LC-MS/MS system
Method:
-
Tissue Homogenization: Homogenize a known weight of brain tissue (e.g., 100 mg) in 4 volumes of ice-cold water or saline.
-
Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and analyze using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Create a calibration curve using the this compound analytical standard in blank brain homogenate and quantify the concentration in the experimental samples based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Signaling pathway of this compound in the CNS after crossing the BBB.
Caption: Experimental workflow for this compound-loaded nanoparticle delivery.
Caption: Logical relationship between strategies to overcome poor BBB penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of intranasal this compound: comparison with intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of intranasal administration of this compound in myasthenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbubble-Size Dependence of Focused Ultrasound-Induced Blood–Brain Barrier Opening in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nose-to-brain delivery of lamotrigine-loaded PLGA nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Focused ultrasound–induced blood–brain barrier opening: A comparative analysis of permeability quantification based on Ktrans and PS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neostigmine-Induced Bradycardia in Animal Surgery Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neostigmine-induced bradycardia in animal surgery models.
Troubleshooting Guide
Issue: Severe bradycardia immediately after this compound administration.
Question: What should I do if the animal's heart rate drops significantly after administering this compound?
Answer:
-
Immediate Action: Administer an anticholinergic agent such as atropine or glycopyrrolate. Atropine is often used for rapid onset.[1][2]
-
Dosage: The appropriate dosage will depend on the animal species and the severity of the bradycardia. It is crucial to have these emergency drugs drawn up and ready before this compound administration.
-
Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, and respiratory function, until the animal is stable.[3][4]
-
Ventilation Support: Ensure adequate ventilation, as severe bradycardia can compromise oxygenation.[3]
Issue: Persistent bradycardia despite premedication with an anticholinergic.
Question: I administered an anticholinergic before this compound, but the animal still developed bradycardia. What went wrong?
Answer:
-
Inadequate Anticholinergic Dose: The dose of the anticholinergic may have been insufficient to counteract the muscarinic effects of this compound. Review and adjust the dosage based on the specific animal model and published literature.
-
Timing of Administration: The timing between the anticholinergic and this compound administration is critical. Atropine has a faster onset but shorter duration of action, while glycopyrrolate has a slower onset but longer duration.[5] Administering the anticholinergic too early may lead to its effects waning before this compound is given.
-
Choice of Anticholinergic: Glycopyrrolate is often preferred for providing more stable heart rates and reducing the incidence of initial tachycardia compared to atropine.[6][7][8] Consider switching to or adjusting the combination of anticholinergics.
Issue: How can I prevent this compound-induced bradycardia from occurring in the first place?
Question: What are the best practices for preventing bradycardia when using this compound?
Answer:
-
Prophylactic Anticholinergic Administration: Always co-administer an anticholinergic agent like atropine or glycopyrrolate with this compound.[3] They can be given shortly before or mixed in the same syringe with this compound.[9]
-
Appropriate Dosing: Carefully calculate the doses of both this compound and the anticholinergic based on the animal's weight and species.
-
Slow Administration: Administer the this compound or the this compound-anticholinergic mixture slowly intravenously over 1-2 minutes to minimize abrupt cardiovascular changes.[4][10]
-
Continuous Monitoring: Closely monitor the animal's heart rate and rhythm throughout the procedure and recovery period.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced bradycardia?
A1: this compound is a cholinesterase inhibitor. It prevents the breakdown of acetylcholine (ACh), leading to an accumulation of ACh at the neuromuscular junction and at muscarinic receptors in the heart.[11][12] Increased ACh stimulation of the M2 muscarinic receptors on the sinoatrial (SA) node of the heart leads to a decrease in heart rate, causing bradycardia.[13] Some studies suggest this compound may also directly activate cholinergic receptors in the cardiac parasympathetic pathway.[14]
Q2: What are the typical dosages of this compound and its reversal agents in common laboratory animals?
A2: Dosages can vary between species and the specific experimental context. Always consult relevant literature and institutional guidelines. The following table provides general dosage recommendations.
| Drug | Species | Recommended Dose | Route |
| This compound | Dog | 0.02 - 0.04 mg/kg | IV, IM, SC |
| Cat | 0.02 - 0.04 mg/kg | IV, IM, SC | |
| Horse | 0.02 mg/kg | IV, IM, SC | |
| Cattle | 0.02 mg/kg | IV, IM, SC | |
| Swine | 0.04 - 0.06 mg/kg | IV, IM, SC | |
| Atropine | Dog | 0.03 - 0.04 mg/kg | IV |
| Cat | 0.02 - 0.04 mg/kg | IV | |
| Glycopyrrolate | Dog | 0.01 mg/kg | IV |
| Cat | 0.01 mg/kg | IV |
Note: These are general guidelines. Optimal doses may vary.
Q3: What are the advantages of using glycopyrrolate over atropine to manage this compound-induced bradycardia?
A3: Glycopyrrolate offers several advantages over atropine:
-
More Stable Heart Rate: It produces less initial tachycardia and results in more stable heart rates.[6][7][8]
-
Lower Incidence of Arrhythmias: Studies have shown a lower incidence of cardiac arrhythmias when glycopyrrolate is used.[6]
-
Longer Duration of Action: Its longer duration of action may be better suited to match the duration of this compound's effects.[5]
-
Reduced Secretions: Glycopyrrolate is a more effective agent for reducing oropharyngeal secretions.[6]
Q4: Can this compound be administered without an anticholinergic?
A4: It is strongly recommended to always administer this compound with an anticholinergic to prevent potentially life-threatening bradycardia and other muscarinic side effects.[2][3] Severe bradyarrhythmias can occur if this compound is used without atropine or a similar agent.[2]
Q5: Besides bradycardia, what are other potential side effects of this compound?
A5: Other muscarinic side effects of this compound include hypersalivation, bronchoconstriction, increased gastrointestinal motility (which can lead to diarrhea), and miosis (pupil constriction).[1][11] In cases of overdose, a "cholinergic crisis" can occur, characterized by both muscarinic and nicotinic signs, including muscle weakness and respiratory failure.[15][16]
Quantitative Data Summary
Table 1: Heart Rate Changes with this compound and Anticholinergics
| Study Focus | Animal Model | This compound Dose | Anticholinergic | Key Findings on Heart Rate |
| Comparison of Glycopyrrolate and Atropine | Human | 50 µg/kg | Glycopyrrolate (10 µg/kg) or Atropine (20 µg/kg) | Glycopyrrolate group had more stable heart rates.[9] |
| Dose-Response of this compound | Cat | 0.009 - 0.32 mg/kg | N/A | Dose-dependent decrease in heart rate.[14] |
| This compound Reversal in Dogs | Dog | 0.02, 0.04, or 0.07 mg/kg | Atropine (0.03 mg/kg) | Increasing this compound dose led to faster reversal of neuromuscular blockade.[17] |
| Slow Injection of this compound-Atropine | Human | 50 µg/kg | Atropine (25 µg/kg) | Slower injection over 3 minutes lessened and delayed the initial rise in heart rate.[10] |
Experimental Protocols
Protocol 1: Reversal of Neuromuscular Blockade with this compound and Glycopyrrolate in a Canine Model
-
Animal Preparation: Anesthetize the dog and maintain anesthesia with a suitable agent (e.g., isoflurane). Monitor vital signs continuously, including heart rate, ECG, and blood pressure.
-
Induction of Neuromuscular Blockade: Administer a neuromuscular blocking agent (e.g., vecuronium 0.1 mg/kg IV).[18]
-
Monitoring of Neuromuscular Function: Use a peripheral nerve stimulator to monitor the train-of-four (TOF) response to assess the depth of neuromuscular blockade.
-
Preparation of Reversal Agents: Prepare a mixture of this compound (0.04 mg/kg) and glycopyrrolate (0.01 mg/kg) in the same syringe.
-
Administration of Reversal Agents: When reversal is desired (e.g., at the reappearance of the second twitch of the TOF), administer the this compound-glycopyrrolate mixture slowly intravenously over 1-2 minutes.
-
Post-Reversal Monitoring: Continue to monitor neuromuscular function until a TOF ratio of ≥0.9 is achieved, indicating adequate recovery.[17] Continue to monitor cardiovascular parameters for at least 30 minutes post-administration.[4]
Signaling Pathways and Workflows
Caption: Mechanism of this compound-Induced Bradycardia.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vet-ebooks.com [vet-ebooks.com]
- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. droracle.ai [droracle.ai]
- 5. Comparative effects of glycopyrrolate vs. atropine combined with this compound on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of glycopyrrolate and atropine during reversal of nondepolarizing neuromuscular block with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycopyrrolate versus atropine for preventing bradycardia induced by this compound injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Glycopyrrolate versus atropine for preventing bradycardia induced by this compound injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial. | Semantic Scholar [semanticscholar.org]
- 9. Reversal of neuromuscular blockade: dose determination studies with atropine and glycopyrrolate given before or in a mixture with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of neuromuscular block. Heart rate changes with slow injection of this compound and atropine mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetscraft.com [vetscraft.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. theprofesional.com [theprofesional.com]
- 14. Different properties of the bradycardia produced by this compound and edrophonium in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholinergic crisis after this compound administration in a dog with acquired focal myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Speed of reversal of vecuronium neuromuscular block with different doses of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of this compound antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
Drug interactions to consider when using neostigmine with anesthetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between neostigmine and various anesthetic agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is there a prolonged neuromuscular blockade after administering this compound following succinylcholine?
A: This phenomenon, known as a Phase I block prolongation, occurs because this compound and succinylcholine have conflicting mechanisms of action at the neuromuscular junction. Succinylcholine is a depolarizing neuromuscular blocker that initially stimulates and then desensitizes the acetylcholine receptors, leading to muscle paralysis.[1][2] this compound, an acetylcholinesterase inhibitor, increases the amount of acetylcholine in the synaptic cleft.[1][3] When this compound is given after succinylcholine, the increased acetylcholine further enhances the depolarization caused by succinylcholine, leading to a prolonged and intensified neuromuscular blockade.[1][2][4] This can result in extended muscle paralysis and respiratory compromise.[1][2]
Troubleshooting:
-
Avoid Co-administration: Do not administer this compound to reverse a neuromuscular block induced by succinylcholine.[4]
-
Allow for Spontaneous Recovery: Wait for the effects of succinylcholine to dissipate naturally before considering the use of any anticholinesterase agent. Neuromuscular function should be monitored to confirm recovery.[2]
-
Consider Alternative NMBAs: If rapid sequence intubation is required in a patient who has recently received this compound, consider using a non-depolarizing neuromuscular blocking agent like rocuronium instead of succinylcholine.[1]
Q2: My non-depolarizing neuromuscular blockade is not reversing effectively with this compound. What are the possible reasons?
A: Incomplete reversal of non-depolarizing neuromuscular blockers (e.g., rocuronium, vecuronium, cisatracurium) by this compound can be attributed to several factors:
-
Profound Blockade: this compound has a "ceiling effect," meaning that beyond a certain dose, further administration does not increase its antagonistic effect.[3] If the neuromuscular blockade is too deep (i.e., a high percentage of acetylcholine receptors are occupied by the blocking agent), this compound will be unable to provide adequate reversal.[3][5]
-
Inadequate this compound Dose: The dose of this compound may be insufficient to counteract the level of neuromuscular blockade. The recommended dose often depends on the depth of the block.[6]
-
Interaction with Inhaled Anesthetics: Volatile anesthetics, such as sevoflurane and isoflurane, can potentiate the effects of non-depolarizing neuromuscular blockers.[7][8] The continued presence of these agents can delay the reversal process even after this compound administration.[8]
-
Concurrent Medication: Certain antibiotics, such as aminoglycosides, can interfere with neuromuscular transmission and may hinder the reversal effects of this compound.[4][9]
Troubleshooting:
-
Monitor Neuromuscular Function: Utilize quantitative neuromuscular monitoring, such as Train-of-Four (TOF) stimulation, to assess the depth of the blockade before and after administering this compound.[2][3] Reversal should ideally be attempted when there is evidence of spontaneous recovery (e.g., the return of two to four twitches in the TOF).[10]
-
Optimize this compound Dosing: Ensure the administered dose of this compound is appropriate for the level of blockade. For a moderate block, a dose of 0.04 to 0.07 mg/kg is often effective.
-
Reduce Inhaled Anesthetic Concentration: If possible, decrease the concentration of the volatile anesthetic towards the end of the procedure to facilitate reversal.[8]
-
Review Concomitant Medications: Check for any interacting drugs that might be contributing to the persistent blockade.
Q3: I observed significant bradycardia after administering this compound. How can this be managed?
A: this compound's inhibition of acetylcholinesterase is not specific to the neuromuscular junction; it also increases acetylcholine at muscarinic receptors in the parasympathetic nervous system.[3] This leads to side effects such as bradycardia (a slow heart rate), increased salivation, and bronchoconstriction.[4][6]
Troubleshooting and Management:
-
Co-administer an Anticholinergic Agent: It is standard practice to administer an anticholinergic (antimuscarinic) agent, such as glycopyrrolate or atropine, concurrently with this compound.[3][11] These drugs block the muscarinic receptors, counteracting the unwanted parasympathetic effects of this compound while allowing its desired nicotinic effects at the neuromuscular junction to proceed.[11] Glycopyrrolate is often preferred as its onset of action closely matches that of this compound.[3]
-
Monitor Vital Signs: Continuously monitor the patient's heart rate and other vital signs after administration of this compound.[4]
-
Have Emergency Medications Ready: Be prepared to administer additional anticholinergic medication if significant bradycardia persists.
Q4: Can this compound cause muscle weakness?
A: Yes, in some instances, this compound can paradoxically lead to muscle weakness.[3] This can occur under two main circumstances:
-
Overdosing: Administering an excessive dose of this compound can lead to such a high concentration of acetylcholine at the neuromuscular junction that it causes a depolarizing-like block, similar to the effect of succinylcholine.[3][12]
-
Administration in the Absence of Significant Blockade: If this compound is given when neuromuscular function has already substantially recovered, the excess acetylcholine can impair muscle function.
Troubleshooting:
-
Dose According to Blockade Level: Use neuromuscular monitoring to guide the administration and dosing of this compound. Avoid empirical or routine administration of maximum doses.[3]
-
Wait for Evidence of a Block: Only administer this compound when there is a clear indication of residual neuromuscular blockade that requires reversal.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the interaction of this compound with various anesthetics.
Table 1: this compound Reversal of Rocuronium and Cisatracurium Induced Neuromuscular Blockade
| Neuromuscular Blocker | This compound Dose (µg/kg) | Time to TOF Ratio 0.9 (minutes) |
| Rocuronium | 40 | Shorter recovery time compared to lower doses |
| Cisatracurium | 40 | Shorter recovery time compared to lower doses |
Data adapted from a study comparing different doses of this compound for reversal of shallow neuromuscular blockade.[13]
Table 2: Influence of Inhaled Anesthetics on this compound Reversal of Rocuronium Blockade
| Anesthetic Maintenance | Time to TOF Ratio 0.8 (minutes) |
| Sevoflurane (continued) | 12.0 ± 5.5 |
| Sevoflurane (stopped) | 6.8 ± 2.3 |
| Isoflurane (continued) | 9.0 ± 8.3 |
| Isoflurane (stopped) | 5.5 ± 3.0 |
| Propofol (continued) | 5.2 ± 2.8 |
| Propofol (stopped) | 4.7 ± 1.5 |
Data from a study examining the effect of continued administration of volatile anesthetics during reversal.[8]
Experimental Protocols
Protocol: Assessing this compound Reversal of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation
This protocol outlines a general methodology for quantifying the reversal of a non-depolarizing neuromuscular blocking agent (NMBA) with this compound in a preclinical or clinical setting.
1. Subject Preparation and Anesthesia:
- Induce and maintain general anesthesia in the subject using a chosen anesthetic agent (e.g., isoflurane, sevoflurane, or propofol).
- Ensure adequate ventilation and monitor vital signs throughout the experiment.
2. Neuromuscular Monitoring Setup:
- Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).
- Attach a force transducer or accelerometer to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the evoked response.
- Connect the stimulating electrodes and the transducer to a neuromuscular transmission monitor.
3. Baseline and NMBA Administration:
- Establish a stable baseline by delivering supramaximal TOF stimulations (four electrical pulses at 2 Hz) every 15-20 seconds and recording the response.
- Administer a bolus dose of the chosen non-depolarizing NMBA (e.g., rocuronium 0.6 mg/kg).
- Continue TOF stimulation and record the gradual depression of the twitch responses.
4. This compound Administration and Reversal Monitoring:
- Allow for a predetermined level of spontaneous recovery. For example, administer this compound when the first twitch of the TOF (T1) has recovered to 25% of its baseline height, or when two to four twitches are visually present.[10][14]
- Administer this compound (e.g., 40 µg/kg) intravenously, typically co-administered with an anticholinergic agent like glycopyrrolate (e.g., 10 µg/kg) to counteract muscarinic side effects.
- Continuously record the TOF responses following this compound administration.
5. Data Analysis:
- Calculate the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch, T4/T1).
- Determine the time from this compound administration to the recovery of the TOF ratio to specific endpoints, such as 0.7 and 0.9. A TOF ratio ≥ 0.9 is generally considered indicative of adequate neuromuscular recovery.
- Record and analyze any changes in heart rate and blood pressure following the administration of this compound and the anticholinergic agent.
Signaling Pathways and Workflows
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. openanesthesia.org [openanesthesia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]
- 7. Factors affecting this compound reversal of vecuronium block during sevoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound antagonism of rocuronium block during anesthesia with sevoflurane, isoflurane or propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antagonistic effect of this compound on rocuronium-, clindamycin-, or both-induced neuromuscular blocking in the rat phrenic nerve-hemidiaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reversal of vecuronium neuromuscular block and the influence of renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimum dose of this compound to reverse shallow neuromuscular blockade with rocuronium and cisatracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuromuscular effects of vecuronium and this compound in Montreal and Paris - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating neostigmine's anticholinesterase activity with a specific assay
For researchers, scientists, and drug development professionals, the accurate validation of a compound's biological activity is paramount. This guide provides a comprehensive comparison of neostigmine's anticholinesterase activity with other key inhibitors, supported by experimental data. It further details the standardized assay for this validation and visualizes the underlying mechanisms and workflows.
This compound is a well-established reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, this compound increases the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action underlies its therapeutic use in conditions like myasthenia gravis and for the reversal of neuromuscular blockade.[4] The validation of its anticholinesterase activity is crucial for both quality control and the development of new cholinergic agents.
Comparative Analysis of Anticholinesterase Activity
The inhibitory potency of this compound is often compared to other anticholinesterase agents, such as physostigmine and pyridostigmine. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The lower the IC50 value, the more potent the inhibitor.
| Compound | Enzyme | IC50 (µM) | Source |
| This compound | Human AChE | 0.062 ± 0.003 | [5] |
| Human BChE | 0.373 ± 0.089 | [5] | |
| Physostigmine | Human AChE | 0.117 ± 0.007 | [5] |
| Human BChE | 0.059 ± 0.012 | [5] | |
| Pyridostigmine | Human BChE | ~97 (calculated to reduce open time by 50%) | [6] |
Note: The IC50 values for this compound and physostigmine are from a direct comparative study and can be reliably compared.[5] The value for pyridostigmine is from a different study with a different endpoint and should be interpreted with caution.[6]
Experimental Protocol: Ellman's Assay for Anticholinesterase Activity
The most widely used method for measuring cholinesterase activity is the spectrophotometric Ellman's assay.[7][8] This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.[9]
Principle: The assay is based on the reaction of the product of acetylthiocholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
This compound and other test inhibitors
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitors, ATCI, and DTNB in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations. Include a control well without any inhibitor.
-
Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the ATCI substrate to all wells.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process
To better understand the validation process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Indirect Acting: Physostigmine, this compound, Pyridostigmine, Edrophonium chloride | Pharmaguideline [pharmaguideline.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of anticholinesterases and their effects on acetylcholine-activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Neuromuscular Blockade Reversal: Neostigmine vs. Sugammadex
For researchers and drug development professionals, the choice of a neuromuscular blockade reversal agent is a critical decision that can impact surgical outcomes and patient recovery. This guide provides an objective comparison of two commonly used agents: the traditional acetylcholinesterase inhibitor, neostigmine, and the newer selective relaxant-binding agent, sugammadex. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used to evaluate their performance.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and sugammadex lies in their approach to reversing neuromuscular blockade.
This compound: This agent works indirectly by inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine at the neuromuscular junction.[1][2][3][4] By preventing this breakdown, this compound increases the concentration of acetylcholine, allowing it to outcompete the neuromuscular blocking agent (NMBA) at the nicotinic receptors on the muscle endplate, thereby restoring neuromuscular transmission.[2][3] This mechanism is not specific to the NMBA and can lead to a range of cholinergic side effects due to the systemic increase in acetylcholine.[5]
Sugammadex: In contrast, sugammadex offers a novel and direct mechanism of action. It is a modified gamma-cyclodextrin that encapsulates steroidal NMBAs, such as rocuronium and vecuronium, forming a tight, water-soluble complex.[6][7][8] This encapsulation renders the NMBA inactive and unable to bind to the acetylcholine receptor, leading to a rapid reversal of the neuromuscular blockade.[6][7] The sugammadex-NMBA complex is then eliminated from the body.[7][8] This targeted action avoids the widespread cholinergic effects seen with this compound.[7]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. anesthesia.bidmc.harvard.edu [anesthesia.bidmc.harvard.edu]
- 5. apsf.org [apsf.org]
- 6. Prevduo (this compound/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. A randomized-controlled trial of sugammadex versus this compound: impact on early postoperative strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Isolating Neostigmine's Influence on Synaptic Plasticity: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, understanding the precise effects of a compound on synaptic plasticity is paramount. This guide provides a comparative analysis of control experiments designed to isolate the effects of neostigmine, a widely used acetylcholinesterase inhibitor, on synaptic plasticity, particularly long-term potentiation (LTP).
This compound enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh), a neurotransmitter crucial for learning and memory.[1][2][3] This elevation in ACh levels can significantly modulate synaptic plasticity.[2] However, to rigorously attribute observed changes in synaptic strength to this compound's primary mechanism of action, a series of well-designed control experiments are essential. This is particularly important as this compound can exert both presynaptic and postsynaptic effects, and at higher concentrations, may directly interact with acetylcholine receptors.[4][5][6]
Comparison of Experimental Groups for this compound's Effect on LTP
To elucidate the specific contribution of this compound to synaptic plasticity, several experimental groups are typically compared. The following table summarizes quantitative data from hypothetical, yet representative, studies on hippocampal LTP, showcasing the expected outcomes for each experimental condition.
| Experimental Group | Treatment | High-Frequency Stimulation (HFS) | Average LTP Magnitude (% of Baseline fEPSP Slope) | Interpretation |
| 1. Baseline Control | Artificial Cerebrospinal Fluid (aCSF) Vehicle | Yes | 150 ± 5% | Establishes the standard level of LTP induction in the experimental preparation. |
| 2. This compound | 1 µM this compound | Yes | 180 ± 7% | Demonstrates the potentiating effect of this compound on LTP. |
| 3. This compound + Atropine | 1 µM this compound + 10 µM Atropine | Yes | 155 ± 6% | Isolates the contribution of muscarinic acetylcholine receptors to this compound's effect. The reduction in LTP compared to this compound alone suggests a significant role for these receptors.[7][8] |
| 4. This compound + Mecamylamine | 1 µM this compound + 10 µM Mecamylamine | Yes | 165 ± 8% | Isolates the contribution of nicotinic acetylcholine receptors. A partial reduction in the this compound-induced enhancement of LTP points to the involvement of these receptors. |
| 5. Inactive this compound Analogue | 1 µM Inactive Analogue | Yes | 152 ± 5% | Controls for off-target or non-specific effects of the this compound molecule itself, independent of acetylcholinesterase inhibition. |
| 6. Alternative AChEI (Donepezil) | 1 µM Donepezil | Yes | 175 ± 6% | Compares the effect of this compound to another acetylcholinesterase inhibitor with a different pharmacological profile.[9] |
| 7. This compound (No HFS) | 1 µM this compound | No | 100 ± 3% | Demonstrates that this compound itself does not induce LTP in the absence of synaptic activity. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are standard protocols for investigating this compound's effect on LTP in rodent hippocampal slices.
Hippocampal Slice Preparation and Electrophysiology
-
Animal Euthanasia and Brain Extraction: Adult male Wistar rats (6-8 weeks old) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slice Preparation: The hippocampus is dissected out, and 400 µm thick transverse slices are prepared using a vibratome. Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses every 30 seconds at an intensity that evokes a response approximately 50% of the maximal amplitude.
-
Drug Application: this compound and/or other compounds (e.g., antagonists) are bath-applied at the desired concentration for a specified period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, typically consisting of one or more trains of 100 Hz stimulation for 1 second.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of LTP. The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.
Visualizing Experimental Logic and Pathways
To clearly delineate the experimental design and the underlying biological mechanisms, diagrams are indispensable.
Caption: Experimental workflow for LTP studies.
Caption: Signaling pathway of this compound.
Caption: Control experiment decision tree.
By employing a comprehensive set of controls, researchers can confidently dissect the specific molecular and cellular mechanisms by which this compound modulates synaptic plasticity. This rigorous approach is fundamental for the accurate evaluation of its therapeutic potential in cognitive disorders.
References
- 1. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Relative contribution of pre- and post-synaptic effects to the this compound-induced recovery of neuromuscular transmission blocked by vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-dependent effects of this compound on the endplate acetylcholine receptor channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the hippocampal noradrenaline release: role of cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and atropine on basal and handling-induced acetylcholine output from ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of Neostigmine and Physostigmine in Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neostigmine and physostigmine, two acetylcholinesterase inhibitors, and their respective efficacies in the realm of cognitive studies. By examining their fundamental pharmacological differences, mechanisms of action, and supporting experimental data, this document aims to inform future research and drug development in cognitive enhancement.
Core Pharmacological Differences
The primary distinction between this compound and physostigmine lies in their chemical structure, which dictates their ability to cross the blood-brain barrier (BBB). Physostigmine, a tertiary amine, is lipophilic and can readily penetrate the BBB, allowing it to exert direct effects on the central nervous system (CNS).[1] In contrast, this compound is a quaternary ammonium compound, which carries a permanent positive charge and is therefore largely excluded from the CNS under normal physiological conditions.[1] This fundamental difference is the cornerstone of their distinct applications and observed effects in cognitive studies.
Comparative Efficacy in Cognitive Domains: A Data-Driven Overview
The differing BBB permeability of this compound and physostigmine has led to their investigation in different areas of cognitive research. Physostigmine has been more extensively studied for its direct effects on cognitive disorders like Alzheimer's disease, while this compound's role in cognition has more recently been explored, primarily in the context of postoperative cognitive dysfunction (POCD).
| Feature | This compound | Physostigmine |
| Blood-Brain Barrier Permeability | Poor | Good |
| Primary Mechanism in Cognition | Indirect: Primarily peripheral effects, potentially reducing neuroinflammation. | Direct: Central acetylcholinesterase inhibition, increasing acetylcholine in the CNS. |
| Key Research Area | Postoperative Cognitive Dysfunction (POCD) | Alzheimer's Disease, Reversal of Anticholinergic-Induced Amnesia |
| Reported Cognitive Effects | Reduced incidence of POCD, particularly in the early postoperative period.[2] | Modest improvement in cognitive scores (e.g., ADAS-Cog) in some Alzheimer's patients.[3][4] Effective in reversing scopolamine-induced memory deficits.[5] Enhancement of long-term memory in healthy subjects.[6] |
| Typical Dosage in Cognitive Studies | 0.02-0.04 mg/kg (intravenous) for POCD.[7] 11 µg/kg (intravenous) for scopolamine reversal.[8] | 18-36 mg/day (controlled-release oral) for Alzheimer's disease.[3][4] 22 µg/kg (intravenous) for scopolamine reversal.[8] |
| Direct Comparative Cognitive Data | Less potent than physostigmine in reversing scopolamine-induced amnesia in mice.[9] Showed comparable efficacy to physostigmine in reversing scopolamine-induced memory deficits in healthy humans in one study.[8] In another human study, did not reverse scopolamine-induced cognitive and cerebral blood flow deficits, unlike physostigmine.[5] | More potent than this compound in animal models of amnesia reversal.[9] Demonstrated central effects in reversing scopolamine-induced deficits that were not seen with this compound.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Cholinergic signaling pathway and the action of acetylcholinesterase inhibitors.
Caption: A generalized experimental workflow for cognitive studies of cholinesterase inhibitors.
Detailed Experimental Protocols
Physostigmine in Alzheimer's Disease
A multicenter, double-blind, placebo-controlled study evaluated the efficacy of controlled-release physostigmine in patients with mild to moderate Alzheimer's disease.[3][10]
-
Participants: 1,111 subjects with a diagnosis of probable Alzheimer's disease.
-
Study Design: The study included a dose titration phase where patients received 18, 24, or 30 mg of physostigmine or placebo daily. This was followed by a 2-week washout period. A subset of patients who showed improvement were then randomized to a 6-week double-blind treatment with either placebo or their determined best dose of physostigmine.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog): A standardized tool to assess the severity of cognitive impairment.
-
Clinical Global Impression of Change (CGIC): A clinician's rating of the patient's overall change in condition.
-
-
Key Findings: At the end of the 6-week double-blind phase, patients treated with physostigmine showed a statistically significant improvement on the ADAS-Cog score (a difference of 1.75 points compared to placebo) and the CGIC score.[3][10] Another 24-week study with controlled-release physostigmine (30 mg or 36 mg daily) found a 2.9-point difference in ADAS-Cog scores compared to placebo.[4]
This compound in Postoperative Cognitive Dysfunction
A double-blind, placebo-controlled, randomized trial investigated the effect of this compound on early POCD in elderly patients undergoing noncardiac surgery.[2][11]
-
Participants: 118 elderly patients (≥65 years) scheduled for noncardiac surgery.
-
Study Design: Patients were randomly allocated to receive either this compound (0.04 mg/kg) or a placebo (normal saline) postoperatively.
-
Primary Outcome Measures:
-
Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA): Cognitive screening tools used to diagnose POCD based on Z-scores.
-
-
Biomarker Analysis: Postoperative serum levels of malondialdehyde (MDA), superoxide dismutase (SOD), and brain-derived neurotrophic factor (BDNF) were measured to assess oxidative stress.
-
Key Findings: Patients who received this compound had a significantly lower incidence of POCD on the first day after surgery compared to the placebo group.[2][11] This was accompanied by lower levels of the oxidative stress marker MDA and higher levels of SOD and BDNF.[2] A meta-analysis of multiple studies suggests a potential positive effect of this compound in reducing the incidence of postoperative neurocognitive dysfunction, though findings across studies have been inconsistent.[12][13]
Direct Comparison in Scopolamine-Induced Amnesia
A study directly compared the effects of physostigmine and this compound on reversing scopolamine-induced memory deficits in healthy human subjects.[5][8]
-
Participants: Healthy volunteers.
-
Study Design: A transient memory deficit was induced using the muscarinic receptor antagonist scopolamine. The ability of intravenously administered physostigmine and this compound to reverse these deficits was then assessed.
-
Key Findings: One study reported that intravenous this compound (11 µg/kg) demonstrated a reversal of scopolamine-induced memory deficits that was not different from the effect of physostigmine (22 µg/kg).[8] However, another study using regional cerebral blood flow measurements found that physostigmine, but not this compound, reversed the cognitive and frontal cortex perfusion deficits caused by scopolamine, indicating a centrally mediated effect for physostigmine.[5] In a study on mice, physostigmine was found to be more potent than this compound in antagonizing scopolamine-induced amnesia, with this compound's effect suggested to be mediated peripherally.[9]
Conclusion
The available evidence clearly delineates distinct potential roles for this compound and physostigmine in cognitive neuroscience. Physostigmine's ability to cross the blood-brain barrier makes it a candidate for directly targeting central cholinergic deficits, as seen in Alzheimer's disease, although its clinical efficacy has been modest. This compound, due to its peripheral action, is being explored for its indirect effects on cognition, particularly in mitigating postoperative cognitive dysfunction, possibly through an anti-inflammatory mechanism.
While direct head-to-head comparative trials across a broad range of cognitive domains are lacking, the existing data from scopolamine-reversal studies provide intriguing insights. The conflicting findings on whether this compound can exert central effects, perhaps under conditions of a compromised BBB, warrant further investigation. For researchers and drug developers, the choice between these two agents should be guided by the specific hypothesis being tested: direct central cholinergic modulation (physostigmine) versus modulation of peripheral factors that may indirectly influence cognition (this compound). Future studies should aim to further elucidate the precise mechanisms of this compound's observed cognitive effects and to conduct more direct comparative trials to better define their respective therapeutic potentials.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Influence of this compound on Early Postoperative Cognitive Dysfunction in Older Adult Patients Undergoing Noncardiac Surgery: A Double-Blind, Placebo-Controlled, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter double-blind study of controlled-release physostigmine for the treatment of symptoms secondary to Alzheimer's disease. Physostigmine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 24-week randomized trial of controlled-release physostigmine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physostigmine reversal of scopolamine-induced hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physostigmine: improvement of long-term memory processes in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on postoperative cognitive function and inflammatory factors in elderly patients - a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 9. Memory modulation with peripherally acting cholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. citedrive.com [citedrive.com]
- 12. Frontiers | Effects of this compound on postoperative neurocognitive dysfunction: a systematic review and meta-analysis [frontiersin.org]
- 13. Effects of this compound on postoperative neurocognitive dysfunction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Diagnostic Precision: Neostigmine vs. Edrophonium
In the realm of diagnostic tools for neuromuscular disorders, particularly Myasthenia Gravis (MG), the choice between acetylcholinesterase inhibitors like neostigmine and edrophonium has been a subject of clinical consideration. Both agents function by temporarily increasing the availability of acetylcholine at the neuromuscular junction, thereby improving muscle strength in affected individuals. This guide provides a comprehensive comparison of their diagnostic accuracy, supported by available data, experimental protocols, and a visual representation of their mechanism of action.
Quantitative Data Summary
| Diagnostic Metric | This compound | Edrophonium (Tensilon) |
| Sensitivity | 85% - 97.92%[1][2] | 86% - 95%[3] |
| Ocular MG: 85% - 93.4%[1][2] | Ocular MG: 86%[3] | |
| Generalized MG: 97.92%[2] | Generalized MG: 95%[3] | |
| Specificity | 84.4% - 100%[1][4] | 97%[5] |
| Positive Predictive Value | 100% (in one study)[1] | Not explicitly stated in the provided results. |
| Negative Predictive Value | 70% (in one study)[1] | Not explicitly stated in the provided results. |
| Onset of Action | 10-30 minutes[6] | 30-60 seconds[6] |
| Duration of Action | 2-4 hours[6] | 5-10 minutes[6] |
Experimental Protocols
The administration of this compound and edrophonium for diagnostic purposes follows specific protocols to ensure patient safety and accuracy of results.
This compound Test Protocol
The this compound test is typically performed in a monitored setting.
-
Baseline Assessment : The patient's baseline muscle strength is assessed and documented. This may include evaluating ptosis, diplopia, and limb strength.
-
Pre-medication : To counteract the muscarinic side effects of this compound (such as bradycardia and increased secretions), atropine (0.4-0.6 mg) is administered intramuscularly approximately 15 minutes before the this compound injection.[1][6]
-
This compound Administration : this compound is administered intramuscularly at a dose of 0.02 mg/kg to 0.03 mg/kg.[1][6]
-
Observation : The patient is closely monitored for improvements in muscle strength. Objective and subjective improvements are assessed at regular intervals (e.g., every 15 minutes) for up to 1.5 hours.[1] A positive test is indicated by a significant improvement in muscle function.
Edrophonium (Tensilon) Test Protocol
The edrophonium test, also known as the Tensilon test, has historically been a standard diagnostic procedure for MG.
-
Preparation : An intravenous (IV) line is established, and a syringe with atropine is kept ready to manage potential severe cholinergic side effects.[3]
-
Initial Dose : An initial test dose of 2 mg of edrophonium is administered intravenously.[7]
-
Observation for Adverse Reactions : The patient is observed for 30 seconds for any adverse reactions.[7]
-
Main Dose : If no adverse effects are observed, the remaining 8 mg of edrophonium is injected.[7]
-
Assessment : The patient is asked to perform repetitive muscle tasks, and any improvement in muscle strength is noted. The effects of edrophonium are rapid, appearing within a minute, and are short-lived.[5][7] A temporary and marked improvement in muscle strength suggests a positive test.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the diagnostic process, the following diagrams are provided.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Accuracy of prostigmin tests in the diagnosis of myasthenia gravis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tensilon Test for Myasthenia Gravis: Why Is It No Longer Used? | MGteam [mgteam.com]
- 6. droracle.ai [droracle.ai]
- 7. Tensilon test - Wikipedia [en.wikipedia.org]
Cross-Validation of Neostigmine's Anti-Inflammatory Effects: A Comparative Guide Across Experimental Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory effects of neostigmine across various experimental models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cholinergic modulation in inflammatory diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
This compound, a well-known acetylcholinesterase inhibitor, has demonstrated significant anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves increasing the concentration of acetylcholine (ACh), which in turn activates the cholinergic anti-inflammatory pathway (CAP).[1][3] This pathway is a crucial neuro-immune regulatory mechanism that inhibits the production of pro-inflammatory cytokines.[1][4][5]
Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway
The anti-inflammatory effects of this compound are primarily mediated through the potentiation of the cholinergic anti-inflammatory pathway (CAP). By inhibiting acetylcholinesterase (AChE), this compound increases the local concentration of acetylcholine (ACh).[1][3] This elevated ACh then binds to the α7 nicotinic acetylcholine receptor (α7nAChR) present on the surface of immune cells, particularly macrophages.[5] Activation of α7nAChR triggers a cascade of intracellular signaling events that ultimately suppress the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] Key downstream signaling pathways implicated in this process include the JAK2/STAT3 and NF-κB pathways.[1]
Caption: this compound's mechanism of action via the cholinergic anti-inflammatory pathway.
Comparative Efficacy of this compound in Preclinical Models
The anti-inflammatory potential of this compound has been evaluated in a variety of preclinical models, ranging from in vitro cell cultures to in vivo animal models of inflammation and sepsis. The following tables summarize the quantitative outcomes from these studies.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dosage | Key Findings | Reference |
| Rat | Surgery Stress + Lipopolysaccharide (LPS) | Not specified | Reduced IL-1β expression in the cortex and hippocampus. | [6] |
| Rat | Formalin-induced paw edema | Not specified | Potentiated the anti-inflammatory effect of NSAIDs (celecoxib and diclofenac). | [2] |
| Mouse | Acetaminophen-induced acute liver failure | 80 μg/kg | Reduced serum levels of IL-1β and TNF-α. | [7] |
| Ewe | Lipopolysaccharide (LPS) | 0.5 mg/animal | Suppressed LPS-stimulated synthesis of IL-1β, IL-6, and TNF-α in the preoptic area. | [8][9] |
| Rat | Inflamed knee joint | 3.5-9.4 µg (intrathecal) | Dose-dependent thermal and mechanical analgesia. | [10] |
Table 2: Summary of this compound's Effects on Inflammatory Mediators
| Mediator | Model | Effect | Reference |
| TNF-α | Animal models of inflammation | Decreased levels | [1][2][3] |
| IL-1β | Animal models of inflammation | Decreased levels | [1][3] |
| IL-6 | Animal models of inflammation | Decreased levels | [1][3] |
| NF-κB | Animal models of inflammation | Decreased activity | [2] |
| High-mobility group box 1 (HMGB1) | Animal models of inflammation | Decreased levels | [1][3] |
| IL-10 (anti-inflammatory) | Animal models of inflammation | Upregulated activity | [1] |
It is important to note that some studies have reported that this compound does not consistently modulate immune and inflammatory responses, suggesting that its efficacy may be context-dependent.[1] Additionally, in certain infection models, such as tularemia in mice, this compound administration was found to be detrimental.[5]
Detailed Experimental Protocols
The following are representative protocols from the cited literature, providing a basis for the replication and further investigation of this compound's anti-inflammatory effects.
1. In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Ovine
-
Animal Model: Ovine (ewes).
-
Inflammatory Challenge: Intravenous injection of bacterial endotoxin - lipopolysaccharide (LPS; 400 ng/kg).
-
This compound Administration: Intravenous administration of this compound (0.5 mg/animal).
-
Outcome Measures: Measurement of pro-inflammatory cytokine (IL-1β, IL-6, and TNF-α) levels in the preoptic area (POA) and choroid plexus (CP).
-
Key Findings: this compound significantly suppressed the LPS-induced increase in IL-1β, IL-6, and TNF-α in the POA.[8][9]
2. In Vivo Model: Acetaminophen-Induced Acute Liver Failure in Mice
-
Animal Model: BALB/c mice.
-
Inflammatory Challenge: Intraperitoneal injection of acetaminophen (600 mg/kg).
-
This compound Administration: this compound (80 μg/kg) administered 1 and 7 hours after acetaminophen application.
-
Outcome Measures: Serum concentrations of IL-1β and TNF-α measured by enzyme-linked immunosorbent assay (ELISA) 12 hours after induction of liver failure.
-
Key Findings: this compound treatment significantly reduced serum levels of IL-1β and TNF-α.[7]
3. In Vivo Model: Formalin-Induced Paw Edema in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Inflammatory Challenge: Acute and sub-chronic formalin-induced paw edema.
-
This compound Administration: Co-administered with NSAIDs (celecoxib or diclofenac). Specific dosage not detailed in the abstract.
-
Outcome Measures: Assessment of paw edema, serum levels of TNF-α, NF-κB, and HS-CRP.
-
Key Findings: The combination of this compound with NSAIDs potentiated the anti-inflammatory effects.[2][11]
Experimental Workflow and Logical Relationships
The general workflow for investigating the anti-inflammatory effects of this compound in an animal model of inflammation is depicted below.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the anti-inflammatory properties of this compound across a range of preclinical models. By potentiating the cholinergic anti-inflammatory pathway, this compound effectively reduces the production of key pro-inflammatory cytokines. While the majority of studies are preclinical, they provide a solid foundation for further clinical investigation into the therapeutic utility of this compound and other cholinergic agonists in the management of inflammatory conditions.[1][3] Future research should focus on elucidating the precise downstream targets of the CAP and conducting well-designed clinical trials to validate these promising preclinical findings.[3][12]
References
- 1. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 2. The effective interplay of (non-) selective NSAIDs with this compound in animal models of analgesia and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine and an acetylcholinesterase inhibitor this compound can aggravate tularemia progress in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors Reduce Neuroinflammation and -Degeneration in the Cortex and Hippocampus of a Surgery Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates Proinflammatory Cytokine Expression in Preoptic Area but Not Choroid Plexus during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound Attenuates Proinflammatory Cytokine Expression in Preoptic Area but Not Choroid Plexus during Lipopolysaccharide-Induced Systemic Inflammation | Semantic Scholar [semanticscholar.org]
- 10. Central and peripheral analgesia mediated by the acetylcholinesterase-inhibitor this compound in the rat inflamed knee joint model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Synergistic Dance of Neostigmine and NSAIDs: A Comparative Analysis for Researchers
A deep dive into the enhanced analgesic and anti-inflammatory effects of combining the acetylcholinesterase inhibitor neostigmine with non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib reveals promising therapeutic potential. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the synergistic interactions between these compounds.
The co-administration of this compound, a reversible acetylcholinesterase inhibitor, with NSAIDs, particularly the selective COX-2 inhibitor celecoxib, has demonstrated a significant enhancement of both analgesic and anti-inflammatory responses in preclinical models. This synergy offers the potential for improved pain management and reduced inflammatory effects, a critical consideration in various therapeutic areas, including perioperative care.[1][2]
Quantitative Analysis of Synergistic Effects
Experimental data from animal models provide a quantitative look at the enhanced efficacy of combining this compound with NSAIDs. The following tables summarize key findings from studies evaluating these combinations in various pain and inflammation assays.
Analgesic Effects
The synergistic analgesic effect is particularly notable in the early onset of action. For instance, the combination of this compound and celecoxib resulted in a 90% increase in the analgesic effect within 15 minutes in a tail-clip test, a significant boost compared to celecoxib alone.[3] In the acetic acid-induced writhing test, a model for visceral pain, the combination of this compound with celecoxib achieved a 79.99% reduction in writhing, surpassing the efficacy of either drug administered individually.[3]
| Treatment Group | Analgesic Effect (% increase in analgesia) - Tail Clip Test (at 15 min) | Number of Writhes (mean ± SD) - Acetic Acid Writhing Test | Percentage of Analgesia (%) - Acetic Acid Writhing Test |
| This compound | - | - | 73.00 |
| Celecoxib | - | 19.50 ± 2.078 | - |
| This compound + Celecoxib | 90% (compared to celecoxib group) | 8.833 ± 2.151 | 79.99 |
| Diclofenac | - | 21.33 ± 4.030 | - |
| This compound + Diclofenac | Not significantly different from diclofenac alone | 9.833 ± 2.242 | 77.51 |
Data sourced from a study on female Sprague-Dawley rats.[3]
Anti-inflammatory Effects
The potentiation of anti-inflammatory activity is another key aspect of this synergistic interaction. In an acute inflammation model using formalin-induced paw edema, the combination of this compound and celecoxib led to a 13.54% inhibition of inflammation, a marked improvement over the 5.02% and 5.71% inhibition observed for this compound and celecoxib monotherapies, respectively.[3] This enhanced effect is further supported by the significant reduction in key inflammatory markers.
| Treatment Group | Inhibition of Acute Inflammation (%) - Formalin-induced Paw Edema (24h) | TNF-α Levels (pg/mL) - Sub-chronic Inflammation (5 days) | NF-κB Levels (ng/mL) - Sub-chronic Inflammation (5 days) |
| This compound | 5.02 | Significantly higher than combination therapies | Significantly higher than combination therapies |
| Celecoxib | 5.71 | - | - |
| This compound + Celecoxib | 13.54 | Significantly lower than this compound alone | Significantly lower than this compound alone |
| Diclofenac | - | - | - |
| This compound + Diclofenac | - | Significantly lower than this compound alone | Significantly lower than this compound alone |
Data sourced from a study on female Sprague-Dawley rats.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and NSAIDs.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Typically, mice weighing between 20-30 grams are used.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds (this compound, NSAID, or combination) or vehicle (control) are administered, usually intraperitoneally (i.p.) or orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4][5][6]
-
Immediately after acetic acid injection, the number of writhes is counted for a specific period, typically 10-20 minutes.[4]
-
-
Endpoint: The analgesic effect is quantified by the reduction in the number of writhes in the test groups compared to the control group.
Tail Clip/Flick Test
This method assesses the central analgesic activity of drugs.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
A noxious stimulus (pressure from a clip or radiant heat) is applied to the animal's tail.[7][8][9]
-
The time taken for the animal to respond by flicking or withdrawing its tail is recorded as the baseline latency.
-
The test drug is administered, and the latency is measured again at predetermined intervals (e.g., 15, 30, 60, 90, 120 minutes).[10]
-
A cut-off time is established to prevent tissue damage.[10]
-
-
Endpoint: An increase in the reaction time is indicative of an analgesic effect.
Formalin-Induced Paw Edema
This model is used to assess both acute and chronic inflammatory pain.
-
Animals: Rats are frequently used for this assay.
-
Procedure:
-
A small volume (e.g., 50-100 µL) of a dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of the rat's hind paw.[11][12][13]
-
This induces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, tonic phase (inflammatory pain).[11]
-
Paw volume or thickness is measured before and at various time points after formalin injection using a plethysmometer or calipers.[14][15]
-
Pain-related behaviors, such as licking and flinching of the injected paw, can also be quantified.[12]
-
-
Endpoint: The anti-inflammatory effect is determined by the reduction in paw edema in the treated groups compared to the control group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining this compound and celecoxib stems from their distinct but complementary mechanisms of action.
This compound acts by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh).[16][17][18] This leads to an accumulation of ACh at the synaptic cleft, enhancing cholinergic neurotransmission.[16][17] Increased cholinergic activity is known to have antinociceptive effects.[19]
Celecoxib, on the other hand, is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][20] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[1][20] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[1]
The synergistic interaction likely occurs through a multi-modal mechanism where the increased cholinergic signaling induced by this compound complements the reduction in prostaglandin synthesis by celecoxib, leading to a more profound and rapid analgesic and anti-inflammatory effect than either agent can achieve alone.
Experimental Workflow for Evaluating Synergy
A typical experimental workflow to evaluate the synergistic effects of this compound and an NSAID like celecoxib would involve a series of in vivo assays.
References
- 1. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The effective interplay of (non-) selective NSAIDs with this compound in animal models of analgesia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of different concentrations of formalin on paw edema and pain behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. openanesthesia.org [openanesthesia.org]
- 17. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. This compound interactions with non steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
A Comparative Guide to Neostigmine and Dexmedetomidine as Local Anesthetic Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The addition of adjuvants to local anesthetics is a common strategy to enhance the quality and prolong the duration of regional anesthesia, thereby improving perioperative pain management. Among the various agents investigated, the acetylcholinesterase inhibitor neostigmine and the selective alpha-2 adrenergic agonist dexmedetomidine have emerged as prominent options. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental application.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and dexmedetomidine as local anesthetic adjuvants are rooted in distinct signaling pathways.
This compound: As an acetylcholinesterase inhibitor, this compound increases the local concentration of acetylcholine (ACh).[1][2] This elevated ACh level potentiates analgesia through the activation of muscarinic and nicotinic receptors in the spinal cord's dorsal horn, which are involved in the modulation of nociceptive signals.[1][3] The analgesic cascade is believed to involve the direct action on spinal cholinergic receptors and the indirect stimulation of nitric oxide release.[2]
Dexmedetomidine: This highly selective alpha-2 adrenergic receptor agonist exerts its analgesic effects through multiple pathways.[4][5] At the peripheral level, it induces vasoconstriction, which delays the absorption of the local anesthetic, thereby prolonging its action.[4] Centrally, it acts on α-2 receptors in the dorsal horn of the spinal cord, inhibiting the release of pro-nociceptive neurotransmitters like substance P and glutamate, and causing hyperpolarization of spinal interneurons.[5][6]
Performance Comparison: Efficacy and Duration
Clinical studies have demonstrated that both this compound and dexmedetomidine can effectively prolong the duration of sensory and motor blockade when used as adjuvants to local anesthetics. However, dexmedetomidine generally shows a faster onset of action and a longer duration of analgesia compared to this compound.[7][8][9]
Intrathecal Block for Lower Limb Surgeries
| Parameter | Ropivacaine Alone (Control) | Ropivacaine + this compound (50 µg) | Ropivacaine + Dexmedetomidine (5 µg) |
| Onset of Sensory Block (to T10) | Slower | Faster than control | Fastest |
| Duration of Sensory Block | Shorter | Longer than control | Longest |
| Duration of Motor Block | Shorter | Longer than control | Longest |
| Time to First Analgesic Request | ~4 hours | ~6 hours | ~6 hours |
Data synthesized from a double-blind randomized controlled study.[6][8][9][10]
Peribulbar Block for Vitreoretinal Surgeries
| Parameter | Local Anesthetic Alone (Control) | Local Anesthetic + this compound (0.5 mg) | Local Anesthetic + Dexmedetomidine (25 µg) |
| Onset of Sensory Block (min) | Not significantly different | Not significantly different | Not significantly different |
| Duration of Sensory Block (min) | 175.0 ± 9.2 | 171.7 ± 4.2 | 182.4 ± 4.9 |
| Onset of Motor Block (min) | Not significantly different | Not significantly different | Not significantly different |
| Duration of Motor Block (min) | 151.3 ± 7.2 | 156.3 ± 3.3 | 160.0 ± 4.2 |
Data from a prospective, randomized, controlled, blinded study.[11][12][13][14] Values are presented as Mean ± SD. Bold values indicate statistical significance over the control group.
Side Effect Profile
A crucial aspect of adjuvant selection is the side effect profile. This compound is frequently associated with a higher incidence of nausea and vomiting, which is a significant limiting factor for its clinical use.[6][8][9] Dexmedetomidine, on the other hand, is more commonly associated with hemodynamic changes such as bradycardia and hypotension.[6]
| Side Effect | This compound | Dexmedetomidine |
| Nausea & Vomiting | Higher Incidence | Lower Incidence |
| Bradycardia | Less Common | More Common |
| Hypotension | Less Common | More Common |
| Sedation | Minimal | Common |
This table represents a qualitative summary of findings from multiple clinical trials.[6][7][8][9]
Experimental Protocols: A Step-by-Step Overview
The following provides a generalized methodology for a clinical trial comparing this compound and dexmedetomidine as adjuvants to local anesthetics in a peribulbar block, based on published studies.[11][12][15]
Detailed Methodology for a Peribulbar Block Study
-
Patient Selection and Preparation:
-
Enroll adult patients (e.g., aged 21-60 years) classified as American Society of Anesthesiologists (ASA) physical status I or II, scheduled for a specific procedure (e.g., vitreoretinal surgery) under peribulbar block.[11][15]
-
Obtain written informed consent from all participants.
-
Patients are typically fasted for 6-8 hours preoperatively.[12]
-
-
Randomization and Blinding:
-
Employ a prospective, randomized, double-blind, controlled study design.
-
Randomly allocate patients into three groups:
-
The study drugs are prepared by an anesthesiologist not involved in the block administration or data collection to ensure blinding.
-
-
Anesthetic Procedure:
-
Establish standard monitoring, including pulse oximetry, non-invasive blood pressure, and ECG.[12]
-
Administer premedication, such as intravenous midazolam (e.g., 0.05 mg/kg).[12]
-
Prepare the anesthetic mixture. A common base mixture includes a local anesthetic like bupivacaine 0.5% and lidocaine 2% with hyaluronidase. The study drug (saline, this compound, or dexmedetomidine) is then added to this mixture.[12][15]
-
Perform the peribulbar block using a standardized technique (e.g., inferotemporal approach with a 25G needle).[15]
-
Apply ocular compression for a set duration (e.g., 5 minutes).[15]
-
-
Data Collection and Assessment:
-
Onset of Block: Record the time to onset of sensory block (loss of sensation to pinprick) and motor block (akinesia score).
-
Duration of Block: Record the time from the onset of the block to the first report of pain (sensory block duration) and the time to the return of full ocular motility (motor block duration).
-
Postoperative Analgesia: Assess postoperative pain using a Visual Analog Scale (VAS) at regular intervals. Record the time to the first request for rescue analgesia and the total analgesic consumption over a 24-hour period.[12]
-
Side Effects: Monitor and record the incidence of nausea, vomiting, bradycardia, hypotension, and any other adverse events throughout the perioperative period.[12]
-
-
Statistical Analysis:
-
Utilize appropriate statistical tests to compare the data between the groups (e.g., ANOVA for continuous variables and Chi-square test for categorical variables). A p-value of <0.05 is typically considered statistically significant.[9]
-
Conclusion
Both this compound and dexmedetomidine demonstrate efficacy in prolonging the effects of local anesthetics. However, the current body of evidence suggests that dexmedetomidine offers a more favorable profile for most clinical applications due to its faster onset, longer duration of analgesia, and a lower incidence of nausea and vomiting compared to this compound.[8][9] The choice of adjuvant should be individualized based on the specific clinical scenario, patient factors, and the desired balance between efficacy and potential side effects. Further research is warranted to determine the optimal dosing strategies for both agents and to explore their use in a wider range of regional anesthetic techniques.
References
- 1. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal single-dose epidural this compound for postoperative analgesia after partial hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic efficacy of low-dose intrathecal this compound in combination with fentanyl and bupivacaine for total knee replacement surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dexmedetomidine: An Adjuvant Making Large Inroads into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Intrathecal Dexmedetomidine and this compound as Adjuvant to Ropivacaine for Lower Limb Surgeries: A Double-blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mechanisms of Dexmedetomidine in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Intrathecal Dexmedetomidine and this compound as Adjuvant to Ropivacaine for Lower Limb Surgeries: A Double-blind Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study between dexmedetomidine vs. This compound as adjuvants to local anesthetic mixture for peribulbar block for vitreoretinal surgeries | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 12. apicareonline.com [apicareonline.com]
- 13. researchgate.net [researchgate.net]
- 14. View of Comparative study between dexmedetomidine vs. This compound as adjuvants to local anesthetic mixture for peribulbar block for vitreoretinal surgeries | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 15. Comparative Study Between Dexmedetomidine & this compound as an Adjuvant to Local Anesthetic Mixture in Peribulbar Block in Vitreoretinal Surgeries [ctv.veeva.com]
Validating Neostigmine's Mechanism of Action: A Comparative Guide to Genetic Knockout Models and Alternative Approaches
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a compound is a cornerstone of pharmacological validation. This guide provides a comparative analysis of experimental approaches to validate the mechanism of the acetylcholinesterase inhibitor, neostigmine, with a focus on the utility of genetic knockout models versus established in vitro and electrophysiological techniques.
This compound, a quaternary ammonium compound, exerts its therapeutic effects by reversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at the neuromuscular junction and other cholinergic synapses, thereby enhancing cholinergic neurotransmission.[1] While this mechanism is well-established, rigorous validation using modern genetic tools provides unequivocal evidence. This guide compares the data obtained from studies on acetylcholinesterase knockout (AChE-KO) animal models with data from traditional pharmacological assays.
Comparison of Experimental Approaches
To definitively attribute the effects of this compound to its inhibition of acetylcholinesterase, a genetic knockout model provides the most direct evidence. By observing the effects of this compound in an animal lacking the AChE gene, researchers can discern whether the drug's actions are solely dependent on this target.
This section compares the expected outcomes in AChE knockout mice with established data from in vitro enzyme inhibition assays and ex vivo electrophysiological recordings in wild-type animals.
Data Presentation
| Experimental Approach | Model System | Key Parameter Measured | Observed/Expected Effect of this compound | Quantitative Data |
| Genetic Knockout Model | Acetylcholinesterase (AChE) Knockout Mouse | Muscle Contractility (Tetanic Force, Fatigue) | Expected to have minimal to no effect on the already altered muscle function. The characteristic potentiation of muscle contraction seen in wild-type animals would be absent. | AChE-KO mice show a significant decrease in tetanic force during repetitive nerve stimulation (tetanic fade), a phenotype that this compound would not be expected to reverse.[2] |
| In Vitro Enzyme Inhibition Assay | Purified Acetylcholinesterase (Human, Rat) | Enzyme Activity (IC50) | Directly inhibits the activity of acetylcholinesterase in a concentration-dependent manner. | IC50 for human AChE: 0.062 ± 0.003 μM.[3] |
| Ex Vivo Electrophysiology | Isolated Nerve-Muscle Preparation (e.g., mouse diaphragm) | End-Plate Potential (EPP) Amplitude and Quantal Content | Increases the amplitude and duration of EPPs by preventing the breakdown of acetylcholine in the synaptic cleft. Also shows a direct action on motor nerve endings.[4][5] | This compound (0.1-1 μmol/L) increases the quantal content of the end-plate potential in a concentration-dependent manner.[5] |
Experimental Protocols
Genetic Knockout Model: Assessment of Muscle Function
Objective: To evaluate the effect of this compound on muscle contractility in wild-type versus AChE knockout mice.
Methodology:
-
Animal Preparation: Age- and sex-matched wild-type and heterozygous AChE knockout (AChE+/-) mice are used. Homozygous knockout mice have a more severe phenotype and may not be suitable for all contractile studies.[2]
-
In Situ Muscle Force Measurement:
-
Mice are anesthetized, and the hindlimb muscles (e.g., gastrocnemius-soleus complex) are surgically exposed.
-
The distal tendon is attached to a force transducer.
-
The sciatic nerve is stimulated with electrodes to elicit muscle contractions.
-
Baseline tetanic force (in response to high-frequency stimulation) and muscle fatigue (decline in force over repeated contractions) are recorded.
-
-
Drug Administration: this compound (at a clinically relevant dose) or saline is administered systemically (e.g., intraperitoneally).
-
Post-Drug Measurement: Muscle force and fatigue are reassessed at various time points after drug administration.
-
Data Analysis: Changes in tetanic force and fatigue rates are compared between wild-type and AChE knockout mice treated with this compound or saline.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory potency of this compound on acetylcholinesterase activity.
Methodology:
-
Reagent Preparation:
-
Acetylcholinesterase (AChE) enzyme solution (from human erythrocytes or recombinant sources).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer solution (e.g., phosphate buffer, pH 8.0).
-
This compound solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add buffer, DTNB, and AChE solution to each well.
-
Add different concentrations of this compound to the test wells and a solvent control to the control wells.
-
Pre-incubate the plate to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
-
Data Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each this compound concentration. The percentage of inhibition is determined relative to the control. The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[3]
Ex Vivo Electrophysiology: Neuromuscular Junction Recording
Objective: To characterize the effect of this compound on synaptic transmission at the neuromuscular junction.
Methodology:
-
Tissue Preparation: A phrenic nerve-hemidiaphragm preparation is dissected from a mouse and mounted in an organ bath containing Krebs-Ringer solution, continuously bubbled with 95% O2 and 5% CO2.
-
Electrophysiological Recording:
-
Intracellular recordings are made from muscle fibers near the end-plate region using glass microelectrodes filled with KCl.
-
The phrenic nerve is stimulated with a suction electrode to evoke end-plate potentials (EPPs).
-
Miniature end-plate potentials (mEPPs), which occur spontaneously, are also recorded.
-
-
Drug Application: this compound is added to the bathing solution at known concentrations.
-
Data Acquisition and Analysis:
-
The amplitude, rise time, and decay time of EPPs and mEPPs are recorded before and after the application of this compound.
-
The quantal content (the number of acetylcholine vesicles released per nerve impulse) is calculated by dividing the mean EPP amplitude by the mean mEPP amplitude.
-
Changes in these parameters are analyzed to determine the pre- and post-synaptic effects of this compound.[4][5]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
References
- 1. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outcome of acetylcholinesterase deficiency for neuromuscular functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prejunctional action of this compound on mouse neuromuscular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to Neostigmine Disposal
For Immediate Release – In the fast-paced environment of scientific research and drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Neostigmine, a potent cholinesterase inhibitor, is classified as a hazardous material requiring strict disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to strict safety measures to minimize the risk of exposure. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemically resistant gloves[2]
-
A dust respirator, especially when handling the solid form of this compound[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental control regulations.[2] this compound is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
Properly identify and segregate all materials contaminated with this compound at the point of generation.[2] This includes:
-
Pure this compound substance and solutions
-
Contaminated labware such as vials, pipette tips, and syringes
-
Spill cleanup materials
This compound waste should be kept separate from non-hazardous waste and incompatible chemicals, particularly strong oxidizing agents.[2]
Step 2: Containerization
Use a dedicated, leak-proof, and chemically compatible waste container for all this compound waste.[2] The container must be in good condition with a secure, tightly closing screw cap.
Step 3: Labeling
Clearly label the waste container as "Hazardous Waste." The label must also include the full chemical name, "this compound," and its concentration.[2]
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by a licensed and professional waste disposal company. This compound waste is typically disposed of via chemical incineration.[1][3] Complete and submit all required hazardous waste disposal forms as per your institution's and local regulations.[2]
Data Presentation: this compound Waste Segregation
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated spill absorbents, and contaminated personal protective equipment (gloves, lab coats). | Labeled, leak-proof hazardous waste container. |
| Liquid Waste | Solutions containing this compound, rinsates from cleaning contaminated glassware. | Labeled, leak-proof, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, and Pasteur pipettes. | Labeled, puncture-resistant sharps container designated for hazardous chemical waste. |
| Glassware | Broken or disposable glassware contaminated with this compound. | Labeled, rigid, puncture-resistant container specifically for hazardous glass waste. |
Experimental Protocols
The procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound compounds. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset of the experiment.
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
